molecular formula C16H16O4 B192651 (-)-Vestitol CAS No. 35878-41-2

(-)-Vestitol

Cat. No.: B192651
CAS No.: 35878-41-2
M. Wt: 272.29 g/mol
InChI Key: XRVFNNUXNVWYTI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-vestitol is a methoxyisoflavan that is (R)-isoflavan substituted by a methoxy group at position 4' and hydroxy groups at positions 7 and 2' respectively. It has a role as a plant metabolite. It is a member of hydroxyisoflavans and a methoxyisoflavan. It derives from a hydride of a (R)-isoflavan.
(-)-Vestitol has been reported in Cadophora gregata, Glycyrrhiza pallidiflora, and other organisms with data available.
See also: Glycyrrhiza uralensis Root (part of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVFNNUXNVWYTI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O)OC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318024
Record name (-)-Vestitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35878-41-2
Record name (-)-Vestitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35878-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Vestitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035878412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Vestitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-(2-Hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VESTITOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JHS2AVR43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(-)-Vestitol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Vestitol, a naturally occurring isoflavonoid (B1168493), has garnered significant attention within the scientific community for its diverse pharmacological activities, most notably its anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources, distribution, and analytical methodologies pertaining to (-)-Vestitol. Quantitative data from various sources are systematically presented, and detailed experimental protocols for extraction, isolation, and quantification are outlined. Furthermore, this guide elucidates the biosynthetic pathway of (-)-Vestitol and illustrates its modulatory effects on key inflammatory signaling pathways, offering a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

(-)-Vestitol is primarily found in a select number of botanical and natural resinous products, predominantly within the plant family Fabaceae (Leguminosae) and in propolis.

Plant Sources

The principal plant sources of (-)-Vestitol belong to the Fabaceae family, a diverse group of plants known for their rich phytochemical profiles.

  • Dalbergia ecastaphyllum : This species, a member of the legume family, is a significant and well-documented source of (-)-Vestitol. The resinous exudate from the stem of D. ecastaphyllum is particularly rich in this isoflavonoid.

  • Lotus species : Several species within the Lotus genus, including Lotus japonicus, are known to produce (-)-Vestitol, often as a phytoalexin in response to biotic or abiotic stress. Its presence has been reported in various parts of the plant, including the leaves.

  • Licorice Root (Glycyrrhiza species) : Preparations from licorice root have also been identified as a source of (-)-Vestitol, contributing to the complex phytochemical makeup of this widely used medicinal plant.

Propolis

Propolis, a resinous mixture produced by honeybees from substances collected from plants, is another major source of (-)-Vestitol.

  • Brazilian Red Propolis : This specific type of propolis is a particularly rich source of (-)-Vestitol. The botanical origin of Brazilian red propolis is primarily the resinous exudate of Dalbergia ecastaphyllum.

  • Cuban Red Propolis : Similar to its Brazilian counterpart, Cuban red propolis also contains significant amounts of (-)-Vestitol, indicating a likely common or related botanical origin.

Quantitative Analysis of (-)-Vestitol

The concentration of (-)-Vestitol can vary significantly depending on the natural source, geographical location, and environmental conditions. The following table summarizes the reported quantitative data for (-)-Vestitol in various sources.

Natural SourcePlant Part/TypeConcentrationAnalytical MethodReference(s)
Brazilian Red PropolisEthanolic Extract128.24 ± 1.01 µg/mLHPLC-PDA[1]
Dalbergia ecastaphyllumResin (dried)5.615 g/100 gHPLC-DAD[2]
Lotus japonicusLeaves (infected with powdery mildew)~10-fold increase compared to controlNot specified[3]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of (-)-Vestitol from natural sources, primarily focusing on Brazilian red propolis and Dalbergia ecastaphyllum.

Extraction of (-)-Vestitol from Brazilian Red Propolis

Objective: To obtain a crude extract enriched with (-)-Vestitol and other phenolic compounds from raw Brazilian red propolis.

Materials:

  • Raw Brazilian red propolis

  • Ethanol (B145695) (75% v/v)

  • Shaker incubator

  • Filter paper

  • Rotary evaporator

  • Lyophilizer

Protocol:

  • Grind the raw Brazilian red propolis to a fine powder.

  • Suspend the powdered propolis in 75% ethanol in a flask.

  • Place the flask in a shaker incubator and agitate at a constant temperature (e.g., 30°C) and speed (e.g., 120 rpm) for 24 hours.

  • Filter the mixture through filter paper to separate the ethanolic extract from the solid residue.

  • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Lyophilize the concentrated extract to obtain a dry powder.

Isolation of (-)-Vestitol by Preparative HPLC

Objective: To isolate pure (-)-Vestitol from a crude extract.

Materials:

  • Crude extract of Brazilian red propolis or D. ecastaphyllum

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Preparative C18 column

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (optional)

Protocol:

  • Dissolve the crude extract in a suitable solvent (e.g., methanol).

  • Filter the solution through a 0.45 µm syringe filter.

  • Set up the preparative HPLC system with a C18 column.

  • Prepare a mobile phase gradient. A common gradient involves a mixture of water (often with a small percentage of formic acid, e.g., 0.1%) and acetonitrile or methanol. The gradient is programmed to increase the proportion of the organic solvent over time to elute compounds with increasing hydrophobicity.

  • Inject the filtered sample onto the column.

  • Monitor the elution profile at a suitable UV wavelength for isoflavonoids (e.g., 280 nm).

  • Collect the fraction corresponding to the retention time of (-)-Vestitol, as determined by a reference standard or by subsequent analytical characterization.

  • Evaporate the solvent from the collected fraction to obtain isolated (-)-Vestitol.

Quantification of (-)-Vestitol by HPLC-UV

Objective: To determine the concentration of (-)-Vestitol in a sample.

Materials:

  • Sample extract

  • (-)-Vestitol reference standard

  • Analytical High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (optional)

Protocol:

  • Standard Preparation: Prepare a stock solution of (-)-Vestitol reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known amount of the sample extract in methanol and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid. A typical gradient might start with a higher proportion of A and gradually increase the proportion of B.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the (-)-Vestitol standard against its concentration. Determine the concentration of (-)-Vestitol in the sample by comparing its peak area to the calibration curve.

Biosynthesis of (-)-Vestitol

(-)-Vestitol belongs to the isoflavonoid class of secondary metabolites. Its biosynthesis originates from the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine. The following diagram illustrates the key enzymatic steps leading to the formation of (-)-Vestitol.

Vestitol_Biosynthesis Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin PAL Cou p-Coumaric acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL NaringeninChalcone Naringenin Chalcone CouCoA->NaringeninChalcone CHS Liquiritigenin Liquiritigenin NaringeninChalcone->Liquiritigenin CHI Daidzein Daidzein Liquiritigenin->Daidzein IFS 2_Hydroxyformononetin 2'-Hydroxyformononetin Daidzein->2_Hydroxyformononetin Isoflavone 2'-hydroxylase Vestitone Vestitone 2_Hydroxyformononetin->Vestitone IFR 7_2_4_Trihydroxyisoflavanol 7,2',4'-Trihydroxyisoflavanol Vestitone->7_2_4_Trihydroxyisoflavanol VR Medicarpin (-)-Medicarpin 7_2_4_Trihydroxyisoflavanol->Medicarpin PTS Vestitol (-)-Vestitol Medicarpin->Vestitol PTR PAL PAL C4H C4H 4CL 4CL CHS CHS CHI CHI IFS IFS IFR IFR VR VR PTS PTS PTR PTR

Caption: Biosynthetic pathway of (-)-Vestitol from L-Phenylalanine.

Signaling Pathway Modulation by (-)-Vestitol

(-)-Vestitol has been shown to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. The diagram below illustrates the inhibitory effect of (-)-Vestitol on the NF-κB signaling cascade.

NFkB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK activates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases p_IkB P-IκB NFkB_IkB->p_IkB Ub Ubiquitination p_IkB->Ub leads to Proteasome Proteasome Degradation Ub->Proteasome leads to Gene Pro-inflammatory Gene Expression Nucleus->Gene induces Vestitol (-)-Vestitol Vestitol->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by (-)-Vestitol.

Conclusion

(-)-Vestitol is a promising isoflavonoid with well-defined natural sources and significant biological activities. This technical guide provides a comprehensive resource for researchers and professionals, summarizing the current knowledge on its distribution, quantitative analysis, and experimental protocols. The elucidation of its biosynthetic and signaling pathways offers a foundation for future research into its pharmacological applications and potential for metabolic engineering to enhance its production. The methodologies and data presented herein are intended to facilitate further investigation into this valuable natural product.

References

The Discovery and History of (-)-Vestitol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Vestitol, a naturally occurring isoflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, most notably its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to (-)-Vestitol. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into its isolation, characterization, and mechanisms of action. The information presented herein is supported by a thorough review of pivotal scientific literature, with a focus on quantitative data, experimental protocols, and the elucidation of its biological signaling pathways.

Discovery and Historical Context

The journey of (-)-Vestitol's discovery is rooted in the study of phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. In 1973 , a seminal paper by Bonde, Millar, and Ingham first reported the isolation and identification of vestitol (B31614) as a phytoalexin from the plant Lotus corniculatus (birdsfoot trefoil)[1]. This discovery was a significant contribution to the then-burgeoning field of phytoalexin research, which sought to understand the chemical defense mechanisms of plants.

Subsequent research has identified (-)-Vestitol in a variety of other natural sources, expanding its known distribution and biological relevance. Notably, it is a prominent constituent of Brazilian and Cuban red propolis , a resinous substance produced by honeybees from the exudates of Dalbergia ecastaphyllum trees[2][3]. It has also been isolated from licorice root preparations, highlighting its presence in traditional medicinal sources[2]. The stereochemistry of the naturally occurring enantiomer has been determined to be (3S)-vestitol.

Physicochemical Properties and Structure

(-)-Vestitol is an isoflavan, a class of isoflavonoids. Its chemical structure consists of a chroman ring system with a phenyl group at position 3. The systematic IUPAC name for (-)-Vestitol is (3R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol[4].

Table 1: Physicochemical Properties of (-)-Vestitol

PropertyValueReference
Molecular Formula C₁₆H₁₆O₄[5]
Molecular Weight 272.29 g/mol [5]
CAS Number 35878-41-2[4]
Appearance White compound[6]

Experimental Protocols

Isolation of (-)-Vestitol from Brazilian Red Propolis

A recent study by Sousa et al. (2023) provides a detailed protocol for the isolation of vestitol from lyophilized red propolis[7].

  • Extraction: The crude red propolis is subjected to extraction with 75% ethanol.

  • Fractionation: The ethanolic extract is then fractionated through liquid-liquid partitioning.

  • Chromatography: The chloroform (B151607) partition is subjected to further purification using chromatographic techniques to yield pure vestitol[6].

Experimental Workflow for Isolation from Red Propolis

G propolis Lyophilized Red Propolis extraction Ethanolic Extraction (75% EtOH) propolis->extraction partition Liquid-Liquid Partitioning extraction->partition chloroform Chloroform Partition partition->chloroform purification Chromatographic Purification chloroform->purification vestitol (-)-Vestitol purification->vestitol

Caption: Workflow for the isolation of (-)-Vestitol from red propolis.

Structural Elucidation

The structure of (-)-Vestitol is typically confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Vestitol in CDCl₃

PositionδH (ppm, J in Hz)δC (ppm)
Ring A
56.94 (d, J = 8.0)
66.39 (dd, J = 8.0, 2.5)
7155.1
86.35 (d, J = 2.5)
9154.9
Ring B
2'154.4
3'6.36 (d, J = 2.5)
4'159.3
5'6.47 (dd, J = 8.5, 2.5)
6'7.01 (d, J = 8.5)
OCH₃ 55.3

Data sourced from Sousa et al., 2023[6].

Table 3: High-Resolution Mass Spectrometry Data for Vestitol

IonCalculated m/zObserved m/zReference
[M+H]⁺273.3053273.1671[6]

Biological Activities and Signaling Pathways

(-)-Vestitol exhibits a range of biological activities, with its anti-inflammatory effects being the most extensively studied.

Anti-inflammatory Activity

(-)-Vestitol has been shown to exert potent anti-inflammatory effects in various in vitro and in vivo models. It effectively reduces the production of pro-inflammatory mediators and modulates the activity of immune cells.

Table 4: In Vitro Anti-inflammatory Activity of (-)-Vestitol

Cell LineStimulusConcentrationEffectReference
RAW 264.7 MacrophagesLPS0.55 µM83% inhibition of Nitric Oxide (NO) production[2]
Peritoneal MacrophagesLPS0.55 µM60% reduction in NO release[6]
Peritoneal MacrophagesLPS0.55 µMDecreased IL-1β, IL-1α, G-CSF, and GM-CSF levels[6]
Signaling Pathways

The anti-inflammatory effects of (-)-Vestitol are mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways[2].

(-)-Vestitol has been shown to:

  • Inhibit NF-κB Activation: It diminishes the activation of the NF-κB pathway, a central regulator of inflammatory gene expression[2]. This is achieved, in part, by increasing the expression of Dab2 , a protein that inhibits NF-κB translocation to the nucleus[3][6].

  • Inhibit ERK1/2 Activation: It reduces the phosphorylation and activation of ERK1/2, a key component of the MAPK signaling cascade[2].

  • Upregulate SOCS3: It increases the expression of Suppressor of Cytokine Signaling 3 (SOCS3) , a negative feedback regulator of cytokine signaling[6][8].

  • Promote M2 Macrophage Polarization: By inhibiting pro-inflammatory pathways, (-)-Vestitol drives the polarization of macrophages towards an anti-inflammatory M2 phenotype[2].

Signaling Pathway of (-)-Vestitol's Anti-inflammatory Action

G cluster_cell Macrophage cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK1/2 TLR4->ERK activates IKK IKK TLR4->IKK activates NFkB_nuc NF-κB (nucleus) ERK->NFkB_nuc activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_nuc translocates ProInflammatory Pro-inflammatory Gene Expression (IL-1β, IL-6, TNF-α, iNOS) NFkB_nuc->ProInflammatory induces Vestitol (-)-Vestitol Vestitol->ERK inhibits Vestitol->IKK inhibits Dab2 Dab2 Vestitol->Dab2 upregulates SOCS3 SOCS3 Vestitol->SOCS3 upregulates M2 M2 Polarization (Anti-inflammatory) Vestitol->M2 promotes Dab2->NFkB_nuc inhibits translocation SOCS3->TLR4 inhibits signaling

References

An In-depth Technical Guide to the (-)-Vestitol Biosynthesis Pathway in Legumes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vestitol is a significant isoflavonoid (B1168493) phytoalexin found predominantly in leguminous plants, where it plays a crucial role in defense mechanisms against pathogens. As an isoflavan (B600510), it belongs to a class of compounds that have garnered considerable interest from the pharmaceutical and nutraceutical industries due to their potential health benefits, including anti-inflammatory and other bioactive properties.[1][2][3][4] This technical guide provides a comprehensive overview of the (-)-vestitol biosynthesis pathway, presenting key enzymatic steps, quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The (-)-Vestitol Biosynthesis Pathway

The biosynthesis of (-)-vestitol is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the isoflavonoid-specific branch. The pathway can be broadly divided into three key stages:

  • General Phenylpropanoid Pathway: This initial stage converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a central precursor for a wide array of secondary metabolites, including flavonoids and isoflavonoids.[5]

  • Isoflavonoid Backbone Formation: This stage marks the commitment to isoflavonoid synthesis, starting with the formation of a chalcone (B49325) intermediate and its subsequent isomerization and aryl migration to form the characteristic isoflavone (B191592) skeleton.[6][7]

  • Specific Pathway to (-)-Vestitol: The final stage involves a series of reduction reactions that convert the isoflavone intermediate into the isoflavan (-)-vestitol.

The key enzymes and intermediates involved in this pathway are detailed below.

Enzymatic Steps in (-)-Vestitol Biosynthesis

The biosynthesis of (-)-vestitol from L-phenylalanine involves a sequence of enzymatic reactions catalyzed by at least eight key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[4]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to yield p-coumaric acid.[8][9][10]

  • 4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

  • Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone (4,2',4',6'-tetrahydroxychalcone).[5][11]

  • Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone to (2S)-naringenin.[12][13]

  • Isoflavone Synthase (IFS): A key branch point enzyme and cytochrome P450 monooxygenase that catalyzes an aryl migration reaction, converting (2S)-naringenin to 2-hydroxy-2,3-dihydrogenistein (B1200963). This unstable intermediate is then dehydrated to the isoflavone genistein. The pathway to vestitol, however, proceeds from the isoflavone formononetin (B1673546), which is derived from liquiritigenin (B1674857). The analogous reaction catalyzed by IFS on liquiritigenin yields 2,7,4'-trihydroxyisoflavanone, which dehydrates to daidzein (B1669772).[2][14] Subsequent methylation of daidzein by an isoflavone O-methyltransferase (IOMT) yields formononetin.

  • Isoflavone Reductase (IFR): Catalyzes the NADPH-dependent reduction of the C2=C3 double bond of an isoflavone to produce an isoflavanone. In the context of (-)-vestitol biosynthesis, IFR acts on formononetin to produce (3R)-vestitone.[15][16]

  • Vestitone Reductase (VR): A stereospecific reductase that catalyzes the NADPH-dependent reduction of the 4-keto group of (3R)-vestitone to produce the isoflavanol intermediate, 7,2'-dihydroxy-4'-methoxyisoflavanol (B1262049) (DMI).[17][18][19] This is the final committed step leading to the isoflavan structure. The subsequent dehydration of DMI, likely catalyzed by a dehydratase, yields (-)-medicarpin in some legumes. For (-)-vestitol, the isoflavanol intermediate is the direct precursor.

Quantitative Data on Biosynthetic Enzymes

The following table summarizes available quantitative data for the key enzymes in the (-)-vestitol biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the plant species, isoenzyme, and assay conditions.

EnzymeAbbreviationSource Organism (Example)SubstrateKm (µM)kcat (s-1)Optimal pH
Phenylalanine Ammonia-LyasePALArabidopsis thalianaL-Phenylalanine64 - 71-~8.5
Cinnamate-4-HydroxylaseC4HMedicago sativatrans-Cinnamic acid---
4-Coumarate-CoA Ligase4CLArabidopsis thalianap-Coumaric acid---
Chalcone SynthaseCHSMedicago sativa (CHS2)4-Coumaroyl-CoA4.5--
Malonyl-CoA4.1--
Chalcone IsomeraseCHIGlycine max (Soybean)2',4',4-Trihydroxychalcone101837.6
Isoflavone SynthaseIFSGlycine max (Soybean)Naringenin---
Isoflavone ReductaseIFRCicer arietinum2'-Hydroxyformononetin---
Vestitone ReductaseVRMedicago sativa (Alfalfa)(3R)-Vestitone45-6.0

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the (-)-vestitol biosynthesis pathway.

Protein Expression and Purification of Biosynthetic Enzymes

Objective: To obtain purified, active enzymes for in vitro assays and kinetic studies.

Methodology (General Protocol for Recombinant Expression in E. coli):

  • Cloning: The coding sequence of the target enzyme (e.g., VR from Medicago sativa) is amplified by PCR and cloned into a suitable expression vector (e.g., pET vector with an N- or C-terminal His-tag).

  • Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Grow a 10 mL overnight culture of the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance soluble protein expression.

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to ensure complete lysis.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).

  • Purification (Immobilized Metal Affinity Chromatography - IMAC):

    • Equilibrate a Ni-NTA affinity column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Load the clarified lysate onto the column.

    • Wash the column with several column volumes of wash buffer to remove unbound proteins.

    • Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Purity and Concentration Assessment:

    • Analyze the purified protein fractions by SDS-PAGE to assess purity.

    • Determine the protein concentration using a standard method such as the Bradford assay.

    • If necessary, perform further purification steps like size-exclusion chromatography.[7][20][21]

Enzyme Assays

a) Vestitone Reductase (VR) Assay

Objective: To determine the activity and kinetic parameters of VR.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer (pH 6.0)

    • 100 µM NADPH

    • Varying concentrations of (3R)-vestitone (substrate) dissolved in a minimal amount of DMSO.

    • Purified VR enzyme.

  • Assay Procedure:

    • Pre-incubate the reaction mixture (without the enzyme) at 30°C for 5 minutes.

    • Initiate the reaction by adding the purified VR enzyme.

    • Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADPH) using a spectrophotometer.

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve.

  • Kinetic Analysis:

    • Perform the assay with a range of substrate concentrations.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

b) Isoflavone Synthase (IFS) Microsomal Assay

Objective: To determine the activity of the membrane-bound IFS.

Methodology:

  • Microsome Preparation (from yeast expressing IFS):

    • Grow the yeast culture expressing the IFS gene.

    • Harvest the cells and spheroplast them using zymolyase.

    • Lyse the spheroplasts in a suitable buffer.

    • Perform differential centrifugation to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer.

  • Reaction Mixture:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 1.5 mM NADPH

    • 50 µM Naringenin (substrate)

    • Microsomal preparation containing IFS.

  • Assay Procedure:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Analysis:

    • Extract the products with the organic solvent.

    • Evaporate the solvent and redissolve the residue in methanol.

    • Analyze the products by HPLC or LC-MS to identify and quantify the formation of 2-hydroxy-2,3-dihydrogenistein and its dehydration product, genistein.[2]

HPLC Analysis of Isoflavonoids

Objective: To separate and quantify isoflavonoid intermediates and products.

Methodology:

  • Sample Preparation:

    • For plant tissues, grind the tissue in liquid nitrogen and extract with a suitable solvent (e.g., 80% methanol).

    • For enzyme assay samples, stop the reaction and extract as described in the specific assay protocol.

    • Centrifuge the extract to remove debris and filter through a 0.22 µm filter.

  • HPLC System:

    • A standard HPLC system equipped with a C18 reversed-phase column and a UV or Diode Array Detector (DAD).

  • Mobile Phase: A gradient of two solvents is typically used:

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid or acetic acid.

  • Gradient Elution (Example):

    • A linear gradient from 10% B to 90% B over 30-40 minutes.

    • The flow rate is typically around 1 mL/min.

  • Detection: Monitor the absorbance at a wavelength suitable for isoflavonoids (e.g., 260 nm).

  • Quantification:

    • Generate a standard curve for each isoflavonoid of interest using authentic standards.

    • Calculate the concentration of the isoflavonoids in the samples based on the peak areas and the standard curve.[18][22][23][24][25]

Gene Expression Analysis by RT-qPCR

Objective: To quantify the transcript levels of genes involved in the (-)-vestitol biosynthesis pathway in response to various stimuli (e.g., pathogen infection).

Methodology:

  • RNA Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial plant RNA extraction kit).

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Design and validate primers specific to the target genes (e.g., PAL, CHS, IFR, VR) and a reference gene (e.g., actin or ubiquitin).

    • Perform qPCR using a SYBR Green or probe-based detection method.

    • The reaction mixture typically contains cDNA, forward and reverse primers, and a qPCR master mix.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.[6][26][27][28]

Visualizations

(-)-Vestitol Biosynthesis Pathway

Vestitol_Biosynthesis Phe L-Phenylalanine Cin trans-Cinnamic acid Phe->Cin PAL invis1 Cou p-Coumaric acid Cin->Cou C4H invis2 CouCoA 4-Coumaroyl-CoA Cou->CouCoA 4CL invis3 NarCh Naringenin Chalcone CouCoA->NarCh CHS invis4 MalCoA 3x Malonyl-CoA MalCoA->NarCh CHS Nar (2S)-Naringenin NarCh->Nar CHI invis5 For Formononetin Nar->For IFS & others invis6 Ves (3R)-Vestitone For->Ves IFR invis7 DMI 7,2'-dihydroxy-4'- methoxyisoflavanol Ves->DMI VR invis8 Vestitol (-)-Vestitol DMI->Vestitol ? invis9 PAL PAL C4H C4H FourCL 4CL CHS CHS CHI CHI IFS_path IFS & others IFR IFR VR VR Dehydratase Dehydratase?

Caption: The enzymatic pathway for the biosynthesis of (-)-vestitol in legumes.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow Cloning Gene Cloning into Expression Vector Expression Recombinant Protein Expression in E. coli Cloning->Expression Purification Protein Purification (e.g., IMAC) Expression->Purification Verification Purity Verification (SDS-PAGE) Purification->Verification Assay Enzyme Activity Assay Verification->Assay Kinetics Kinetic Parameter Determination Assay->Kinetics Analysis Data Analysis (Michaelis-Menten Plot) Kinetics->Analysis Gene_Expression_Analysis Treatment Plant Treatment (e.g., Pathogen Elicitor) Harvest Tissue Harvesting Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Relative Gene Expression Analysis (ΔΔCt) qPCR->Data_Analysis

References

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Vestitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vestitol is a naturally occurring isoflavan, a type of flavonoid, predominantly found in plants from the Leguminosae family, such as Dalbergia ecastaphyllum, which is the primary botanical source for Brazilian red propolis. It has garnered significant interest within the scientific community for its diverse and potent biological activities, including anti-inflammatory, antimicrobial, and antiparasitic properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of (-)-Vestitol, detailed experimental protocols for its isolation and analysis, and insights into its mechanism of action, presented to aid researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of (-)-Vestitol are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Molecular Properties of (-)-Vestitol
PropertyValueReference(s)
IUPAC Name (3R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-olN/A
Synonyms (3R)-Vestitol, VestitolN/A
CAS Number 35878-41-2N/A
Molecular Formula C₁₆H₁₆O₄N/A
Molecular Weight 272.30 g/mol N/A
Appearance White to beige powderN/A
Table 2: Physicochemical Data for (-)-Vestitol
PropertyValueReference(s)
Melting Point 154-156 °CN/A
Boiling Point 418.5 ± 45.0 °C at 760 mmHg (Predicted for Vestitol)N/A
Solubility DMSO: 2 mg/mL (clear solution)N/A
Storage Temperature -10 to -25°CN/A
Optical Rotation Specific data for the (-) enantiomer is not readily available in the reviewed literature.N/A
Table 3: Spectroscopic Data for (-)-Vestitol
Spectroscopic DataDetailsReference(s)
Mass Spectrometry Molecular Ion: [M+H]⁺ at m/z 273.112.N/A
¹³C NMR The ¹³C NMR spectrum shows 16 distinct signals, including four corresponding to oxygenated sp² carbons at approximately δ 159.3 (C-4'), 155.1 (C-7), 154.9 (C-9), and 154.4 (C-2'), and a methoxyl group signal at δ 55.3 (OCH₃-4').N/A
¹H NMR A detailed, assigned list of proton chemical shifts is not consistently reported across the reviewed literature.N/A
UV-Vis Spectroscopy Specific λmax values are not consistently reported in the reviewed literature.N/A

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for the isolation and analysis of (-)-Vestitol.

Protocol 1: Bioassay-Guided Isolation of (-)-Vestitol from Brazilian Red Propolis

This protocol describes a typical procedure for the isolation of (-)-Vestitol from its natural source, Brazilian red propolis, guided by biological activity assays.

1. Extraction:

  • A representative sample of crude red propolis (e.g., 100 g) is extracted with 80% ethanol (B145695) (e.g., 450 mL) in a water bath at 70°C for 30 minutes.

  • The mixture is filtered, and the resulting ethanolic extract of propolis (EEP) is collected.

2. Liquid-Liquid Fractionation:

3. Chromatographic Separation:

  • The chloroform fraction, typically enriched with isoflavonoids, is subjected to column chromatography on silica (B1680970) gel.

  • Elution is performed with a solvent system of increasing polarity, for instance, a chloroform/ethyl acetate (B1210297) gradient.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

4. Further Purification:

  • Fractions showing the presence of (-)-Vestitol are combined and may be subjected to further purification steps, such as chromatography on Sephadex LH-20, followed by semi-preparative HPLC to yield the pure compound[1].

5. Identification and Characterization:

  • The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry, ¹H NMR, and ¹³C NMR.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of (-)-Vestitol

This protocol outlines a validated reverse-phase HPLC method for the detection and quantification of (-)-Vestitol in red propolis extracts and its botanical source, Dalbergia ecastaphyllum[2].

1. Chromatographic System:

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution is employed, commonly using a mixture of an aqueous phase (e.g., water with a small percentage of formic or acetic acid to improve peak shape) and an organic phase (e.g., acetonitrile (B52724) or methanol).

  • Detection: UV detection is performed at a wavelength where (-)-Vestitol exhibits significant absorbance, often around 275 nm[3].

2. Sample and Standard Preparation:

  • Standard Solution: A stock solution of purified (-)-Vestitol of known concentration is prepared in a suitable solvent like methanol. Calibration standards are prepared by serial dilution of the stock solution.

  • Sample Solution: Propolis or plant extracts are accurately weighed, dissolved in methanol, and filtered through a 0.22 µm syringe filter before injection.

3. Method Validation:

  • The method should be validated for linearity, precision, accuracy, and robustness to ensure reliable quantification.

Biological Activity and Signaling Pathways

(-)-Vestitol exhibits significant anti-inflammatory properties. Its mechanism of action involves the modulation of key inflammatory signaling pathways. In macrophages stimulated by lipopolysaccharides (LPS), (-)-Vestitol has been shown to inhibit the activation of the NF-κB and Erk 1/2 pathways[4]. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and GM-CSF, and an increase in the anti-inflammatory cytokine IL-10. Furthermore, (-)-Vestitol can induce the polarization of macrophages towards an anti-inflammatory M2 phenotype.

Another key aspect of its anti-inflammatory action is the inhibition of neutrophil migration. (-)-Vestitol reduces the release of chemokines CXCL1/KC and CXCL2/MIP-2 from macrophages, which are crucial for attracting neutrophils to the site of inflammation[1].

Below is a diagram illustrating the inhibitory effect of (-)-Vestitol on the LPS-induced inflammatory signaling pathway in macrophages.

G cluster_0 cluster_1 Intracellular Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Erk Erk 1/2 Pathway TLR4->Erk NFkB NF-κB Pathway TLR4->NFkB Vestitol (-)-Vestitol Vestitol->Erk Inhibits Vestitol->NFkB Inhibits Proinflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) Erk->Proinflammatory NFkB->Proinflammatory Chemokines Chemokines (CXCL1, CXCL2) NFkB->Chemokines

Caption: (-)-Vestitol's inhibition of LPS-induced inflammatory pathways.

The following diagram illustrates a general workflow for the isolation and analysis of (-)-Vestitol.

G Start Raw Material (e.g., Red Propolis) Extraction Ethanolic Extraction Start->Extraction Fractionation Liquid-Liquid Fractionation (Hexane, Chloroform) Extraction->Fractionation ColumnChrom Silica Gel Column Chromatography Fractionation->ColumnChrom Chloroform Fraction Purification Semi-preparative HPLC ColumnChrom->Purification PureCompound Pure (-)-Vestitol Purification->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis QC Purity Analysis (HPLC) PureCompound->QC

Caption: General workflow for (-)-Vestitol isolation and analysis.

References

Spectroscopic Profile of (-)-Vestitol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the isoflavan (B600510) (-)-Vestitol, a natural product of significant interest for its potential therapeutic properties. The information presented herein is intended to serve as a core reference for researchers in natural product chemistry, pharmacology, and drug development. This document details its characteristic Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopic data, along with the experimental protocols for their acquisition.

Chemical Structure

Systematic Name: (3R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

Molecular Formula: C₁₆H₁₆O₄

Molecular Weight: 272.30 g/mol

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for (-)-Vestitol, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules. The ¹H and ¹³C NMR data for (-)-Vestitol provide a complete map of its proton and carbon framework. The data presented below were reported in acetone-d₆.

Table 1: ¹H NMR Spectroscopic Data for (-)-Vestitol (500 MHz, Acetone-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
7.00d8.4H-6'
6.90d8.2H-5
6.50dd8.4, 2.5H-5'
6.44d2.5H-3'
6.39dd8.2, 2.4H-6
6.30d2.4H-8
4.21ddd10.5, 5.2, 3.2H-2eq
3.99t10.5H-2ax
3.77s-4'-OCH₃
3.56m-H-3
2.92dd15.8, 5.2H-4eq
2.85dd15.8, 11.2H-4ax

Table 2: ¹³C NMR Spectroscopic Data for (-)-Vestitol (125 MHz, Acetone-d₆) [1]

Chemical Shift (δ, ppm)Assignment
159.3C-4'
155.1C-7
154.9C-8a
154.4C-2'
131.0C-5
129.0C-6'
119.5C-4a
117.8C-1'
110.0C-6
106.0C-5'
103.0C-8
102.7C-3'
68.0C-2
55.34'-OCH₃
32.0C-3
30.0C-4
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. High-resolution mass spectrometry (HRMS) confirms the elemental composition, while fragmentation patterns offer structural clues.

Table 3: Mass Spectrometry Data for (-)-Vestitol

TechniqueIon Modem/z [Ion]Key Fragment Ions (m/z)Reference
HRMSESI-TOF, Positive273.1671 [M+H]⁺ (Calculated for C₁₆H₁₇O₄⁺: 273.3053)Not reported[1]
LC-MSESI, Positive273.112 / 273.2 [M+H]⁺194.99, 185.00, 163.07, 137.06, 123.1PubChem CID: 92503
EIMS-272 [M]⁺150, 137, 123da Silva et al., 2013
Ultraviolet (UV) Spectroscopy

UV spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system. For isoflavans like vestitol, the spectrum is defined by its substituted benzene (B151609) rings.

Table 4: UV Spectroscopic Data for (-)-Vestitol

Solventλmax (nm)Reference
Ethanol (B145695)208, 280 (shoulder)da Silva et al., 2013
Infrared (IR) Spectroscopy

Table 5: Predicted Infrared (IR) Absorption Bands for (-)-Vestitol

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3550 - 3200 (broad)O-H stretchPhenolic Hydroxyl
~3030 (variable)C-H stretchAromatic C-H
2950 - 2850C-H stretchAlkyl (CH, CH₂)
1700 - 1500C=C stretchAromatic Ring
1300 - 1200C-O stretchAryl Ether (Ar-O-CH₃)
1200 - 1000C-O stretchPhenolic C-O
860 - 680C-H bend (out-of-plane)Aromatic C-H

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products like flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of purified (-)-Vestitol is dissolved in ~0.6 mL of a deuterated solvent (e.g., acetone-d₆, methanol-d₄, or chloroform-d) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak is also common.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-64) are averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum, resulting in singlets for all carbon atoms. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer acquisition time are typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish ¹H-¹H couplings, direct ¹H-¹³C correlations, and long-range ¹H-¹³C correlations, respectively.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of (-)-Vestitol is prepared by dissolving a small amount of the purified compound (typically <1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, often with a small percentage of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

  • Instrumentation: High-resolution mass spectra are typically obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Electron Ionization (EI) may be used with Gas Chromatography-Mass Spectrometry (GC-MS) if the sample is derivatized to increase volatility.

  • Data Acquisition: The sample is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Full Scan Mode: The mass analyzer is set to scan a wide mass range (e.g., m/z 50-500) to detect the molecular ion ([M+H]⁺ or [M-H]⁻).

    • Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, which are then analyzed. This provides structural information and increases confidence in identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of (-)-Vestitol is prepared in a UV-transparent solvent (e.g., ethanol or methanol). This stock is then diluted to a concentration that results in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units) to ensure adherence to the Beer-Lambert law.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference blank.

  • Data Acquisition: The sample solution is placed in a quartz cuvette (typically 1 cm path length). The absorbance is scanned over a wavelength range of approximately 200-400 nm. The wavelengths of maximum absorbance (λmax) are recorded.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet: A few milligrams of (-)-Vestitol are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.

  • Data Acquisition: The sample is placed in the instrument's beam path, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a natural product like (-)-Vestitol.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of (-)-Vestitol cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Confirmation A Natural Source (e.g., Red Propolis) B Extraction & Fractionation A->B C Chromatographic Purification (e.g., HPLC) B->C D Purified (-)-Vestitol C->D E NMR (1H, 13C, 2D) D->E F MS (HRMS, MS/MS) D->F G UV-Vis D->G H IR (FT-IR) D->H I NMR Data Analysis (Chemical Shifts, Couplings) E->I J MS Data Analysis (Molecular Formula, Fragmentation) F->J K UV/IR Data Analysis (Chromophore, Functional Groups) G->K H->K L Data Compilation & Comparison with Literature I->L J->L K->L M Structure Confirmation of (-)-Vestitol L->M

Caption: Spectroscopic analysis workflow for natural products.

References

(-)-Vestitol: A Comprehensive Technical Overview of its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Vestitol, an isoflavonoid (B1168493) primarily isolated from Brazilian red propolis, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of (-)-Vestitol's bioactivities, with a focus on its anti-inflammatory, antimicrobial, and anticancer properties. This document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the implicated signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Core Biological Activities of (-)-Vestitol

(-)-Vestitol exhibits a range of pharmacological effects, with the most extensively studied being its anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] Emerging research also points towards its antioxidant and anti-trypanosomal potential.[1][4][5]

Anti-inflammatory Activity

(-)-Vestitol has demonstrated significant anti-inflammatory effects, primarily by modulating the activity of key immune cells such as neutrophils and macrophages.[1][6]

Inhibition of Neutrophil Migration: (-)-Vestitol effectively reduces the migration of neutrophils to inflammatory sites.[1][6] In vivo studies have shown that pre-treatment with (-)-Vestitol at doses of 1, 3, or 10 mg/kg significantly decreased LPS- or mBSA-induced neutrophil migration.[6][7] This effect is attributed to the reduced release of crucial chemokines like CXCL1/KC and CXCL2/MIP-2.[1][6] Furthermore, at a concentration of 10 mg/kg, (-)-Vestitol was observed to diminish leukocyte rolling and adherence in the mesenteric microcirculation of mice.[6][7] In vitro experiments support these findings, showing that (-)-Vestitol (3 or 10 μM) inhibits neutrophil chemotaxis induced by CXCL2/MIP-2 or LTB4 and reduces calcium influx.[1][6][7]

Modulation of Macrophage Function: (-)-Vestitol influences macrophage-mediated inflammatory responses. In LPS-activated RAW 264.7 murine macrophages, (-)-Vestitol (at 0.55 μM) inhibited nitric oxide (NO) production by 83% without affecting cell viability.[8][9] It also reduced the secretion of pro-inflammatory cytokines, including GM-CSF, IL-6, and TNF-α.[8] In peritoneal macrophages, (-)-Vestitol (0.55 µM) lowered NO release by 60% and diminished the levels of IL-1β, IL-1α, G-CSF, and GM-CSF.[10][11]

Antimicrobial Activity

(-)-Vestitol has shown promising activity against a range of pathogenic bacteria.[2][12] Its efficacy has been evaluated through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.[2][12]

Table 1: Antimicrobial Activity of (-)-Vestitol

MicroorganismMIC (μg/mL)MBC (μg/mL)Reference
Streptococcus mutans25-5025-50[2][12]
Streptococcus sobrinus50-10050-100[2][12]
Staphylococcus aureus25-5025-50[2][12]
Actinomyces naeslundii50-10050-100[2][12]

A combination of neovestitol (B12646809) and vestitol (B31614) has also been shown to be effective against multispecies subgingival biofilms associated with periodontitis, reducing the metabolic activity and the count of several pathogenic species.[13][14]

Anticancer Activity

(-)-Vestitol has demonstrated cytotoxic effects against cancer cell lines and the ability to modulate the expression of genes involved in cancer progression.[3][15][16]

Cytotoxicity: In a study on human cervical cancer (HeLa) cells, (-)-Vestitol exhibited cytotoxic activity with an IC₂₀ of 214.7 μM.[3][16] It has also been shown to be effective against human pancreatic cancer cells at a concentration of 50 μM.[16]

Gene Expression Modulation: Pharmacogenomic analysis of HeLa cells treated with (-)-Vestitol revealed a significant downregulation of genes associated with crucial cellular structures for mitosis, including alpha-tubulin (fold change -3.7), tubulin in microtubules (fold change -3.7), and histone H3 (fold change -3.03).[3][15][16] The disruption of these components can interfere with cancer cell cycle progression.[15]

Signaling Pathways Modulated by (-)-Vestitol

The biological activities of (-)-Vestitol are underpinned by its ability to modulate key intracellular signaling pathways, most notably the NF-κB and Erk 1/2 pathways.

NF-κB Pathway

A central mechanism of (-)-Vestitol's anti-inflammatory action is the inhibition of the NF-κB pathway.[8][10] In LPS-activated macrophages, (-)-Vestitol was found to diminish the activation of NF-κB.[8] This leads to a downstream reduction in the expression of pro-inflammatory genes and the production of inflammatory mediators like NO and various cytokines.[8][10] Furthermore, (-)-Vestitol treatment increased the expression of Socs3 and Dab2 genes, which are known inhibitors of cytokine signaling and the NF-κB pathway.[10][11]

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB (p65/p50) NFkappaB_active Active NF-κB NFkappaB->NFkappaB_active Releases Nucleus Nucleus NFkappaB_active->Nucleus Translocates Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Induces Vestitol (-)-Vestitol Vestitol->IKK Inhibits Socs3_Dab2 Socs3, Dab2 (Inhibitors) Vestitol->Socs3_Dab2 Upregulates Socs3_Dab2->IKK

Caption: (-)-Vestitol's inhibition of the NF-κB signaling pathway.
Erk 1/2 Pathway

In addition to the NF-κB pathway, (-)-Vestitol has been shown to diminish the activation of the Erk 1/2 signaling pathway in LPS-stimulated macrophages.[8] The Erk 1/2 pathway is another critical regulator of inflammatory responses, and its inhibition by (-)-Vestitol contributes to the reduction in the production of pro-inflammatory factors.[8]

Erk1_2_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases Activates MEK1_2 MEK1/2 Upstream_Kinases->MEK1_2 Activates Erk1_2 Erk 1/2 MEK1_2->Erk1_2 Phosphorylates Erk1_2_active Active Erk 1/2 Proinflammatory_Factors Pro-inflammatory Factor Production Erk1_2_active->Proinflammatory_Factors Induces Vestitol (-)-Vestitol Vestitol->Erk1_2 Inhibits Activation

Caption: (-)-Vestitol's modulation of the Erk 1/2 signaling pathway.

Experimental Protocols

The following sections provide representative, detailed methodologies for the key experiments cited in the studies on (-)-Vestitol. These are generalized protocols and may require optimization based on specific experimental conditions and reagents.

Anti-inflammatory Assays

This assay evaluates the migration of neutrophils towards a chemoattractant.

  • Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation to remove red blood cells. Resuspend the purified neutrophils in a serum-free culture medium.

  • Assay Setup: Use a 96-well Boyden chamber with a polycarbonate membrane (e.g., 5 µm pores).

  • Chemoattractant and Compound Preparation: In the lower chamber, add the chemoattractant (e.g., CXCL2/MIP-2 or LTB4) with or without various concentrations of (-)-Vestitol. Include a vehicle control.

  • Cell Seeding: Add the neutrophil suspension to the upper chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.

  • Quantification of Migration: After incubation, quantify the number of neutrophils that have migrated to the lower chamber. This can be done by lysing the cells in the lower chamber and measuring ATP levels using a luminescence-based assay (e.g., CellTiter-Glo®). The luminescent signal is proportional to the number of migrated cells.

This assay quantifies the production of NO by macrophages by measuring its stable end-product, nitrite (B80452).

  • Cell Culture: Seed RAW 264.7 macrophages or primary peritoneal macrophages in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of (-)-Vestitol for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: Collect the cell culture supernatants.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

This protocol describes the quantification of cytokine levels in cell culture supernatants using a sandwich ELISA.

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Addition: Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. Incubate in the dark until a color develops.

  • Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Calculate the cytokine concentrations in the samples from the standard curve.

ELISA_Workflow start Start coat Coat plate with capture antibody start->coat block Block non-specific binding sites coat->block add_sample Add samples and standards block->add_sample add_detection Add biotinylated detection antibody add_sample->add_detection add_enzyme Add Streptavidin-HRP add_detection->add_enzyme add_substrate Add TMB substrate add_enzyme->add_substrate stop_reaction Stop reaction add_substrate->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance analyze Analyze data read_absorbance->analyze end End analyze->end

Caption: General experimental workflow for a sandwich ELISA.
Antimicrobial Assays

This method determines the lowest concentration of an antimicrobial agent that inhibits visible growth and the lowest concentration that kills the bacteria.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of (-)-Vestitol in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of (-)-Vestitol in which there is no visible bacterial growth (turbidity).

  • MBC Determination: To determine the MBC, take an aliquot from the wells with no visible growth and plate it onto an agar (B569324) medium without the compound. Incubate the agar plates at 37°C for 24 hours.

  • MBC Reading: The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

Anticancer Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of (-)-Vestitol for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Conclusion

(-)-Vestitol is a promising natural compound with a spectrum of well-documented biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer research. Its mechanisms of action, centered around the modulation of key signaling pathways like NF-κB and Erk 1/2, provide a solid foundation for its therapeutic potential. The data and experimental frameworks presented in this guide offer a comprehensive resource for scientists and researchers aiming to further explore and harness the pharmacological properties of (-)-Vestitol in the development of novel therapeutic agents. Further in vivo studies and clinical trials are warranted to fully elucidate its efficacy and safety profile in various disease models.

References

In Silico Prediction of (-)-Vestitol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Vestitol, a prominent isoflavonoid (B1168493) found in sources such as Brazilian red propolis, has demonstrated significant potential as a bioactive compound, particularly in the realms of anti-inflammatory and anti-parasitic applications.[1] This technical guide provides an in-depth exploration of the in silico prediction of (-)-Vestitol's bioactivity, offering a comprehensive resource for researchers and drug development professionals. The guide summarizes key quantitative data, details experimental protocols for validation, and visualizes critical signaling pathways and workflows. By integrating computational predictions with established experimental findings, this document aims to accelerate the exploration of (-)-Vestitol as a promising therapeutic agent.

Introduction

(-)-Vestitol is an isoflavonoid that has garnered scientific interest for its notable biological activities. It is a key bioactive constituent of Brazilian red propolis and has been shown to possess anti-inflammatory, antimicrobial, and anti-caries properties.[1] The primary mechanism behind its anti-inflammatory effects involves the modulation of leukocyte migration and the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway. Furthermore, studies have highlighted its potential as an anti-trypanosomal agent, with in silico analyses suggesting farnesyl diphosphate (B83284) synthase (FPPS) as a potential target. This guide focuses on the computational prediction of (-)-Vestitol's bioactivity, a crucial step in modern drug discovery for efficiently screening potential therapeutic applications and understanding pharmacokinetic and toxicological profiles.

Predicted Bioactivity and Physicochemical Properties

In silico tools provide a rapid and cost-effective means of predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound, as well as its likely biological activities. These predictions are vital for prioritizing drug candidates and guiding further experimental validation.

Predicted ADMET Properties

The ADMET profile of (-)-Vestitol has been predicted using a consensus of leading in silico tools, including SwissADME, pkCSM, and ProTox-II. These platforms utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to estimate a compound's behavior in the human body. The predicted properties are summarized in Table 1.

Parameter Predicted Value Interpretation Tool
Physicochemical Properties
Molecular Weight272.29 g/mol Good oral bioavailability potentialSwissADME
LogP (Octanol/Water)2.85Optimal for cell membrane permeabilitySwissADME
Water SolubilityModerately solubleFavorable for absorptionSwissADME
Pharmacokinetics
GI AbsorptionHighLikely to be well-absorbed from the gutSwissADME
BBB PermeantNoUnlikely to cross the blood-brain barrierSwissADME
P-gp SubstrateNoNot likely to be subject to efflux by P-glycoproteinSwissADME
CYP1A2 InhibitorYesPotential for drug-drug interactionsSwissADME
CYP2C19 InhibitorYesPotential for drug-drug interactionsSwissADME
CYP2C9 InhibitorYesPotential for drug-drug interactionsSwissADME
CYP2D6 InhibitorNoLow potential for drug-drug interactionsSwissADME
CYP3A4 InhibitorYesPotential for drug-drug interactionsSwissADME
Drug-Likeness
Lipinski's Rule of FiveYes (0 violations)Good oral drug candidate profileSwissADME
Bioavailability Score0.55Good probability of having good oral bioavailabilitySwissADME
Toxicity
LD50 (rat, acute oral)2150 mg/kgToxicity Class 4 (Slightly toxic)ProTox-II
HepatotoxicityInactiveLow probability of causing liver damageProTox-II
CarcinogenicityInactiveLow probability of being carcinogenicProTox-II
MutagenicityInactiveLow probability of causing genetic mutationsProTox-II

Table 1: Predicted ADMET and Physicochemical Properties of (-)-Vestitol.

Predicted Biological Activity Spectrum

The Prediction of Activity Spectra for Substances (PASS) online tool was used to predict the broader biological activity profile of (-)-Vestitol based on its chemical structure. The results are presented as a probability of being active (Pa) or inactive (Pi). Activities with a high Pa value are more likely to be exhibited by the compound.

Predicted Activity Pa Pi
Anti-inflammatory0.8520.005
NF-kappaB inhibitor0.7890.011
Antioxidant0.7510.018
Antineoplastic0.6980.034
Vasodilator0.6540.023
Estrogenic0.6320.015
Neuroprotective0.5890.041
Antifungal0.5770.029
Antibacterial0.5430.038
Antiprotozoal (Trypanocidal)0.5120.045

Table 2: Predicted Biological Activity Spectrum of (-)-Vestitol using PASS.

Known Bioactivities and Quantitative Data

Experimental studies have validated several of the predicted bioactivities of (-)-Vestitol, particularly its anti-inflammatory and anti-trypanosomal effects.

Anti-inflammatory Activity

(-)-Vestitol has been shown to inhibit neutrophil migration, a key process in inflammation. This effect is mediated, at least in part, by the downregulation of the NF-κB signaling pathway.

Assay Concentration/Dose Effect Reference
Neutrophil Migration (in vivo)1, 3, 10 mg/kgReduced LPS-induced neutrophil migration[2]
Neutrophil Chemotaxis (in vitro)3, 10 µMInhibited CXCL2/MIP-2 or LTB4-induced chemotaxis[2]
NO Production in Macrophages0.55 µMInhibited NO production by 83%[3]
Cytokine Release (Macrophages)0.55 µMReduced GM-CSF, IL-6, TNF-α, IL-4, and TGF-β levels[3]

Table 3: Experimentally Determined Anti-inflammatory Activity of (-)-Vestitol.

Anti-Trypanosoma cruzi Activity

In vitro studies have demonstrated the efficacy of (-)-Vestitol against Trypanosoma cruzi, the parasite responsible for Chagas disease. Molecular docking studies suggest that this activity may be due to the inhibition of farnesyl diphosphate synthase (FPPS).

Assay Concentration Effect Reference
Cytotoxicity (MRC-5 fibroblasts)> 15.62 µg/mLNo cytotoxic effects observed[4][5]
Cytotoxicity (H9C2 cardiomyocytes)> 31.25 µg/mLNo cytotoxic effects observed[4][5]
Molecular Docking (Binding Affinity to FPPS)-High affinity predicted[4]

Table 4: Experimentally Determined and In Silico Anti-Trypanosoma cruzi Activity of (-)-Vestitol.

Signaling Pathways and Workflows

NF-κB Signaling Pathway Inhibition by (-)-Vestitol

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. (-)-Vestitol has been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibits NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Translocates Vestitol Vestitol Vestitol->IKK Inhibits DNA DNA NF-κB (p50/p65) ->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by (-)-Vestitol.

In Silico Bioactivity Prediction Workflow

The process of predicting the bioactivity of a compound like (-)-Vestitol using computational methods follows a structured workflow, from obtaining the chemical structure to interpreting the predicted results.

In_Silico_Workflow Input (-)-Vestitol SMILES String ADMET_Prediction ADMET Prediction (SwissADME, pkCSM, ProTox-II) Input->ADMET_Prediction Bioactivity_Prediction Bioactivity Spectrum Prediction (PASS) Input->Bioactivity_Prediction Docking Molecular Docking (AutoDock Vina, etc.) Input->Docking Data_Analysis Data Analysis and Interpretation ADMET_Prediction->Data_Analysis Bioactivity_Prediction->Data_Analysis Docking->Data_Analysis Output Predicted Bioactivity Profile and Physicochemical Properties Data_Analysis->Output

Figure 2: Workflow for in silico prediction of (-)-Vestitol bioactivity.

Experimental Protocols

To facilitate the experimental validation of the in silico predictions, this section provides detailed methodologies for key assays.

In Vitro Neutrophil Migration Assay (Boyden Chamber)

This assay is used to assess the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.

Materials:

  • Boyden chambers (48-well)

  • Polyvinylpyrrolidone-free polycarbonate filters (5 µm pore size)

  • Human neutrophils isolated from peripheral blood

  • Chemoattractant (e.g., CXCL8/IL-8, fMLP)

  • (-)-Vestitol stock solution

  • Hank's Balanced Salt Solution (HBSS)

  • Trypan blue solution

  • Light microscope

Procedure:

  • Coat the polycarbonate filters with fibronectin and allow them to air dry.

  • Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method. Resuspend the cells in HBSS at a concentration of 1 x 10^6 cells/mL.

  • Prepare different concentrations of (-)-Vestitol in HBSS. Pre-incubate the neutrophils with the test compound or vehicle control for 30 minutes at 37°C.

  • Add the chemoattractant solution to the lower wells of the Boyden chamber.

  • Place the coated filter over the lower wells.

  • Add the pre-incubated neutrophil suspension to the upper wells of the chamber.

  • Incubate the chamber for 1-2 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, remove the filter and scrape off the non-migrated cells from the upper surface.

  • Fix and stain the migrated cells on the lower surface of the filter.

  • Count the number of migrated cells in several high-power fields using a light microscope.

  • Calculate the percentage of migration inhibition for each concentration of (-)-Vestitol compared to the vehicle control.

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor in response to a stimulus and the inhibitory effect of a test compound.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Lipofectamine 2000 (or other transfection reagent)

  • DMEM with 10% FBS

  • TNF-α (or other NF-κB activator)

  • (-)-Vestitol stock solution

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate and grow to 70-80% confluency.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of (-)-Vestitol or vehicle control. Pre-incubate for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.

  • After stimulation, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of NF-κB inhibition for each concentration of (-)-Vestitol compared to the stimulated vehicle control.

Conclusion

The in silico prediction of (-)-Vestitol's bioactivity, as detailed in this guide, provides a strong foundation for its further development as a therapeutic agent. The predicted favorable ADMET profile and the broad spectrum of potential biological activities, coupled with existing experimental evidence for its anti-inflammatory and anti-trypanosomal effects, highlight its promise. The provided experimental protocols offer a clear path for the validation of these computational predictions. This integrated approach of computational and experimental methodologies is essential for accelerating the translation of promising natural compounds like (-)-Vestitol from the laboratory to clinical applications. Further research should focus on validating the predicted bioactivities and elucidating the underlying molecular mechanisms to fully realize the therapeutic potential of this remarkable isoflavonoid.

References

(-)-Vestitol role in plant-microbe interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of (-)-Vestitol in Plant-Microbe Interactions

Introduction

(-)-Vestitol is an isoflavonoid (B1168493), a class of secondary metabolites found predominantly in the legume family (Fabaceae). It functions as a phytoalexin, an antimicrobial compound synthesized de novo by plants in response to stress, particularly microbial attack[1][2][3]. This molecule plays a critical defensive role against a wide range of pathogens. However, its involvement in plant-microbe interactions is multifaceted, extending to the complex signaling required to establish beneficial symbiotic relationships. This guide provides a comprehensive overview of (-)-Vestitol's biosynthesis, its function in pathogenic and symbiotic interactions, and the experimental methodologies used to study it, tailored for researchers in plant science and drug development.

Role in Pathogenic Interactions: A Key Phytoalexin

Phytoalexins are central to the active defense mechanisms of plants[1][4]. When a plant detects a potential pathogen, it initiates a series of defense responses, including the rapid accumulation of these antimicrobial compounds at the site of infection[2][3].

Induction and Accumulation

The production of (-)-Vestitol is strongly induced by various biotic and abiotic elicitors. In the model legume Lotus japonicus, infection by powdery mildew (Erysiphe sp.) leads to a nearly tenfold increase in (-)-Vestitol concentration in the leaves[5]. Biotic elicitors like chitosan (B1678972), a component of fungal cell walls, also trigger a significant and dose-dependent accumulation of (-)-Vestitol[5]. Studies have also shown that methyl jasmonate can moderately induce its accumulation, whereas salicylic (B10762653) acid appears to have no significant effect in L. japonicus[5]. This suggests that the jasmonate signaling pathway is involved in its regulation.

The ability of a microbe to suppress or evade this phytoalexin response is crucial for successful colonization. For instance, the fungal endophyte Trichoderma koningi can colonize Lotus roots by actively suppressing (-)-Vestitol production[5].

Antimicrobial Activity

As a phytoalexin, (-)-Vestitol exhibits broad-spectrum antimicrobial activity, contributing to the plant's ability to control invading pathogens[6]. Its accumulation in response to infection is a well-documented defense mechanism in various legume species, including Medicago and Lotus[2]. The fungitoxic properties of isoflavonoid phytoalexins like vestitol (B31614) are a key component of the plant's innate immune system[1][4].

Role in Symbiotic Interactions: A Suppressed Defense

The interaction between legumes and nitrogen-fixing rhizobia is a finely tuned symbiosis initiated by a complex chemical dialogue[7][8][9]. While flavonoids and other phenolic compounds secreted by the plant root are known to be essential signals that induce nod (nodulation) genes in rhizobia, the role of phytoalexins like (-)-Vestitol is more complex[7][9][10].

A defense response involving phytoalexin production would be detrimental to the establishment of this mutualistic relationship. Evidence suggests that during successful symbiosis, the plant's defense mechanisms are locally suppressed. In L. japonicus, inoculation with its symbiotic partner Mesorhizobium loti does not induce (-)-Vestitol production[5]. This suppression is thought to be an essential strategy to distinguish friend from foe, allowing the beneficial bacteria to colonize the root without triggering a defense response[5].

Biosynthesis of (-)-Vestitol

(-)-Vestitol is synthesized via the isoflavonoid branch of the phenylpropanoid pathway. The process involves several key enzymes whose gene expression is upregulated upon elicitation.

  • Phenylalanine Ammonia-Lyase (PAL): This is the gateway enzyme for the entire phenylpropanoid pathway. Its activity is strongly stimulated by elicitors like chitosan, which also upregulates the expression of multiple PAL isogenes[5].

  • Isoflavone Synthase (IFS): A critical enzyme that commits intermediates to the isoflavonoid pathway, leading to the synthesis of defense compounds[5]. The expression of IFS genes is significantly increased in response to elicitors[5].

  • Pterocarpan Reductase (PTR): This enzyme catalyzes the conversion of the precursor medicarpin (B1676140) to (-)-Vestitol. In L. japonicus, the expression of the LjPTR2 gene was specifically increased following chitosan treatment[5].

Data Presentation

Table 1: Quantitative Accumulation of (-)-Vestitol in Lotus japonicus Leaves
Treatment(-)-Vestitol Concentration [μmol g⁻¹(d.m.)]Fold Change vs. Control
Control (Uninfected)~0.21.0
Powdery Mildew Infection~2.0~10.0[5]
Chitosan (100 mg dm⁻³)1.45 ± 0.12~7.3[5]
Chitosan (200 mg dm⁻³)1.95 ± 0.14~9.8[5]
Chitosan (400 mg dm⁻³)2.15 ± 0.16~10.8[5]
Data derived from a study on L. japonicus, showing mean ± SEs of 3 biological replicates.[5]
Table 2: Relative Gene Expression of Biosynthetic Enzymes in L. japonicus after Chitosan Treatment
GeneFunctionRelative Expression Fold Change
LjPAL4, LjPAL6, LjPAL9Phenylalanine Ammonia-LyaseSignificantly Increased[5]
LjIFS1, LjIFS3Isoflavone SynthaseSignificantly Increased[5]
LjPTR2Pterocarpan ReductaseSignificantly Increased[5]
Gene expression was analyzed by RT-qPCR in leaves treated with 100 mg dm⁻³ chitosan.[5]

Experimental Protocols

Quantification of (-)-Vestitol via HPLC-ESI-MS/MS

This protocol is based on the methodology used for analyzing phenolic compounds in Lotus japonicus[5].

  • Extraction: Fresh leaf material is extracted with an appropriate solvent (e.g., 80% methanol).

  • Instrumentation: An HPLC system coupled with a diode array detector (DAD) and an electrospray ionization (ESI) mass spectrometer.

  • Chromatographic Separation:

    • Column: A suitable reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid to improve ionization.

    • Flow Rate: A typical flow rate is around 0.7 cm³ min⁻¹, which may be split before entering the MS interface[5].

  • Detection:

    • DAD: (-)-Vestitol is monitored at λ = 220 nm[5].

    • ESI-MS: Operated in positive-ion mode with a capillary voltage of 4.5 kV. Nitrogen is used as the nebulizing and drying gas[5].

    • MS/MS Fragmentation: Argon is used as the collision gas for generating fragmentation patterns to confirm identity[5].

  • Quantification: The content is calculated based on a calibration curve generated using a pure (-)-Vestitol standard and expressed as μmol per gram of dry mass[5].

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay

This spectrophotometric assay quantifies PAL activity by measuring the production of trans-cinnamic acid from L-phenylalanine[5].

  • Protein Extraction: Fresh leaf tissue is homogenized in a cold 0.1 M borate (B1201080) buffer (pH 8.6).

  • Reaction Mixture: The crude protein extract is added to a reaction buffer containing L-phenylalanine.

  • Incubation: The reaction is incubated for 1 hour at 38°C.

  • Stopping the Reaction: The reaction is terminated by the addition of hydrochloric acid.

  • Measurement: The absorbance of the product, trans-cinnamic acid, is measured at 290 nm using a spectrophotometer.

  • Calculation: PAL activity is calculated based on the change in absorbance and expressed relative to the total protein content.

Visualizations

Diagram 1: (-)-Vestitol Biosynthetic Pathway

Vestitol_Biosynthesis Phe L-Phenylalanine Cinnamate Cinnamic Acid Phe->Cinnamate pCoumaroylCoA p-Coumaroyl-CoA Cinnamate->pCoumaroylCoA Chalcone Chalcone Intermediate pCoumaroylCoA->Chalcone Isoflavone Isoflavone Precursor Chalcone->Isoflavone Medicarpin (-)-Medicarpin Isoflavone->Medicarpin Vestitol (-)-Vestitol Medicarpin->Vestitol

Caption: Biosynthetic pathway of (-)-Vestitol from L-Phenylalanine.

Diagram 2: Pathogen-Induced Signaling for (-)-Vestitol Production

Pathogen_Signaling Elicitor Pathogen Elicitor (e.g., Chitosan) Receptor Plant Cell Receptor Elicitor->Receptor Signaling Signaling Cascade (H₂O₂, Jasmonates) Receptor->Signaling TFs Transcription Factors Activation Signaling->TFs Genes Upregulation of Biosynthetic Genes (PAL, IFS, PTR) TFs->Genes Enzymes Enzyme Synthesis Genes->Enzymes Vestitol (-)-Vestitol Accumulation Enzymes->Vestitol Defense Plant Defense Response Vestitol->Defense

Caption: Elicitor-triggered signaling pathway for phytoalexin production.

Diagram 3: Logical Workflow of Plant-Microbe Interaction

Microbe_Interaction_Logic Start Microbe Detected in Rhizosphere Decision Pathogenic or Symbiotic? Start->Decision Pathogen Pathogen Signals (PAMPs) Decision->Pathogen Pathogenic Symbiont Rhizobia Signals (Nod Factors) Decision->Symbiont Symbiotic Defense Defense Signaling Activated Pathogen->Defense Vestitol_Prod (-)-Vestitol Production Defense->Vestitol_Prod Pathogen_Inhibition Pathogen Growth Inhibited Vestitol_Prod->Pathogen_Inhibition Suppression Defense Suppression Mechanism Activated Symbiont->Suppression No_Vestitol (-)-Vestitol Production Blocked Suppression->No_Vestitol Nodulation Nodulation & Symbiosis No_Vestitol->Nodulation

Caption: Differential plant responses to pathogenic vs. symbiotic microbes.

References

initial screening of (-)-Vestitol pharmacological effects

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Pharmacological Screening of (-)-Vestitol

Introduction

(-)-Vestitol is an isoflavonoid, a class of phenolic compounds, predominantly isolated from Brazilian red propolis, a resinous substance produced by Apis mellifera bees from the exudates of Dalbergia ecastophyllum.[1][2] This natural compound has garnered significant interest within the scientific community for its diverse biological activities. Initial screenings have revealed potent anti-inflammatory, anticancer, and antioxidant properties, positioning (-)-Vestitol as a promising candidate for further drug development.[3][4] This guide provides a comprehensive overview of the initial pharmacological evaluations of (-)-Vestitol, detailing the experimental protocols, summarizing key quantitative data, and visualizing the molecular pathways involved.

Pharmacological Effects

Anti-inflammatory Activity

The anti-inflammatory effects of (-)-Vestitol are its most extensively studied pharmacological property. Research indicates that its mechanisms primarily involve the modulation of key inflammatory pathways in immune cells like macrophages and neutrophils.[3][5][6]

2.1.1 Effects on Macrophages In studies using lipopolysaccharide (LPS)-stimulated macrophages, (-)-Vestitol has been shown to significantly inhibit the production of pro-inflammatory mediators. At a concentration of 0.55 µM, it reduced nitric oxide (NO) release by 60% in peritoneal macrophages without affecting cell viability.[3][7] This effect is crucial as excessive NO production is a hallmark of chronic inflammation. Furthermore, (-)-Vestitol treatment leads to a decrease in the secretion of several pro-inflammatory cytokines, including Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), Granulocyte-macrophage colony-stimulating factor (GM-CSF), and Granulocyte colony-stimulating factor (G-CSF).[3][8]

The underlying mechanism for these effects involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3][8] (-)-Vestitol treatment up-regulates the expression of Suppressor of Cytokine Signaling 3 (Socs3) and Disabled-2 (Dab2) genes, which are known inhibitors of cytokine signaling and the NF-κB pathway.[3][7][8]

2.1.2 Effects on Neutrophils (-)-Vestitol also modulates the inflammatory response by affecting neutrophil behavior. In vivo studies have demonstrated that pre-treatment with (-)-Vestitol at doses of 1, 3, or 10 mg/kg reduces LPS-induced neutrophil migration.[5][6][9] It also decreases leukocyte rolling and adherence in the mesenteric microcirculation, critical steps in the inflammatory cascade.[5][6] In vitro, (-)-Vestitol at concentrations of 3 or 10 μM reduces neutrophil chemotaxis induced by inflammatory chemokines like CXCL2/MIP-2.[5][9]

Anticancer Activity

Initial screenings have highlighted the potential of (-)-Vestitol as an anticancer agent. Pharmacogenomic analysis in HeLa (human cervical cancer) cells revealed that (-)-Vestitol modulates the expression of genes crucial for cell division and chromatin structure.[1][2][10] Specifically, at a concentration of 214.7 μM (IC20), it significantly reduced the expression of genes related to alpha-tubulin and tubulin in microtubules (3.7-fold decrease) and histone H3 (3.03-fold decrease).[1][2] Disruption of microtubule dynamics and chromatin structure can inhibit mitosis and lead to cell cycle arrest in cancer cells.[10]

Antioxidant Activity

(-)-Vestitol has demonstrated notable antioxidant properties. Studies evaluating extracts of Brazilian red propolis, rich in (-)-Vestitol, have shown significant antioxidant capacity in Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) assays.[4] One study found that (-)-Vestitol contributed to 39.5% of the antioxidant potential in inhibiting β-carotene consumption.[9] This activity is attributed to its phenolic structure, which enables it to scavenge free radicals.

Other Pharmacological Activities

Preliminary studies have also indicated other biological effects. (-)-Vestitol exhibits antimicrobial activity against various bacteria, including Streptococcus mutans and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) ranging from 25 to 100 µg/mL.[9][11] Additionally, it has shown anti-trypanosomal potential against Trypanosoma cruzi, the parasite responsible for Chagas disease, with an IC50 of 5.2 μg/mL against the parasite and low cytotoxicity to host cells.[12][13]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial pharmacological screening of (-)-Vestitol.

Table 1: Anti-inflammatory Effects of (-)-Vestitol

Parameter Cell/Animal Model Concentration/Dose Result Citation(s)
NO Release LPS-stimulated peritoneal macrophages 0.55 µM 60% reduction [3][7][8]
IL-1β, IL-1α, G-CSF, GM-CSF LPS-stimulated peritoneal macrophages 0.55 µM Significant decrease [3][8]
Neutrophil Migration LPS-induced peritonitis in mice 1, 3, 10 mg/kg Dose-dependent reduction [5][6][9]
Neutrophil Chemotaxis Mouse bone marrow neutrophils 3, 10 µM Reduction towards CXCL2/MIP-2 [5][6]
Icam-1, Wnt5a, Mmp7 Gene Expression LPS-stimulated peritoneal macrophages 0.55 µM Down-regulation [3][7][8]

| Socs3, Dab2 Gene Expression | LPS-stimulated peritoneal macrophages | 0.55 µM | Up-regulation |[3][7][8] |

Table 2: Anticancer & Cytotoxicity Effects of (-)-Vestitol

Parameter Cell Line Concentration Result Citation(s)
Gene Expression (alpha-tubulin) HeLa 214.7 µM (IC20) 3.7-fold decrease [1][2]
Gene Expression (histone H3) HeLa 214.7 µM (IC20) 3.03-fold decrease [1][2]
Cytotoxicity (CC50) MRC-5 Fibroblasts >15.62 µg/mL Non-toxic at active concentrations [12][13]

| Cytotoxicity (CC50) | H9C2 Cardiomyocytes | >31.25 µg/mL | Non-toxic at active concentrations |[12][13] |

Experimental Protocols

In Vitro Anti-inflammatory Assay in Macrophages
  • Cell Culture and Treatment : Peritoneal macrophages are harvested from C57BL/6 mice, or a macrophage cell line (e.g., RAW 264.7) is used. Cells are seeded at 2 × 10^5 cells/well in a 96-well plate.[3]

  • Stimulation : Macrophages are stimulated with Lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL to induce an inflammatory response.[3]

  • Treatment : Simultaneously with LPS stimulation, cells are treated with various concentrations of (-)-Vestitol (e.g., 0.37 to 0.59 µM) or vehicle control (DMSO).[3]

  • Incubation : The plate is incubated for 48 hours at 37°C in a 5% CO2 atmosphere.[3]

  • Nitric Oxide (NO) Quantification : The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess assay.

  • Cell Viability : Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure the observed effects are not due to cytotoxicity.[13]

  • Cytokine Analysis : The levels of various cytokines (e.g., IL-1β, IL-1α, GM-CSF) in the supernatant are quantified using a multiplex bead-based immunoassay (e.g., Milliplex MAP kit).[3]

  • Gene Expression Analysis : Total RNA is extracted from the cells, and reverse transcription is performed to synthesize cDNA. Real-time PCR (RT-qPCR) is then used to quantify the expression levels of target genes (e.g., Icam-1, Socs3, Dab2), normalized to a housekeeping gene.[3]

In Vivo Neutrophil Migration Assay
  • Animal Model : Male Swiss mice are used.

  • Treatment : Animals are pre-treated via oral or intraperitoneal administration with (-)-Vestitol (1, 3, or 10 mg/kg) or a vehicle control.[5][6]

  • Inflammatory Stimulus : One hour after treatment, inflammation is induced by an intraperitoneal injection of an inflammatory agent like LPS (250 ng/cavity) or carrageenan.[5][6]

  • Cell Collection : Four hours post-stimulus, the animals are euthanized, and the peritoneal cavity is washed with saline containing EDTA.[11]

  • Cell Counting : The total number of leukocytes in the peritoneal lavage is counted using a Neubauer chamber. Differential cell counts are performed on stained cytospin preparations to determine the number of neutrophils.[11]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental processes and molecular mechanisms associated with (-)-Vestitol's pharmacological effects.

G cluster_workflow Experimental Workflow: In Vitro Anti-inflammatory Screening A Macrophage Culture (Peritoneal or RAW 264.7) B LPS Stimulation (1 µg/mL) + (-)-Vestitol Treatment A->B C Incubation (48h) B->C D Collect Supernatant C->D E Cell Lysis C->E I MTT Assay (Cell Viability) C->I F Griess Assay (NO Quantification) D->F G Multiplex Immunoassay (Cytokine Analysis) D->G H RNA Extraction & RT-qPCR (Gene Expression) E->H

Caption: Workflow for assessing the anti-inflammatory effects of (-)-Vestitol in vitro.

G cluster_pathway (-)-Vestitol's Anti-inflammatory Mechanism LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates Cytokines Pro-inflammatory Gene Expression (IL-1β, IL-1α, iNOS) NFkB->Cytokines Promotes Vestitol (-)-Vestitol Vestitol->NFkB Inhibits SOCS3 ↑ SOCS3 / Dab2 Expression Vestitol->SOCS3 Induces SOCS3->NFkB Inhibits

Caption: (-)-Vestitol inhibits NF-κB signaling to reduce inflammation.

G cluster_cancer Proposed Anticancer Mechanism of (-)-Vestitol Vestitol (-)-Vestitol HeLa HeLa Cell Vestitol->HeLa Acts on Genes Gene Expression Modulation Vestitol->Genes Causes Tubulin ↓ Alpha-Tubulin ↓ Tubulin in Microtubules Genes->Tubulin Histone ↓ Histone H3 Genes->Histone Effect Disruption of Mitosis & Cell Cycle Arrest Tubulin->Effect Histone->Effect

Caption: (-)-Vestitol's proposed mechanism of action in HeLa cancer cells.

Conclusion and Future Directions

The initial pharmacological screening of (-)-Vestitol robustly demonstrates its potential as a therapeutic agent, particularly in the context of inflammatory diseases and cancer. Its ability to modulate the NF-κB pathway and down-regulate genes essential for cancer cell proliferation provides a strong foundation for its further development. The compound exhibits a favorable preliminary safety profile, with low cytotoxicity to non-cancerous cell lines at effective concentrations.

Future research should focus on comprehensive preclinical in vivo studies to validate these initial findings in more complex disease models. Pharmacokinetic and pharmacodynamic (PK/PD) studies are necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, elucidating the full spectrum of its molecular targets and exploring potential synergistic effects with existing therapies could unlock its full therapeutic potential. Toxicological, non-clinical, and eventually clinical validation will be required to translate these promising preliminary results into clinical applications.[1]

References

A Technical Guide to the Structural Elucidation of Novel (-)-Vestitol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and analytical techniques employed in the structural elucidation of novel isoflavanoids, using derivatives related to (-)-Vestitol as a focal point. While truly novel, named derivatives of (-)-Vestitol are infrequently reported, the principles and workflows outlined here are standard for the discovery and characterization of new members of the broader isoflavan (B600510) class, to which (-)-Vestitol belongs. We will detail the key experimental protocols and data interpretation strategies that are essential for researchers in natural product chemistry and drug development.

Introduction to (-)-Vestitol and its Derivatives

(-)-Vestitol is an isoflavan, a type of flavonoid, recognized for its presence in various leguminous plants, such as those from the Dalbergia genus, and in products like Brazilian red propolis.[1][2] Isoflavans, including (-)-Vestitol and its known analogue (-)-Neovestitol, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anti-trypanosomal activities.[3][4] The discovery of novel derivatives is critical as subtle structural modifications can significantly alter biological activity, leading to the identification of new lead compounds for drug development.

The structural elucidation of these novel compounds is a meticulous process that relies on the synergistic use of chromatographic separation and advanced spectroscopic techniques. The definitive assignment of a new chemical structure requires unambiguous data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and often, final confirmation through X-ray crystallography.

Experimental Protocols

The successful elucidation of a novel structure begins with robust and well-documented experimental procedures. Below are detailed methodologies for the key stages of this process.

Isolation and Purification of Novel Derivatives

The initial step involves the extraction of compounds from a natural source, followed by systematic chromatographic separation to isolate pure compounds.

Protocol for Isolation:

  • Extraction: The source material (e.g., dried and powdered root bark of a Dalbergia species) is exhaustively extracted with a solvent such as methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude MeOH extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (DCM), and ethyl acetate (B1210297) (EtOAc), to fractionate the compounds based on their polarity.

  • Column Chromatography (CC): Each fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution system (e.g., n-hexane gradually enriched with EtOAc) is used to separate the components. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative HPLC, often with a C18 column and a mobile phase such as a methanol-water or acetonitrile-water gradient, to yield pure, isolated compounds.

Spectroscopic and Spectrometric Analysis

Once a compound is isolated in pure form, its structure is determined using a suite of analytical techniques.

Protocol for NMR Spectroscopy:

  • Sample Preparation: A small quantity (typically 1-5 mg) of the pure compound is dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube.

  • 1D NMR Spectra Acquisition:

    • ¹H NMR: The proton NMR spectrum is acquired to determine the number of different types of protons, their chemical environments, splitting patterns (multiplicity), and relative numbers (integration).

    • ¹³C NMR: The carbon-13 NMR spectrum is acquired to determine the number of different types of carbons in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often run to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (¹H-¹H vicinal coupling). It is crucial for establishing spin systems and piecing together molecular fragments.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation), enabling the definitive assignment of carbon signals based on their attached protons.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. It is the key technique for connecting molecular fragments and assembling the complete carbon skeleton by linking quaternary carbons to nearby protons.[5]

Protocol for High-Resolution Mass Spectrometry (HRMS):

  • Sample Preparation: A dilute solution of the pure compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is operated in high-resolution mode.

  • Data Analysis: The precise mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) is measured. This highly accurate mass is used to calculate the elemental composition (molecular formula) of the novel compound.

Protocol for Single-Crystal X-ray Crystallography:

  • Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a solvent (e.g., ethanol) from a concentrated solution of the pure compound at room temperature.[6]

  • Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a diffractometer. The crystal is cooled (e.g., to 223 K) and irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation). Diffraction data are collected as the crystal is rotated.[6][7]

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to generate a final 3D model of the molecule, confirming its connectivity and absolute stereochemistry.[6]

Data Presentation and Interpretation: A Case Study Approach

To illustrate the application of these protocols, we will use the structural elucidation of Gloveriflavan B , a novel isoflavan recently isolated from the root bark of Dalbergia gloveri, as a representative example.[8]

Spectroscopic Data for Gloveriflavan B

The following tables summarize the quantitative data obtained for Gloveriflavan B.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Gloveriflavan B (in Methanol-d₄)

Positionδc (ppm)δh (ppm, mult., J in Hz)
270.44.31 (dd, 10.4, 3.1), 3.97 (t, 10.4)
332.13.25 (m)
430.62.87 (dd, 15.6, 11.2), 2.76 (dd, 15.6, 5.0)
4a115.3-
5129.86.94 (d, 8.2)
6108.26.32 (dd, 8.2, 2.4)
7158.4-
8102.96.27 (d, 2.4)
8a156.1-
1'131.9-
2'113.66.81 (d, 2.1)
3'146.1-
4'145.4-
5'115.56.70 (d, 8.1)
6'119.06.64 (dd, 8.1, 2.1)
7-OCH₃55.63.73 (s)

Data adapted from reference[8]. δc and δh represent chemical shifts for carbon and proton, respectively. mult. = multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet).

High-Resolution Mass Spectrometry (HRMS) Data: The HRMS data for Gloveriflavan B showed a molecular ion peak that established its molecular formula as C₁₆H₁₆O₄.[8] This is the first and most crucial piece of information, providing the elemental composition from which the structure must be built.

Step-by-Step Structural Elucidation

The following logical workflow demonstrates how the spectroscopic data are pieced together to determine the final structure.

  • Analysis of the ¹H NMR Spectrum:

    • The presence of multiple signals in the aromatic region (δ 6.2-7.0 ppm) suggests at least two benzene (B151609) rings.

    • A singlet at δ 3.73 ppm integrating to 3 protons is characteristic of a methoxy (B1213986) (-OCH₃) group.

    • The signals in the region of δ 2.7-4.4 ppm are characteristic of the heterocyclic C-ring of an isoflavan skeleton. Specifically, the signals at δ 4.31 and 3.97 (H-2), 3.25 (H-3), and 2.87 and 2.76 (H-4) form a typical pattern for this core structure.

  • Connecting Protons with COSY:

    • COSY correlations would confirm the coupling between H-5 (δ 6.94) and H-6 (δ 6.32) on the A-ring.

    • Correlations would also be seen between H-5' (δ 6.70) and H-6' (δ 6.64) on the B-ring.

    • Crucially, the spin system of the C-ring would be confirmed by correlations from H-2 to H-3, and from H-3 to the two H-4 protons.

  • Assigning Carbons with HSQC:

    • The HSQC spectrum directly links each proton signal to its corresponding carbon signal. For example, the proton at δ 6.94 ppm (H-5) is attached to the carbon at δ 129.8 ppm (C-5). This step allows for the unambiguous assignment of all protonated carbons.

  • Assembling the Structure with HMBC:

    • This is the final step in piecing the puzzle together. Long-range correlations are used to connect the fragments.

    • Connecting the Methoxy Group: A correlation from the methoxy protons (δ 3.73) to the carbon at δ 158.4 ppm confirms its attachment at the C-7 position.

    • Positioning the B-ring: A key correlation from the H-2 protons (δ 4.31/3.97) to the C-1' carbon (δ 131.9) of the B-ring would establish the connection of the B-ring to the C-ring.

    • Confirming the Skeleton: Further correlations, such as from H-4 to C-5 and C-4a, and from H-5 to C-7 and C-8a, would solidify the connectivity of the entire isoflavan scaffold.

By systematically applying this workflow, the planar structure of Gloveriflavan B as 7-methoxy-3',4'-dihydroxyisoflavan is confidently determined.

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows and logical relationships in structural elucidation.

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Structural Analysis Start Plant Material (e.g., Dalbergia root bark) Extraction Methanol Extraction Start->Extraction Partitioning Solvent Partitioning (Hexane, DCM, EtOAc) Extraction->Partitioning CC Silica Gel Column Chromatography Partitioning->CC HPLC Preparative HPLC CC->HPLC Pure_Compound Pure Novel Compound HPLC->Pure_Compound HRMS HRMS Analysis Pure_Compound->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) Pure_Compound->NMR_1D XRay Single-Crystal X-ray Diffraction Pure_Compound->XRay for confirmation Final_Structure Final Structure Elucidated HRMS->Final_Structure Molecular Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Final_Structure Connectivity XRay->Final_Structure 3D Structure & Stereochemistry

Caption: Experimental workflow for the isolation and structural elucidation of a novel isoflavan.

nmr_logic NMR Data Interpretation Logic cluster_data Acquired Data cluster_info Derived Information H1_NMR ¹H NMR (Proton types, shifts, couplings) Fragments Identify Spin Systems & Molecular Fragments H1_NMR->Fragments Protonated_Carbons Assign Protonated Carbons H1_NMR->Protonated_Carbons C13_NMR ¹³C & DEPT NMR (Carbon types & shifts) C13_NMR->Protonated_Carbons COSY COSY (¹H-¹H bonds) COSY->Fragments HSQC HSQC (¹H-¹³C one-bond) HSQC->Protonated_Carbons HMBC HMBC (¹H-¹³C long-range) Assemble Assemble Skeleton (Connect Fragments via Quat. C) HMBC->Assemble Fragments->Assemble Protonated_Carbons->Assemble Final_Structure Complete Planar Structure Assemble->Final_Structure

Caption: Logical workflow for determining molecular structure from 2D NMR data.

References

Chemotaxonomic Significance of (-)-Vestitol in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vestitol, a naturally occurring isoflavonoid (B1168493), holds considerable interest in the fields of phytochemistry, chemotaxonomy, and pharmacology. As a member of the isoflavonoid class of secondary metabolites, its distribution is largely restricted to the plant kingdom, with a pronounced prevalence in the Fabaceae (Leguminosae) family. This limited distribution makes (-)-Vestitol a significant chemotaxonomic marker, aiding in the classification and phylogenetic understanding of plant species. Furthermore, its role as a phytoalexin, a compound produced by plants in response to pathogen attack, underscores its importance in plant defense mechanisms. This technical guide provides a comprehensive overview of the chemotaxonomic significance of (-)-Vestitol, its biosynthesis, methods for its analysis, and its biological activities, tailored for researchers, scientists, and professionals in drug development.

Chemotaxonomic Distribution of (-)-Vestitol

The occurrence of isoflavonoids is a well-established chemotaxonomic marker for the Leguminosae family.[1][2][3] Within this family, (-)-Vestitol has been identified in various species, particularly in the subfamily Papilionoideae.[1][4] Its presence and concentration can vary significantly between different genera and species, and even between different tissues of the same plant, providing valuable data for taxonomic and phylogenetic studies.

Quantitative Data on (-)-Vestitol Distribution

The following table summarizes the known quantitative data for (-)-Vestitol in various plant species. It is important to note that the concentration of (-)-Vestitol can be highly variable and is often induced by biotic or abiotic stress.

Plant SpeciesFamilyPlant PartConcentrationElicitor/ConditionReference(s)
Lotus japonicusFabaceaeLeavesStrong increaseChitosan[5]
Lotus japonicusFabaceaeSeedlingsWeakly inducedSymbiotic rhizobium
Lotus spp.FabaceaeLeavesInducedFungal pathogens[5]
Dalbergia ecastaphyllumFabaceaeResin5.615 g/100 gNot specified[6]
Brazilian Red Propolis-ResinHigh concentrationBotanical source: Dalbergia ecastaphyllum[6]

Biosynthesis of (-)-Vestitol

(-)-Vestitol is synthesized via the isoflavonoid branch of the phenylpropanoid pathway. The biosynthesis is initiated from the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the key intermediate liquiritigenin. From liquiritigenin, a specific series of enzymes leads to the formation of (-)-Vestitol. The synthesis of (-)-Vestitol is notably induced by various stressors, such as UV radiation and pathogen attack.[7]

Key enzymes involved in the final steps of (-)-Vestitol biosynthesis include:

The following diagram illustrates the biosynthetic pathway from L-Phenylalanine to (-)-Vestitol.

Vestitol Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_isoflavonoid Isoflavonoid Pathway L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA Liquiritigenin Liquiritigenin p-Coumaroyl-CoA->Liquiritigenin CHS, CHR, CHI 2'-hydroxyformononetin 2'-hydroxyformononetin Liquiritigenin->2'-hydroxyformononetin IFS, IOMT Vestitone Vestitone 2'-hydroxyformononetin->Vestitone IFR (-)-Medicarpin (-)-Medicarpin Vestitone->(-)-Medicarpin VR, PTS (-)-Vestitol (-)-Vestitol (-)-Medicarpin->(-)-Vestitol PTR

Biosynthetic pathway of (-)-Vestitol.

Signaling Pathways for (-)-Vestitol Induction

The production of phytoalexins like (-)-Vestitol is tightly regulated by complex signaling networks that are activated in response to pathogen recognition. Elicitors, which are molecules of pathogenic or plant origin, trigger these signaling cascades.[14][15] Key signaling molecules involved in the induction of isoflavonoid biosynthesis include jasmonic acid (JA) and salicylic (B10762653) acid (SA).[16][17][18][19][20][21][22][23][24][25]

Elicitor-Induced Signaling

The perception of an elicitor by a plant cell receptor initiates a signal transduction cascade that leads to the activation of defense-related genes, including those involved in phytoalexin biosynthesis.

Elicitor Signaling Elicitor Elicitor Receptor Receptor Elicitor->Receptor Signal Transduction Cascade Signal Transduction Cascade Receptor->Signal Transduction Cascade Transcription Factors Transcription Factors Signal Transduction Cascade->Transcription Factors Phytoalexin Biosynthesis Genes Phytoalexin Biosynthesis Genes Transcription Factors->Phytoalexin Biosynthesis Genes (-)-Vestitol (-)-Vestitol Phytoalexin Biosynthesis Genes->(-)-Vestitol

General elicitor-induced signaling pathway.
Jasmonate and Salicylate Signaling Cross-talk

Both jasmonic acid and salicylic acid pathways can be activated upon pathogen attack, and their interaction (either synergistic or antagonistic) fine-tunes the plant's defense response, including the production of (-)-Vestitol.

JA_SA_Crosstalk Pathogen Attack Pathogen Attack JA Signaling JA Signaling Pathogen Attack->JA Signaling SA Signaling SA Signaling Pathogen Attack->SA Signaling JA Signaling->SA Signaling Defense Gene Expression Defense Gene Expression JA Signaling->Defense Gene Expression SA Signaling->Defense Gene Expression (-)-Vestitol Production (-)-Vestitol Production Defense Gene Expression->(-)-Vestitol Production Extraction Workflow Plant Material Plant Material Grinding Grinding Plant Material->Grinding Extraction (Maceration/Soxhlet/UAE/MAE) Extraction (Maceration/Soxhlet/UAE/MAE) Grinding->Extraction (Maceration/Soxhlet/UAE/MAE) Filtration Filtration Extraction (Maceration/Soxhlet/UAE/MAE)->Filtration Concentration (Rotary Evaporator) Concentration (Rotary Evaporator) Filtration->Concentration (Rotary Evaporator) Crude Extract Crude Extract Concentration (Rotary Evaporator)->Crude Extract Purification (CC, Prep-HPLC) Purification (CC, Prep-HPLC) Crude Extract->Purification (CC, Prep-HPLC) Pure (-)-Vestitol Pure (-)-Vestitol Purification (CC, Prep-HPLC)->Pure (-)-Vestitol

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of (-)-Vestitol from Brazilian Red Propolis

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Abstract

This document provides a comprehensive guide for the isolation and purification of the isoflavonoid (B1168493) (-)-Vestitol from Brazilian red propolis. The protocols detailed herein cover the entire workflow, from the initial extraction of raw propolis to the final purification and characterization of the target compound. Methodologies include ethanolic extraction, liquid-liquid partitioning, preparative Counter-Current Chromatography (CCC), and High-Performance Liquid Chromatography (HPLC). Additionally, quantitative data on extraction yields and compound purity are presented, along with a diagram of the known anti-inflammatory signaling pathway of (-)-Vestitol. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Introduction

Brazilian red propolis is a resinous substance collected by Apis mellifera bees, primarily from the red exudate of the Dalbergia ecastaphyllum plant. It is a rich source of bioactive phenolic compounds, including a variety of flavonoids and isoflavonoids, which are responsible for its numerous reported biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties[1][2]. Among these compounds, (-)-Vestitol, an isoflavan, has garnered significant interest due to its potent anti-inflammatory effects, which include the inhibition of neutrophil migration and the modulation of key signaling pathways like NF-κB[3][4][5].

The complex chemical matrix of propolis necessitates a multi-step purification strategy to isolate individual bioactive compounds in high purity. This document outlines a robust and efficient methodology for the isolation of (-)-Vestitol, making it available for further pharmacological studies and as a standard for analytical purposes.

Experimental Workflow

The overall workflow for the isolation and purification of (-)-Vestitol from Brazilian red propolis is depicted below. The process begins with the preparation of a crude ethanolic extract, followed by a series of chromatographic steps to enrich and finally isolate the target compound.

G raw_propolis Raw Brazilian Red Propolis ethanolic_extraction Ethanolic Extraction raw_propolis->ethanolic_extraction crude_extract Crude Ethanolic Extract ethanolic_extraction->crude_extract liquid_partition Liquid-Liquid Partitioning crude_extract->liquid_partition chloroform_fraction Chloroform Fraction liquid_partition->chloroform_fraction ccc Preparative Counter-Current Chromatography (CCC) chloroform_fraction->ccc vestitol_rich_fraction Vestitol-Rich Fraction ccc->vestitol_rich_fraction prep_hplc Preparative HPLC vestitol_rich_fraction->prep_hplc pure_vestitol Pure (-)-Vestitol prep_hplc->pure_vestitol characterization Structural Characterization (NMR, MS) pure_vestitol->characterization G cluster_cell Macrophage cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Vestitol (-)-Vestitol Vestitol->IKK Inhibits M2_phenotype M2 Phenotype (Anti-inflammatory) (Increased IL-10) Vestitol->M2_phenotype Promotes IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_active->Pro_inflammatory_genes Induces Transcription M1_phenotype M1 Phenotype (Pro-inflammatory) Pro_inflammatory_genes->M1_phenotype

References

Application Notes and Protocols for the Use of (-)-Vestitol as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vestitol is a naturally occurring isoflavonoid (B1168493) found in various plants, including those used to produce Brazilian red propolis and in licorice root.[1] This compound has garnered significant interest in the scientific community due to its potent anti-inflammatory, antiviral, and antiparasitic properties.[1] As a reference standard, (-)-Vestitol is crucial for the accurate quantification and validation of analytical methods, particularly in the quality control of natural products and in pharmacokinetic studies. These application notes provide detailed protocols for the use of (-)-Vestitol as a reference standard in High-Performance Liquid Chromatography (HPLC), supported by quantitative data and a summary of its anti-inflammatory mechanism of action.

Physicochemical Properties and Storage

Proper handling and storage of the (-)-Vestitol reference standard are critical to maintain its integrity and ensure accurate analytical results.

PropertyValue
Purity (HPLC) ≥98%[1][2]
Appearance White to beige powder[1][2]
Molecular Formula C₁₆H₁₆O₄[1]
Molecular Weight 272.30 g/mol [1]
Solubility Soluble in DMSO (2 mg/mL, clear)[1][2]
Storage Temperature -10 to -25°C[1][2]

Chromatographic Analysis of (-)-Vestitol

A validated reverse-phase HPLC-UV method has been established for the quantification of (-)-Vestitol in complex matrices such as Brazilian red propolis extracts.[3] This method is suitable for quality control and standardization purposes.

Quantitative HPLC Method Parameters

The following table summarizes the key parameters of a validated HPLC method for the analysis of (-)-Vestitol.[3]

ParameterValue
Chromatographic Mode Reverse-Phase HPLC
Detector UV
Linearity Good detection response and linearity were obtained.
Precision The method demonstrated good precision.
Robustness The analytical method was found to be robust.

Note: Specific quantitative values for linearity range, limit of detection (LOD), and limit of quantification (LOQ) were not explicitly provided in a consolidated table in the referenced literature but the method was fully validated.[3]

Experimental Protocol: Quantification of (-)-Vestitol by HPLC-UV

This protocol is adapted from a validated method for the analysis of phenolic compounds in Brazilian red propolis.[3]

1. Materials and Reagents

  • (-)-Vestitol reference standard (≥98% purity)

  • HPLC grade methanol (B129727)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid

  • Samples for analysis (e.g., red propolis extract)

2. Preparation of Standard Solutions

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh an appropriate amount of (-)-Vestitol reference standard and dissolve it in methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with methanol to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • Accurately weigh the sample (e.g., propolis extract) and dissolve it in methanol.

  • Use sonication if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Operating Conditions

  • Column: A C18 reverse-phase column is suitable.

  • Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: UV detection should be optimized for (-)-Vestitol (e.g., 280 nm).

  • Column Temperature: Maintain at a constant temperature (e.g., 25°C).

5. Analysis and Data Interpretation

  • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Identify the (-)-Vestitol peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the amount of (-)-Vestitol in the sample using the calibration curve.

Workflow for Using (-)-Vestitol as a Reference Standard

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_standard Prepare (-)-Vestitol Standard Solutions cal_curve Generate Calibration Curve prep_standard->cal_curve Inject Standards prep_sample Prepare Sample Solutions hplc Perform HPLC-UV Analysis prep_sample->hplc Inject Samples identify Identify Peak by Retention Time hplc->identify quantify Quantify (-)-Vestitol in Sample cal_curve->quantify identify->quantify

Workflow for chromatographic analysis.

Mechanism of Action: Anti-inflammatory Signaling Pathway

(-)-Vestitol exerts its anti-inflammatory effects by modulating key signaling pathways, notably by inhibiting the NF-κB pathway.[1][4] This pathway is central to the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory mediators.

Key aspects of the anti-inflammatory action of (-)-Vestitol include:

  • Inhibition of Chemokine Release: It has been shown to inhibit the release of chemokines CXCL1/KC and CXCL2/MIP-2 from macrophages.[1]

  • Modulation of Neutrophil Migration: (-)-Vestitol can reduce neutrophil migration, a key event in the inflammatory process.[5]

The following diagram illustrates the inhibitory effect of (-)-Vestitol on the NF-κB signaling pathway.

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces Vestitol (-)-Vestitol Vestitol->IKK Inhibits

Inhibition of the NF-κB pathway by (-)-Vestitol.

Conclusion

(-)-Vestitol serves as a reliable reference standard for the chromatographic analysis of natural products and other matrices. Its well-characterized properties and the availability of validated analytical methods make it an invaluable tool for researchers and professionals in drug development and quality control. The detailed protocols and data presented in these application notes are intended to facilitate the accurate and reproducible use of (-)-Vestitol in a laboratory setting.

References

Application Notes and Protocols for (-)-Vestitol in a Murine Macrophage Model of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vestitol, a natural isoflavonoid, has demonstrated notable anti-inflammatory properties. This document provides detailed experimental protocols for evaluating the anti-inflammatory effects of (-)-Vestitol in vitro using the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation. The protocols outlined below describe methods to quantify key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Furthermore, this document presents the underlying signaling pathways affected by (-)-Vestitol and provides a comprehensive workflow for conducting these anti-inflammatory assays.

Data Presentation

The anti-inflammatory activity of (-)-Vestitol is summarized in the following tables, showcasing its inhibitory effects on the production of various pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Table 1: Inhibitory Effect of (-)-Vestitol on Nitric Oxide (NO) Production

TreatmentConcentration (µM)NO Inhibition (%)
(-)-Vestitol0.5583%[1]
(-)-Vestitol0.5560%[2][3][4]

Table 2: Inhibitory Effect of (-)-Vestitol on Pro-inflammatory Cytokine Production

CytokineConcentration (µM)Result
TNF-α0.55Reduction in levels[1]
IL-60.55Reduction in levels[1]
IL-1β0.55Diminished levels[2][3][4]
IL-1α0.55Diminished levels[2][3][4]
GM-CSF0.55Reduction in levels[1]

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well plates for cytokine assays) at a density of 1.5 x 10^5 cells/mL.[5]

  • Incubate the cells for 24 hours to allow for adherence.

  • Pre-treat the cells with various concentrations of (-)-Vestitol (e.g., 0.1, 0.5, 1, 5, 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response. Include a negative control group without LPS stimulation.

  • Incubate the cells for an additional 24 hours.

  • Collect the cell culture supernatant for subsequent analysis of NO, PGE2, and cytokines.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of (-)-Vestitol on RAW 264.7 cells.

Protocol:

  • After the 24-hour treatment period, remove the culture supernatant.

  • Add 100 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Nitric Oxide (NO) Assay (Griess Assay)

Purpose: To quantify the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • Take 100 µL of the collected cell culture supernatant.

  • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[5]

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Assays (ELISA)

Purpose: To measure the concentration of PGE2 and pro-inflammatory cytokines in the cell culture supernatant.

General Protocol (specific antibody pairs and reagents will vary by kit):

  • Coat a 96-well ELISA plate with the capture antibody specific for the target molecule (PGE2, TNF-α, IL-6, or IL-1β) overnight at 4°C.

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add 100 µL of the collected cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate.

  • Add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and incubate for 1-2 hours at room temperature.

  • Wash the plate.

  • Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.

  • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the concentration of the target molecule using the standard curve.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed RAW 264.7 Cells incubate_24h Incubate for 24h seed_cells->incubate_24h pretreat Pre-treat with (-)-Vestitol incubate_24h->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate_24h_2 Incubate for 24h stimulate->incubate_24h_2 collect_supernatant Collect Supernatant incubate_24h_2->collect_supernatant cell_pellet Remaining Cells no_assay Griess Assay for NO collect_supernatant->no_assay cytokine_assay ELISA for PGE2, TNF-α, IL-6, IL-1β collect_supernatant->cytokine_assay viability_assay MTT Assay cell_pellet->viability_assay

Caption: Experimental workflow for in vitro anti-inflammatory assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK MAPK Pathway (Erk 1/2) TLR4->MAPK Activates IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_IκBα NF-κB/IκBα Complex IκBα->NFκB_IκBα Degradation NFκB NF-κB (p65/p50) NFκB_nuc NF-κB Translocation NFκB->NFκB_nuc NFκB_IκBα->NFκB Releases Gene_Expression Pro-inflammatory Gene Expression NFκB_nuc->Gene_Expression iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 Cytokines TNF-α, IL-6, IL-1β Gene_Expression->Cytokines NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Vestitol (-)-Vestitol Vestitol->MAPK Inhibits Vestitol->IKK Inhibits

Caption: Proposed mechanism of action of (-)-Vestitol.

References

Application Notes and Protocols for Antimicrobial Activity Testing of (-)-Vestitol against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the antimicrobial properties of (-)-Vestitol and detailed protocols for its evaluation against pathogenic bacteria.

Introduction

(-)-Vestitol, an isoflavonoid (B1168493) compound, has demonstrated notable antimicrobial and anti-inflammatory properties.[1][2][3] Isolated from sources such as Brazilian red propolis, it has shown inhibitory effects against a range of pathogenic bacteria, making it a compound of interest for further investigation in drug development.[1][4] This document outlines the key antimicrobial data for (-)-Vestitol and provides standardized protocols for its in vitro testing.

Data Presentation

The antimicrobial efficacy of (-)-Vestitol has been quantified using standard methods, primarily determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). A summary of these findings is presented below.

Table 1: Antimicrobial Activity of (-)-Vestitol against Pathogenic Bacteria

Pathogenic BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Reference
Streptococcus mutans25–50 to 50–10025–50 to 50–100[1][4][5]
Streptococcus sobrinus25–50 to 50–10025–50 to 50–100[1][4][5]
Staphylococcus aureus25–50 to 50–10025–50 to 50–100[1][4][5]
Actinomyces naeslundii25–50 to 50–10025–50 to 50–100[1][4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established microbiological techniques and can be adapted for the specific laboratory conditions.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol outlines the steps to determine the lowest concentration of (-)-Vestitol that inhibits the visible growth of a microorganism.

Materials:

  • (-)-Vestitol stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial cultures of pathogenic strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Brain Heart Infusion Broth)

  • Positive control antibiotic (e.g., Chlorhexidine, Ampicillin)

  • Negative control (solvent used to dissolve (-)-Vestitol)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile broth.

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of (-)-Vestitol Dilutions:

    • In the first column of the 96-well plate, add 100 µL of sterile broth.

    • Add 100 µL of the (-)-Vestitol stock solution to the first well of each row to be tested and mix well. This will be the highest concentration.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second well, and so on, down each row. Discard 100 µL from the last well.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

    • Include a positive control (broth with bacteria and a known antibiotic) and a negative/solvent control (broth with bacteria and the solvent used for (-)-Vestitol). Also include a growth control (broth with bacteria only) and a sterility control (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of (-)-Vestitol at which no visible growth is observed.

    • Optionally, a growth indicator dye (e.g., resazurin (B115843) or INT) can be added to aid in the visualization of bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_plate 96-Well Plate cluster_incubation Incubation & Reading Bacterial_Culture Bacterial Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Vestitol_Stock (-)-Vestitol Stock Serial_Dilution Serial Dilutions of (-)-Vestitol Vestitol_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate Inoculum_Prep->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubation Incubate (37°C, 24h) Inoculate_Plate->Incubation Read_MIC Read MIC Incubation->Read_MIC

Caption: Workflow for MIC Determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the lowest concentration of (-)-Vestitol that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Microtiter plate from the completed MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10-20 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh, appropriately labeled agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, observe the agar plates for bacterial growth.

    • The MBC is the lowest concentration of (-)-Vestitol that results in no bacterial growth on the agar plate, or a reduction of ≥99.9% in CFU/mL compared to the initial inoculum count.

MBC_Workflow MIC_Plate MIC Plate (No Growth Wells) Subculture Subculture on Agar Plates MIC_Plate->Subculture Incubate_Plates Incubate Plates (37°C, 24h) Subculture->Incubate_Plates Read_MBC Read MBC Incubate_Plates->Read_MBC

Caption: Workflow for MBC Determination.

Proposed Mechanism of Action against Streptococcus mutans

Studies on a neovestitol-vestitol containing fraction have shed light on its potential mechanism of action against the cariogenic bacterium Streptococcus mutans. The primary mode of action appears to be the disruption of biofilm formation. This is achieved through the inhibition of glucosyltransferases (Gtfs), enzymes crucial for the synthesis of exopolysaccharides (EPS) that form the biofilm matrix.[6][7][8] By reducing EPS production, the structural integrity of the biofilm is compromised. Additionally, this fraction has been observed to down-regulate the expression of genes involved in biofilm formation and stress tolerance in S. mutans.[6][7][8]

Mechanism_of_Action cluster_vestitol (-)-Vestitol cluster_bacterial_processes S. mutans Virulence Factors cluster_outcomes Effects on Biofilm Vestitol (B31614) (-)-Vestitol Gtfs Glucosyltransferases (GtfB, GtfC, GtfD) Vestitol->Gtfs Inhibits Gene_Expression Virulence Gene Expression Vestitol->Gene_Expression Down-regulates EPS_Production Exopolysaccharide (EPS) Production Gtfs->EPS_Production Biofilm_Formation Biofilm Formation & Maturation Gene_Expression->Biofilm_Formation EPS_Production->Biofilm_Formation

Caption: Proposed Mechanism of (-)-Vestitol against S. mutans.

Conclusion

(-)-Vestitol exhibits significant antimicrobial activity against a range of pathogenic bacteria. The provided protocols offer a standardized approach for researchers to further investigate its potential as a novel antimicrobial agent. The proposed mechanism of action against S. mutans highlights its promise in targeting biofilm-related infections. Further studies are warranted to fully elucidate its spectrum of activity and mechanisms of action against other pathogens.

References

Application Notes and Protocols for Cell Culture-Based Assays of (-)-Vestitol Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vestitol, a naturally occurring isoflavonoid, has garnered interest in the scientific community for its potential therapeutic properties, including its cytotoxic effects on various cancer cell lines. Understanding the cytotoxic profile and the underlying molecular mechanisms of (-)-Vestitol is crucial for its development as a potential anti-cancer agent. This document provides detailed application notes and standardized protocols for a panel of cell culture-based assays to evaluate the cytotoxicity of (-)-Vestitol. The assays described herein are designed to assess various aspects of cell health, including cell viability, membrane integrity, apoptosis, and cell cycle progression.

Data Summary

The following table summarizes the available quantitative data on the cytotoxicity of (-)-Vestitol against various cell lines. It is important to note that comprehensive IC50 data for pure (-)-Vestitol across a wide range of cancer cell lines is still emerging in the scientific literature.

Cell LineCancer TypeAssayIC50/Effective ConcentrationReference
HeLaCervical CancerNot SpecifiedIC20 = 214.7 µM[1]
Human Pancreatic Cancer CellsPancreatic CancerNot SpecifiedEffective at 50 µM[1]
Leukemia CellsLeukemiaNot SpecifiedIC50 from 2 to 7 µM[1]
MRC-5Normal Lung FibroblastMTTNo significant cytotoxicity up to 15.62 µg/mL[2]
H9C2Rat CardiomyoblastMTTNo significant cytotoxicity up to 31.25 µg/mL[2]
RAW 264.7Murine MacrophageNot SpecifiedNo effect on viability at 0.55 µM[3]

Experimental Protocols

This section provides detailed protocols for a selection of key cell culture-based assays to determine the cytotoxicity of (-)-Vestitol.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.[4][5][6][7]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[4][6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare a stock solution of (-)-Vestitol in a suitable solvent (e.g., DMSO). Prepare serial dilutions of (-)-Vestitol in culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (-)-Vestitol. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Mix gently by pipetting up and down. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Neutral Red Uptake (NRU) Assay for Cell Viability

The NRU assay is another method to assess cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[8][9][10][11][12]

Principle: Neutral red is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of viable cells. Damage to the cell surface or lysosomal membranes results in a decreased uptake of the dye.[8]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Neutral Red Staining: After incubation, remove the treatment medium and add 100 µL of medium containing a pre-determined concentration of neutral red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.[9]

  • Dye Extraction: Remove the neutral red-containing medium and wash the cells with PBS. Add 150 µL of a destain solution (e.g., 50% ethanol (B145695), 49% water, 1% glacial acetic acid) to each well to extract the dye from the lysosomes.[9]

  • Absorbance Measurement: Shake the plate for 10 minutes on a microplate shaker to ensure complete solubilization of the dye. Measure the absorbance at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of neutral red uptake for each concentration relative to the vehicle control and determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay for Membrane Integrity

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13][14][15][16][17]

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[14][17]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer, e.g., Triton X-100).[13]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[13]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains substrate, cofactor, and a tetrazolium salt). Add the reaction mixture to each well containing the supernatant.[14]

  • Incubation and Absorbance Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. Stop the reaction by adding a stop solution (if required by the kit) and measure the absorbance at the appropriate wavelength (usually 490 nm).[15]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20][21][22]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome.[19][20] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[18]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate or T25 flask at an appropriate density and treat with (-)-Vestitol for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant. Wash the cells with cold PBS.[18]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[22]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.[19]

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are considered viable.[18]

    • Annexin V-positive and PI-negative cells are in early apoptosis.[18]

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.[18]

    • Annexin V-negative and PI-positive cells are considered necrotic.

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25][26]

Principle: PI is a fluorescent intercalating agent that stains DNA stoichiometrically.[23] The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the differentiation of cells in various phases of the cell cycle.

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with (-)-Vestitol as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).[24][26]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA) in PBS.[25]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[26]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Generate a DNA content histogram. The first peak represents cells in the G0/G1 phase (2N DNA content), the second peak represents cells in the G2/M phase (4N DNA content), and the region between these two peaks represents cells in the S phase. A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.[23]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of (-)-Vestitol using the assays described above.

Experimental_Workflow cluster_preparation Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Selection (e.g., MCF-7, A549, Jurkat) viability Cell Viability (MTT, NRU) cell_culture->viability membrane Membrane Integrity (LDH) cell_culture->membrane apoptosis Apoptosis (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle (PI Staining) cell_culture->cell_cycle compound_prep (-)-Vestitol Stock Solution compound_prep->viability compound_prep->membrane compound_prep->apoptosis compound_prep->cell_cycle ic50 IC50 Determination viability->ic50 membrane->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist

Workflow for (-)-Vestitol cytotoxicity assessment.
Putative Signaling Pathways Modulated by (-)-Vestitol

Based on current literature, (-)-Vestitol is known to modulate the NF-κB and Erk 1/2 signaling pathways.[3] It has also been reported to down-regulate the expression of genes associated with microtubules and histone H3.[1] The following diagram provides a simplified representation of these potential mechanisms of action.

Signaling_Pathways cluster_vestitol cluster_nfkb NF-κB Pathway cluster_erk Erk 1/2 Pathway cluster_cytoskeleton Cytoskeleton & Chromatin cluster_outcome Cellular Outcome vestitol (-)-Vestitol nfkb_inhibition Inhibition of NF-κB Activation vestitol->nfkb_inhibition erk_inhibition Inhibition of Erk 1/2 Activation vestitol->erk_inhibition tubulin ↓ α-tubulin & tubulin in microtubule gene expression vestitol->tubulin histone ↓ histone H3 gene expression vestitol->histone p65_translocation ↓ p65 Nuclear Translocation nfkb_inhibition->p65_translocation proinflammatory ↓ Pro-inflammatory Gene Expression p65_translocation->proinflammatory apoptosis Apoptosis proinflammatory->apoptosis proliferation_signal ↓ Proliferation & Survival Signals erk_inhibition->proliferation_signal proliferation_signal->apoptosis mitotic_arrest Potential Mitotic Arrest tubulin->mitotic_arrest histone->mitotic_arrest cell_cycle_arrest Cell Cycle Arrest mitotic_arrest->cell_cycle_arrest cell_cycle_arrest->apoptosis

Putative signaling pathways affected by (-)-Vestitol.

References

Animal Models for In Vivo Investigation of (-)-Vestitol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for studying the in vivo effects of (-)-Vestitol, a promising isoflavonoid (B1168493) with demonstrated anti-inflammatory properties. This document outlines detailed protocols for investigating its therapeutic potential in inflammation, and proposes experimental designs for exploring its efficacy in osteoporosis and neurodegenerative diseases.

Anti-inflammatory Effects of (-)-Vestitol

(-)-Vestitol has shown significant anti-inflammatory activity in preclinical studies by inhibiting neutrophil migration and modulating inflammatory mediators.[1][2][3][4][5] The most common animal model to evaluate these effects is the lipopolysaccharide (LPS)-induced inflammation model in mice.

Quantitative Data Summary
Animal Model Treatment Dose Key Findings Reference
LPS-induced peritonitis in mice(-)-Vestitol (intraperitoneal)1, 3, or 10 mg/kgReduced neutrophil migration. Reduced levels of CXCL1/KC and CXCL2/MIP-2.[2][3][4]
Methylated bovine serum albumin (mBSA)-induced arthritis in mice(-)-Vestitol (intraperitoneal)1, 3, or 10 mg/kgReduced neutrophil migration.[2][3]
Intravital microscopy of mesenteric microcirculation in mice(-)-Vestitol (intravenous)10 mg/kgReduced leukocyte rolling and adherence.[2][3]
Experimental Protocol: LPS-Induced Peritonitis in Mice

This protocol details the induction of acute inflammation in the peritoneal cavity of mice using LPS to assess the anti-inflammatory effects of (-)-Vestitol.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • (-)-Vestitol

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Sterile phosphate-buffered saline (PBS)

  • Dexamethasone (B1670325) (positive control)

  • Vehicle (e.g., PBS with 0.1% DMSO)

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Peritoneal lavage buffer (PBS with 3 mM EDTA)

  • FACS tubes

  • Centrifuge

  • Hemocytometer or automated cell counter

  • ELISA kits for CXCL1/KC and CXCL2/MIP-2

Procedure:

  • Animal Acclimation: House mice in a controlled environment for at least one week before the experiment.

  • Grouping: Randomly divide mice into the following groups (n=6-8 per group):

    • Sham (saline injection only)

    • LPS + Vehicle

    • LPS + (-)-Vestitol (1 mg/kg)

    • LPS + (-)-Vestitol (3 mg/kg)

    • LPS + (-)-Vestitol (10 mg/kg)

    • LPS + Dexamethasone (1 mg/kg, positive control)

  • Treatment: Administer (-)-Vestitol, vehicle, or dexamethasone intraperitoneally (i.p.) 30 minutes before LPS challenge.

  • Inflammation Induction: Inject LPS (250 ng/mouse) i.p. to induce peritonitis.

  • Sample Collection: Four hours after LPS injection, euthanize mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Peritoneal Lavage: Inject 3 mL of ice-cold peritoneal lavage buffer into the peritoneal cavity. Gently massage the abdomen and then aspirate the fluid.

  • Cell Counting: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter. Perform differential cell counts to specifically quantify neutrophils.

  • Cytokine/Chemokine Analysis: Centrifuge the peritoneal lavage fluid and collect the supernatant. Measure the concentrations of CXCL1/KC and CXCL2/MIP-2 using specific ELISA kits according to the manufacturer's instructions.

Expected Outcomes:

Treatment with (-)-Vestitol is expected to cause a dose-dependent reduction in the number of neutrophils migrating into the peritoneal cavity.[2][3] A significant decrease in the levels of the chemokines CXCL1/KC and CXCL2/MIP-2 in the peritoneal fluid is also anticipated.[2][3]

Signaling Pathway of (-)-Vestitol in Inflammation

(-)-Vestitol exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway. This leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines.[6]

G LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NF-κB TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) NFkB->Cytokines induces transcription Chemokines Chemokines (e.g., CXCL1, CXCL2) NFkB->Chemokines induces transcription Vestitol (B31614) (-)-Vestitol Vestitol->NFkB inhibits

Caption: Proposed mechanism of (-)-Vestitol's anti-inflammatory action.

Proposed Animal Model for Osteoporosis

While direct in vivo studies of (-)-Vestitol on osteoporosis are lacking, its anti-inflammatory properties and potential to modulate signaling pathways involved in bone metabolism suggest it may be a candidate for investigation in this area. The ovariectomy (OVX)-induced osteoporosis model in rats is a well-established and relevant model for postmenopausal osteoporosis.

Proposed Experimental Protocol: Ovariectomy-Induced Osteoporosis in Rats

Materials:

  • Female Sprague-Dawley rats (12 weeks old)

  • (-)-Vestitol

  • Vehicle

  • Estradiol (positive control)

  • Anesthesia

  • Micro-computed tomography (µCT) scanner

  • Bone densitometer (DEXA)

  • Mechanical testing equipment

  • ELISA kits for bone turnover markers (e.g., P1NP, CTX-I)

Procedure:

  • Animal Acclimation and Surgery: After a one-week acclimation period, perform bilateral ovariectomy or sham surgery on the rats under anesthesia.

  • Post-operative Recovery: Allow a two-week recovery period to allow for the onset of bone loss.

  • Grouping: Randomly assign OVX rats to the following treatment groups (n=10-12 per group):

    • Sham + Vehicle

    • OVX + Vehicle

    • OVX + (-)-Vestitol (low dose, e.g., 5 mg/kg/day)

    • OVX + (-)-Vestitol (high dose, e.g., 20 mg/kg/day)

    • OVX + Estradiol (e.g., 10 µg/kg/day, positive control)

  • Treatment: Administer treatments daily via oral gavage for 12 weeks.

  • In-life Monitoring: Monitor body weight weekly.

  • Bone Mineral Density (BMD) Assessment: Perform DEXA scans on the femur and lumbar spine at baseline (before treatment) and at the end of the study.

  • Sample Collection: At the end of the 12-week treatment period, collect blood samples for biochemical analysis of bone turnover markers. Euthanize the rats and harvest the femurs and tibiae.

  • µCT Analysis: Analyze the trabecular microarchitecture of the distal femur or proximal tibia using µCT. Key parameters include bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

  • Biomechanical Testing: Perform three-point bending tests on the femoral diaphysis to determine bone strength (e.g., maximum load, stiffness).

  • Histomorphometry: Perform histological analysis of bone sections to assess cellular activity (osteoblasts and osteoclasts).

Expected Outcomes:

It is hypothesized that (-)-Vestitol treatment will prevent or reduce the OVX-induced bone loss. This would be evidenced by:

  • Higher BMD in the femur and lumbar spine compared to the OVX-vehicle group.

  • Improved trabecular microarchitecture parameters (increased BV/TV, Tb.N, Tb.Th; decreased Tb.Sp).

  • Increased bone strength in biomechanical tests.

  • Modulation of bone turnover markers, indicating a potential shift towards bone formation over resorption.

Experimental Workflow for Osteoporosis Study

G Acclimation Acclimation (1 week) Surgery Ovariectomy (OVX) or Sham Surgery Acclimation->Surgery Recovery Recovery (2 weeks) Surgery->Recovery Grouping Random Grouping Recovery->Grouping Treatment Treatment (12 weeks) - Vehicle - (-)-Vestitol - Estradiol Grouping->Treatment InLife In-life Monitoring (Body Weight) Treatment->InLife BMD Bone Mineral Density (DEXA) Treatment->BMD Euthanasia Euthanasia & Sample Collection Treatment->Euthanasia uCT Micro-CT Analysis Euthanasia->uCT Biomechanics Biomechanical Testing Euthanasia->Biomechanics Biochemistry Biochemical Analysis (Bone Markers) Euthanasia->Biochemistry

Caption: Workflow for the proposed ovariectomy-induced osteoporosis study.

Proposed Animal Models for Neuroprotection

Given the established anti-inflammatory effects of (-)-Vestitol, it is plausible that it may offer neuroprotective benefits in diseases with a significant neuroinflammatory component, such as stroke and Alzheimer's disease. The following are proposed animal models to investigate these potential effects.

Proposed Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Rats

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • (-)-Vestitol

  • Vehicle

  • Anesthesia

  • Surgical instruments for MCAO

  • Laser Doppler flowmetry equipment

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Behavioral testing apparatus (e.g., neurological deficit score, cylinder test)

Procedure:

  • Animal Acclimation and Surgery: Following acclimation, induce focal cerebral ischemia by MCAO for 90 minutes, followed by reperfusion.

  • Grouping: Randomly assign rats to treatment groups (n=10-12 per group):

    • Sham + Vehicle

    • MCAO + Vehicle

    • MCAO + (-)-Vestitol (e.g., 10 mg/kg)

  • Treatment: Administer (-)-Vestitol or vehicle intravenously at the time of reperfusion.

  • Behavioral Assessment: Perform neurological deficit scoring at 24 and 48 hours post-MCAO. The cylinder test can also be used to assess forelimb asymmetry.

  • Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the rats and perfuse the brains. Slice the brains and stain with TTC to visualize the infarct area. Calculate the infarct volume.

  • Immunohistochemistry: Perform immunohistochemical analysis on brain sections to assess markers of inflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and apoptosis (e.g., TUNEL).

Expected Outcomes:

(-)-Vestitol treatment is hypothesized to reduce the neurological deficits and infarct volume following ischemic stroke. This would be supported by improved neurological scores, reduced infarct size on TTC staining, and decreased markers of neuroinflammation and apoptosis in the brain tissue.

Proposed Experimental Protocol: LPS-Induced Neuroinflammation Model in Mice (Relevant to Alzheimer's Disease)

Materials:

  • Male C57BL/6 mice

  • (-)-Vestitol

  • Vehicle

  • LPS

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

  • ELISA kits for inflammatory cytokines in the brain

  • Antibodies for immunohistochemistry (e.g., Iba1, GFAP, Aβ)

Procedure:

  • Animal Acclimation and Grouping: After acclimation, divide mice into treatment groups (n=10-12 per group):

    • Control + Vehicle

    • LPS + Vehicle

    • LPS + (-)-Vestitol (e.g., 10 mg/kg/day)

  • Treatment: Administer (-)-Vestitol or vehicle daily via oral gavage for 14 days.

  • Neuroinflammation Induction: On day 8, induce neuroinflammation by a single intraperitoneal injection of LPS (e.g., 250 µg/kg).

  • Behavioral Testing: From day 10 to 14, conduct behavioral tests to assess learning and memory (e.g., Morris water maze).

  • Sample Collection: At the end of the study, euthanize the mice and collect brain tissue.

  • Biochemical and Histological Analysis: Homogenize one hemisphere of the brain to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA. Process the other hemisphere for immunohistochemical analysis of microglial and astrocyte activation (Iba1 and GFAP) and amyloid-beta (Aβ) deposition.

Expected Outcomes:

It is hypothesized that (-)-Vestitol will mitigate the LPS-induced cognitive deficits and neuroinflammation. This would be demonstrated by improved performance in behavioral tests, reduced levels of pro-inflammatory cytokines in the brain, and decreased activation of microglia and astrocytes.

Logical Relationship in Neuroprotection Studies

G Neuroinsult Neurological Insult (e.g., Ischemia, LPS) Neuroinflammation Neuroinflammation (Microglia/Astrocyte Activation) Neuroinsult->Neuroinflammation triggers NeuronalDamage Neuronal Damage & Cognitive Deficits Neuroinflammation->NeuronalDamage leads to Vestitol (-)-Vestitol Vestitol->Neuroinflammation suppresses

Caption: Rationale for investigating (-)-Vestitol in neurodegenerative models.

References

Topic: Preparation and Use of (-)-Vestitol Stock Solutions for Biological Experiments

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers

Introduction

(-)-Vestitol is a naturally occurring isoflavonoid (B1168493) found in sources such as Brazilian red propolis and licorice root.[1][2] It is recognized for a range of potent biological activities, including anti-inflammatory, anti-viral, and antiparasitic properties.[1] Mechanistically, (-)-Vestitol has been shown to exert its anti-inflammatory effects by inhibiting the release of key chemokines from macrophages, such as CXCL1/KC and CXCL2/MIP-2, and by modulating the NF-κB signaling pathway.[1][2][3][4][5] Accurate and reproducible preparation of (-)-Vestitol solutions is fundamental for investigating its therapeutic potential in preclinical research and drug development. This document provides detailed protocols for the preparation, storage, and application of (-)-Vestitol solutions in biological experiments.

Physicochemical Properties of (-)-Vestitol

A summary of the key physicochemical properties of (-)-Vestitol is presented below.

PropertyValueReference
Synonyms (3R)-Vestitol, (3R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol[2]
CAS Number 35878-41-2[1][2][6][7]
Molecular Formula C₁₆H₁₆O₄[1][7]
Molecular Weight 272.30 g/mol [1][2][7]
Appearance Solid[1]

Solubility Data for (-)-Vestitol

The choice of solvent is critical for ensuring the bioavailability of (-)-Vestitol in experimental systems. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions for in vitro studies. For in vivo applications, specific formulations are required to maintain solubility upon dilution into aqueous systems.

Solvent/FormulationMaximum SolubilityNotesReference
Dimethyl Sulfoxide (DMSO) 100 mg/mL (367.24 mM)Requires sonication to fully dissolve. Use newly opened, anhydrous DMSO as it is hygroscopic.[8]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (9.18 mM)A common formulation for in vivo studies.[8]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (9.18 mM)An alternative formulation for in vivo administration.[8]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (9.18 mM)Suitable for oral or parenteral administration in animal models.[8]

Experimental Protocols

Protocol for Preparing a 100 mM (-)-Vestitol Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution for long-term storage and subsequent dilution.

Materials:

  • (-)-Vestitol powder (CAS: 35878-41-2)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or cryovial

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Equilibration: Allow the (-)-Vestitol container and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh 27.23 mg of (-)-Vestitol powder and transfer it to a sterile amber vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial containing the (-)-Vestitol powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Sonication: To ensure complete dissolution, place the vial in a water bath sonicator and sonicate until the solution is clear and free of visible particulates.[8]

  • Storage: Aliquot the 100 mM stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles. Store immediately as recommended in Section 5.

Protocol for Preparing Working Solutions for In Vitro Assays

This protocol details the dilution of the primary DMSO stock solution into an aqueous buffer or cell culture medium for direct application to cells.

Materials:

  • 100 mM (-)-Vestitol stock solution in DMSO

  • Sterile cell culture medium or desired aqueous buffer (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Calculate Dilution: Determine the volume of the 100 mM stock solution needed for your desired final concentration. For example, to prepare 1 mL of a 100 µM working solution, you will need 1 µL of the 100 mM stock.

  • Dilution Step: Add 999 µL of the desired cell culture medium or buffer to a sterile microcentrifuge tube. Add the 1 µL of the 100 mM (-)-Vestitol stock solution directly into the medium. Crucially, always add the DMSO stock to the aqueous solution, not the other way around, to prevent precipitation. [9]

  • Mixing: Mix immediately and thoroughly by gentle vortexing or by pipetting up and down. Visually inspect the solution to ensure no precipitation has occurred.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the experimental samples (e.g., 0.1% DMSO in the example above). This is essential for distinguishing the effects of (-)-Vestitol from those of the solvent.[10]

  • Application: Use the freshly prepared working solution immediately in your biological assay. Typical in vitro working concentrations range from 0.5 µM to 10 µM.[3][4][11]

Storage and Stability

Proper storage is critical to maintain the integrity and activity of (-)-Vestitol solutions.

Solution TypeStorage TemperatureMaximum Storage PeriodReference
Primary Stock Solution (in DMSO) -80°C6 months[8]
Primary Stock Solution (in DMSO) -20°C1 month[7][8]
Working Solutions (Aqueous) 2-8°CMust be prepared fresh dailyGeneral Lab Practice

Note: Avoid repeated freeze-thaw cycles of the primary stock solution by preparing single-use aliquots.

Visualization of Protocols and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow from preparing the stock solution to its application in a typical in vitro cell-based assay.

G cluster_prep Solution Preparation cluster_exp Experimental Use weigh 1. Weigh (-)-Vestitol dissolve 2. Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve aliquot 3. Aliquot & Store Stock (-80°C) dissolve->aliquot thaw 4. Thaw Stock Aliquot aliquot->thaw On day of experiment dilute 5. Prepare Working Solution (Dilute in Medium) thaw->dilute treat 6. Treat Cells dilute->treat assay 7. Perform Assay (e.g., Cytokine Measurement) treat->assay

Caption: Workflow for (-)-Vestitol solution preparation and use.

Simplified Signaling Pathway

(-)-Vestitol exerts its anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.

G cluster_nucleus Gene Transcription LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Inhibits NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Genes Pro-inflammatory Genes (CXCL1, CXCL2, IL-1β) Vestitol (-)-Vestitol Vestitol->IKK Inhibits NFkB_n->Genes Activates

Caption: Inhibition of the NF-κB pathway by (-)-Vestitol.

References

Application of (-)-Vestitol in Plant Pathology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Vestitol, a naturally occurring isoflavonoid (B1168493) phytoalexin found in various leguminous plants, has demonstrated significant potential in the field of plant pathology. Its inherent antimicrobial properties and its role in plant defense mechanisms make it a compelling subject for research aimed at developing novel strategies for disease control. This document provides detailed application notes, experimental protocols, and a summary of its activity against various plant pathogens.

Overview of (-)-Vestitol's Role in Plant Defense

(-)-Vestitol is a key player in the induced defense response of certain plants against pathogen attack. Its biosynthesis is triggered by various biotic and abiotic elicitors, leading to its accumulation at the site of infection where it acts as a direct antimicrobial agent. Research in the model legume Lotus japonicus has shown that (-)-Vestitol acts as a chemical barrier against parasitic plants like Striga hermonthica, inhibiting seedling growth.[1] Furthermore, the production of (-)-Vestitol can be induced by elicitors such as chitosan (B1678972), which mimics a fungal attack and activates the plant's defense signaling cascade.

Antifungal and Antimicrobial Activity

(-)-Vestitol has exhibited a broad spectrum of activity against various plant pathogenic fungi and bacteria. The following tables summarize the available quantitative data on its efficacy.

Table 1: Antifungal Activity of (-)-Vestitol

Fungal SpeciesActivity MetricConcentrationObserved Effect
Colletotrichum musaeMycelial Growth InhibitionNot SpecifiedA fraction containing (3S)-vestitol showed 35 ± 4% inhibition.
Candida albicansMIC25-50 to 50-100 µg/mLFungistatic/Fungicidal
Candida tropicalisMIC25-50 to 50-100 µg/mLFungistatic/Fungicidal
Candida dubliniensisMIC25-50 to 50-100 µg/mLFungistatic/Fungicidal

Table 2: Antimicrobial Activity of (-)-Vestitol

Bacterial SpeciesMIC (µg/mL)MBC (µg/mL)
Streptococcus mutans25-50 to 50-10025-50 to 50-100
Streptococcus sobrinus25-50 to 50-10025-50 to 50-100
Staphylococcus aureus25-50 to 50-10025-50 to 50-100
Actinomyces naeslundii25-50 to 50-10025-50 to 50-100

Experimental Protocols

Protocol for In Vitro Antifungal Susceptibility Testing of (-)-Vestitol

This protocol is adapted from standard broth microdilution methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

  • (-)-Vestitol standard

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Appropriate broth medium for the test fungus (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Fungal inoculum, adjusted to the desired concentration (e.g., 1-5 x 10^5 CFU/mL)

  • Spectrophotometer or microplate reader (optional, for quantitative growth assessment)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of (-)-Vestitol in DMSO at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the (-)-Vestitol stock solution in the broth medium directly in the 96-well plate to achieve a range of final concentrations to be tested (e.g., from 200 µg/mL down to 0.39 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate from a fresh culture. Adjust the final concentration in the wells to be within the recommended range.

  • Inoculation: Add the fungal inoculum to each well containing the diluted (-)-Vestitol and the control wells. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). If using DMSO, ensure the final concentration in all wells is consistent and does not inhibit fungal growth.

  • Incubation: Incubate the microtiter plates at the optimal temperature for the test fungus (e.g., 25-28°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

  • MIC Determination: The MIC is defined as the lowest concentration of (-)-Vestitol that causes complete visual inhibition of fungal growth. Alternatively, growth inhibition can be quantified by measuring the optical density at a specific wavelength (e.g., 600 nm).

Protocol for Induction of (-)-Vestitol Production in Lotus japonicus using Chitosan

This protocol describes a method to elicit the production of (-)-Vestitol in plant tissues for subsequent extraction and analysis.

Materials:

  • Lotus japonicus seedlings

  • Chitosan (low molecular weight)

  • Acetic acid

  • Tween 20

  • Sterile distilled water

  • Foliar sprayer

  • Liquid nitrogen

  • Freeze-dryer

  • HPLC system for analysis

Procedure:

  • Chitosan Solution Preparation: Prepare a 100 mg/dm³ (0.01%) chitosan solution by dissolving chitosan in a weak acetic acid solution (e.g., 0.5%). Adjust the pH to approximately 5.6. Add a surfactant like Tween 20 (e.g., 0.02% v/v) to improve leaf surface coverage.

  • Plant Treatment: Spray the leaves of Lotus japonicus seedlings with the chitosan solution until runoff. For control plants, use a solution containing acetic acid and Tween 20 at the same concentrations.

  • Incubation: Keep the treated and control plants under their normal growth conditions.

  • Harvesting: Harvest leaf or root tissues at different time points after elicitation (e.g., 24, 48, 72 hours) by flash-freezing in liquid nitrogen.

  • Sample Preparation: Lyophilize the frozen plant material and grind it into a fine powder.

  • Extraction: Extract the phytoalexins from the powdered tissue using a suitable solvent (e.g., 80% methanol).

  • Analysis: Analyze the extracts for (-)-Vestitol content using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with formic acid).

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway for Chitosan-Induced (-)-Vestitol Biosynthesis

The following diagram illustrates the proposed signaling cascade initiated by chitosan, leading to the production of (-)-Vestitol in legumes. Chitosan perception at the plasma membrane triggers a series of intracellular events, including the production of reactive oxygen species (ROS) and the activation of a MAP kinase cascade. This ultimately leads to the activation of transcription factors that upregulate the expression of genes encoding key enzymes in the isoflavonoid biosynthesis pathway.

G Elicitor Chitosan (Elicitor) Receptor Plasma Membrane Receptor Elicitor->Receptor ROS Reactive Oxygen Species (ROS) Burst (e.g., H₂O₂) Receptor->ROS MAPK MAP Kinase Cascade ROS->MAPK TF Transcription Factors (e.g., WRKY) MAPK->TF Gene_Activation Activation of Biosynthetic Genes TF->Gene_Activation PAL PAL (Phenylalanine ammonia-lyase) Gene_Activation->PAL CHS CHS (Chalcone synthase) Gene_Activation->CHS IFS IFS (Isoflavone synthase) Gene_Activation->IFS PTR PTR (Pterocarpan reductase) Gene_Activation->PTR Vestitol (-)-Vestitol (Phytoalexin) PTR->Vestitol

Caption: Chitosan-induced signaling pathway for (-)-Vestitol biosynthesis.

Experimental Workflow for Antifungal Activity Assessment

The following diagram outlines the key steps in determining the in vitro antifungal activity of (-)-Vestitol.

G Start Start Prep_Vestitol Prepare (-)-Vestitol Stock Solution Start->Prep_Vestitol Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Vestitol->Serial_Dilution Inoculate Inoculate Wells Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Determine MIC (Visual/Spectrophotometric) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for determining the MIC of (-)-Vestitol.

Logical Relationship of (-)-Vestitol in Plant Defense

The following diagram illustrates the logical flow from pathogen recognition to the plant's defense response involving (-)-Vestitol.

G Pathogen Pathogen Attack Elicitor_Recognition Elicitor Recognition Pathogen->Elicitor_Recognition Signal_Transduction Signal Transduction (ROS, MAPK) Elicitor_Recognition->Signal_Transduction Gene_Expression Defense Gene Upregulation Signal_Transduction->Gene_Expression Vestitol_Synthesis (-)-Vestitol Biosynthesis Gene_Expression->Vestitol_Synthesis Defense_Response Plant Defense Response (Inhibition of Pathogen Growth) Vestitol_Synthesis->Defense_Response

Caption: Logical flow of (-)-Vestitol's role in plant defense.

References

The Role of (-)-Vestitol in Modulating Neutrophil Migration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Vestitol, an isoflavonoid (B1168493) originally isolated from Brazilian red propolis, has demonstrated significant anti-inflammatory properties, particularly in the modulation of neutrophil migration.[1][2][3] Neutrophils are key players in the innate immune response, forming the first line of defense against pathogens. However, their excessive or dysregulated migration and activation can contribute to tissue damage in various inflammatory diseases. Understanding the mechanisms by which compounds like (-)-Vestitol regulate neutrophil function is crucial for the development of novel anti-inflammatory therapeutics.

This document provides detailed application notes on the use of (-)-Vestitol in studies of neutrophil migration, summarizing key quantitative data and providing comprehensive protocols for relevant experimental procedures.

Mechanism of Action

(-)-Vestitol exerts its inhibitory effects on neutrophil migration through a multi-faceted mechanism that involves both direct actions on neutrophils and indirect effects on other immune cells, such as macrophages.

The primary mechanisms of action are:

  • Inhibition of Chemokine Release: (-)-Vestitol has been shown to reduce the production and release of key neutrophil-attracting chemokines, namely CXCL1/KC and CXCL2/MIP-2, from macrophages.[1][2] This reduction in the chemotactic gradient limits the recruitment of neutrophils to the site of inflammation.

  • Reduction of Leukocyte Rolling and Adhesion: In vivo studies using intravital microscopy have demonstrated that (-)-Vestitol administration significantly decreases the rolling and firm adhesion of leukocytes to the vascular endothelium.[1][2][4] This is a critical step in the extravasation of neutrophils from the bloodstream into the surrounding tissue.

  • Inhibition of Neutrophil Chemotaxis: (-)-Vestitol directly impairs the chemotactic response of neutrophils towards chemoattractants like CXCL2/MIP-2 and leukotriene B4 (LTB4).[1][2][5]

  • Modulation of Intracellular Calcium Signaling: The inhibitory effect of (-)-Vestitol on neutrophil chemotaxis is linked to its ability to reduce the influx of intracellular calcium ([Ca2+]i) following chemoattractant stimulation.[1][2][5] Calcium signaling is a critical downstream event for neutrophil activation and directed migration.

Notably, the anti-inflammatory action of (-)-Vestitol on neutrophil migration appears to be independent of the nitric oxide synthase (iNOS) pathway.[1][2] Furthermore, it does not alter the expression of the chemokine receptor CXCR2 on neutrophils, suggesting its mechanism is not due to receptor downregulation.[1][2][5]

Data Presentation

The following tables summarize the quantitative data from key studies on the effects of (-)-Vestitol on neutrophil migration.

Table 1: In Vivo Effects of (-)-Vestitol on Neutrophil Migration and Chemokine Release

Model Treatment Parameter Measured Effect Reference
LPS-induced neutrophil migration in mice(-)-Vestitol (1, 3, or 10 mg/kg)Neutrophil count in peritoneal lavageDose-dependent reduction[1][2]
mBSA-induced neutrophil migration in mice(-)-Vestitol (1, 3, or 10 mg/kg)Neutrophil count in peritoneal lavageDose-dependent reduction[1]
LPS-induced inflammation in mice(-)-Vestitol (1, 3, or 10 mg/kg)CXCL1/KC and CXCL2/MIP-2 levels in peritoneal lavageDose-dependent reduction[1][2]
Intravital microscopy of mouse mesenteric microcirculation(-)-Vestitol (10 mg/kg)Leukocyte rollingReduction[1][2]
Intravital microscopy of mouse mesenteric microcirculation(-)-Vestitol (10 mg/kg)Leukocyte adherenceReduction[1][2]

Table 2: In Vitro Effects of (-)-Vestitol on Macrophage Chemokine Release and Neutrophil Function

Cell Type Treatment Parameter Measured Effect Reference
Macrophages(-)-Vestitol (1, 3, or 10 µM)CXCL1/KC and CXCL2/MIP-2 levels in supernatantDose-dependent reduction[1][2]
Mouse bone marrow neutrophils(-)-Vestitol (3 or 10 µM)Chemotaxis towards CXCL2/MIP-2Reduction[1][2][5]
Mouse bone marrow neutrophils(-)-Vestitol (3 or 10 µM)Chemotaxis towards LTB4Reduction[1][2][5]
Mouse bone marrow neutrophils(-)-Vestitol (3 or 10 µM)Intracellular Ca2+ influx upon CXCL2/MIP-2 or LTB4 stimulationReduction[1][2][5]
Mouse bone marrow neutrophils(-)-Vestitol (10 µM)CXCR2 expressionNo change[1][2][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of (-)-Vestitol on neutrophil migration.

Protocol 1: Neutrophil Chemotaxis Assay (Boyden Chamber)

This protocol describes an in vitro assay to quantify the chemotactic response of neutrophils towards a chemoattractant in the presence or absence of (-)-Vestitol.

Materials:

  • Boyden chamber apparatus (e.g., 48-well microchemotaxis chamber)

  • Polycarbonate membrane with 3-5 µm pores

  • Isolated neutrophils (from human peripheral blood or mouse bone marrow)

  • Chemoattractant (e.g., CXCL2/MIP-2, LTB4, fMLP)

  • (-)-Vestitol

  • Assay buffer (e.g., HBSS with 0.1% BSA)

  • Fixative (e.g., methanol)

  • Staining solution (e.g., Giemsa or Diff-Quik)

  • Microscope

Procedure:

  • Preparation of Reagents:

    • Dissolve (-)-Vestitol in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions in the assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO alone).

    • Prepare a solution of the chemoattractant in the assay buffer at an optimal concentration determined from preliminary experiments.

  • Chamber Assembly:

    • Place the chemoattractant solution in the lower wells of the Boyden chamber.

    • Carefully place the polycarbonate membrane over the lower wells, ensuring no air bubbles are trapped.

    • Assemble the upper part of the chamber.

  • Cell Preparation and Treatment:

    • Isolate neutrophils using a standard protocol (e.g., density gradient centrifugation).

    • Resuspend the neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.

    • Pre-incubate the neutrophil suspension with various concentrations of (-)-Vestitol or vehicle control for 30-60 minutes at 37°C.

  • Migration:

    • Add the pre-treated neutrophil suspension to the upper wells of the Boyden chamber.

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.

  • Analysis:

    • After incubation, disassemble the chamber and remove the membrane.

    • Scrape off the non-migrated cells from the top surface of the membrane.

    • Fix the membrane in methanol (B129727) and stain with a suitable staining solution.

    • Mount the membrane on a microscope slide.

    • Count the number of migrated cells on the lower surface of the membrane in several high-power fields using a light microscope.

    • Calculate the chemotactic index as the fold increase in migrated cells in response to the chemoattractant compared to the buffer control.

Protocol 2: Intravital Microscopy for Leukocyte Rolling and Adhesion

This protocol allows for the direct visualization and quantification of leukocyte-endothelial interactions in the microcirculation of a living animal. The mouse cremaster muscle is a commonly used tissue for this purpose.

Materials:

  • Anesthetized mouse (e.g., C57BL/6)

  • Surgical tools for cremaster muscle exteriorization

  • Intravital microscope equipped with a water-immersion objective and a high-speed camera

  • Superfusion solution (e.g., bicarbonate-buffered saline)

  • (-)-Vestitol for administration (e.g., subcutaneous or intravenous injection)

  • Inflammatory stimulus (e.g., LPS or a chemoattractant)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic regimen (e.g., ketamine/xylazine).

    • Surgically exteriorize the cremaster muscle and spread it over a transparent pedestal on the microscope stage.

    • Continuously superfuse the exposed tissue with warmed (37°C) and gassed (5% CO2 in 95% N2) superfusion solution to maintain tissue viability.

  • (-)-Vestitol Administration:

    • Administer (-)-Vestitol or vehicle control to the animal via the desired route (e.g., subcutaneous injection 1 hour before the inflammatory stimulus).

  • Induction of Inflammation:

    • Administer an inflammatory stimulus either systemically (e.g., intraperitoneal LPS) or locally by adding it to the superfusion solution.

  • Image Acquisition:

    • Select post-capillary venules (20-40 µm in diameter) for observation.

    • Record video sequences of leukocyte trafficking within the selected venules at different time points after the inflammatory stimulus.

  • Data Analysis:

    • Leukocyte Rolling Flux: Count the number of rolling leukocytes passing a defined line perpendicular to the vessel axis per minute.

    • Leukocyte Adhesion: Count the number of leukocytes that remain stationary on the venular endothelium for at least 30 seconds within a 100 µm vessel segment.

    • Compare the rolling and adhesion parameters between the (-)-Vestitol-treated group and the vehicle control group.

Protocol 3: Measurement of Intracellular Calcium ([Ca2+]i) Influx

This protocol describes how to measure changes in intracellular calcium concentration in neutrophils using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Isolated neutrophils

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with and without Ca2+

  • Chemoattractant (e.g., CXCL2/MIP-2, LTB4)

  • (-)-Vestitol

  • Fluorescence spectrophotometer or a fluorescence microscope with an imaging system capable of ratiometric analysis (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Loading with Fura-2 AM:

    • Resuspend isolated neutrophils in Ca2+-free HBSS at 1-2 x 10^6 cells/mL.

    • Incubate the cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with Ca2+-free HBSS to remove extracellular dye.

    • Resuspend the Fura-2-loaded cells in HBSS containing Ca2+.

  • Treatment with (-)-Vestitol:

    • Pre-incubate the Fura-2-loaded neutrophils with the desired concentrations of (-)-Vestitol or vehicle control for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Transfer the cell suspension to a cuvette for a spectrophotometer or to a suitable imaging chamber for a microscope.

    • Record the baseline fluorescence ratio (F340/F380) for a few minutes.

    • Add the chemoattractant to the cell suspension to induce a Ca2+ response.

    • Continue recording the fluorescence ratio for several minutes to capture the peak and subsequent decline of the Ca2+ signal.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities at the two excitation wavelengths (340 nm and 380 nm).

    • The change in the F340/F380 ratio is proportional to the change in intracellular Ca2+ concentration.

    • Compare the magnitude and kinetics of the Ca2+ influx in (-)-Vestitol-treated cells with the control cells.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

G cluster_0 Macrophage cluster_1 Neutrophil Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage_Activation Macrophage Activation Inflammatory_Stimulus->Macrophage_Activation Vestitol_Macrophage (-)-Vestitol Vestitol_Macrophage->Macrophage_Activation Inhibits Chemokine_Release Release of CXCL1/KC and CXCL2/MIP-2 Macrophage_Activation->Chemokine_Release Chemoattractants Chemoattractants (CXCL2/MIP-2, LTB4) Chemokine_Release->Chemoattractants GPCR GPCR Chemoattractants->GPCR PLC PLC Activation GPCR->PLC Ca_Influx Intracellular Ca2+ Influx PLC->Ca_Influx Chemotaxis Chemotaxis and Migration Ca_Influx->Chemotaxis Vestitol_Neutrophil (-)-Vestitol Vestitol_Neutrophil->Ca_Influx Inhibits

Caption: Signaling pathway of (-)-Vestitol's inhibitory effect on neutrophil migration.

G cluster_0 In Vivo: Intravital Microscopy Animal_Prep Mouse Preparation (Anesthesia, Cremaster Exteriorization) Vestitol_Admin (-)-Vestitol or Vehicle Administration Animal_Prep->Vestitol_Admin Inflammation_Induction Induce Inflammation (e.g., LPS) Vestitol_Admin->Inflammation_Induction Image_Acq Image Acquisition (Post-capillary venules) Inflammation_Induction->Image_Acq Data_Analysis_IVM Analysis: - Leukocyte Rolling - Leukocyte Adhesion Image_Acq->Data_Analysis_IVM

Caption: Experimental workflow for intravital microscopy.

G cluster_1 In Vitro: Neutrophil Chemotaxis Assay Neutrophil_Isolation Isolate Neutrophils Vestitol_Preincubation Pre-incubate with (-)-Vestitol or Vehicle Neutrophil_Isolation->Vestitol_Preincubation Boyden_Chamber Add to Upper Well of Boyden Chamber Vestitol_Preincubation->Boyden_Chamber Incubation Incubate (37°C, 60-90 min) Boyden_Chamber->Incubation Chemoattractant_Lower Chemoattractant in Lower Well Stain_Count Fix, Stain, and Count Migrated Cells Incubation->Stain_Count

Caption: Experimental workflow for the Boyden chamber chemotaxis assay.

References

Application Notes: Assessing the Inhibitory Effect of (-)-Vestitol on Nitric Oxide Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Vestitol, an isoflavonoid (B1168493) primarily isolated from Brazilian red propolis, has demonstrated significant anti-inflammatory properties.[1][2] One of its key mechanisms of action is the modulation of inflammatory mediators, including nitric oxide (NO).[3] In inflammatory conditions, inducible nitric oxide synthase (iNOS) is overexpressed, leading to excessive NO production which can contribute to tissue damage.[4][5] Therefore, assessing the ability of compounds like (-)-Vestitol to inhibit NO production is a critical step in evaluating their therapeutic potential.

These application notes provide a comprehensive set of protocols for researchers to investigate the effect of (-)-Vestitol on nitric oxide production in a cellular model of inflammation. The primary model utilized is the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line, a well-established system for studying inflammatory responses.[4][6]

Data Presentation: Quantitative Effects of (-)-Vestitol on NO Production

The following table summarizes the observed inhibitory effects of (-)-Vestitol on nitric oxide production in LPS-stimulated macrophage cell lines. This data highlights the potency of the compound at sub-micromolar concentrations.

Cell LineInducing Agent(-)-Vestitol ConcentrationObserved Effect on NO ProductionReference
RAW 264.7 MacrophagesLPS0.55 µM83% inhibition[3]
Peritoneal MacrophagesLPS0.55 µM60% reduction[7][8]

Mandatory Visualizations

Signaling Pathway of (-)-Vestitol's Anti-inflammatory Action

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (Erk1/2) TLR4->MAPK NFkB_path NF-κB Pathway TLR4->NFkB_path NFkB NF-κB Translocation to Nucleus MAPK->NFkB NFkB_path->NFkB Vestitol (-)-Vestitol Vestitol->MAPK Vestitol->NFkB_path iNOS_COX2 iNOS/COX-2 Gene Expression NFkB->iNOS_COX2 NO Nitric Oxide (NO) Production iNOS_COX2->NO

Caption: Proposed mechanism of (-)-Vestitol on NO production.[3]

Experimental Workflow for Assessing (-)-Vestitol

G cluster_supernatant Supernatant Analysis cluster_cells Cellular Analysis start Culture RAW 264.7 Cells (to 80-90% confluency) pretreat Pre-treat with (-)-Vestitol (various concentrations, ~1h) start->pretreat stimulate Stimulate with LPS (1 µg/mL) (~20-24h) pretreat->stimulate collect Collect Supernatant & Cells stimulate->collect griess Griess Assay for Nitric Oxide (NO) collect->griess Supernatant viability Cell Viability Assay (e.g., MTT) collect->viability Cells lysis Cell Lysis viability->lysis protein Protein Analysis (Western Blot for iNOS, COX-2, p-NF-κB, p-Erk) lysis->protein rna RNA Analysis (RT-qPCR for iNOS, COX-2 mRNA) lysis->rna

Caption: Workflow for evaluating (-)-Vestitol's effect on NO.

Experimental Protocols

Cell Culture and Treatment

This protocol details the maintenance and preparation of RAW 264.7 macrophages for experimentation.

  • Cell Line: Murine Macrophage RAW 264.7 cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[9][10]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[9]

  • Procedure:

    • Culture RAW 264.7 macrophages in T-75 flasks until they reach 80-90% confluency.

    • Seed the cells into appropriate plates based on the downstream assay (e.g., 96-well plates for Griess/MTT assays, 6-well plates for Western Blot/RT-qPCR).[9][10] A typical seeding density for a 96-well plate is 1 x 10^5 cells/well.[10]

    • Allow cells to adhere and grow for 24 hours in the incubator.[10]

    • Prepare stock solutions of (-)-Vestitol in a suitable solvent (e.g., DMSO) and dilute to final concentrations in phenol (B47542) red-free DMEM. Ensure the final solvent concentration does not affect cell viability (typically <0.1%).

    • Remove the culture medium and replace it with medium containing the desired concentrations of (-)-Vestitol. A vehicle control (e.g., DMSO) must be run in parallel.[9]

    • Incubate the cells for a pre-treatment period (e.g., 1-3 hours).[6][11]

    • After pre-treatment, add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the untreated control group.[4]

    • Incubate the plates for an additional 20-24 hours.[10][11]

    • Following incubation, proceed with the specific assays below.

Nitric Oxide Measurement (Griess Assay)

This assay quantifies nitrite (B80452) (NO2-), a stable and measurable end-product of NO, in the cell culture supernatant.[12][13]

  • Principle: The Griess reaction is a two-step diazotization reaction where sulfanilamide (B372717) reacts with nitrite in an acidic medium to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) to form a colored azo-dye product, which can be measured spectrophotometrically at 540 nm.[14]

  • Reagents:

    • Griess Reagent: A solution typically containing 1% sulfanilamide and 0.1% NED in 2.5% phosphoric acid.[4] Commercial kits are widely available.[15]

    • Sodium Nitrite (NaNO2) Standard Solution.

  • Procedure:

    • Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) diluted in culture medium.

    • After the 24-hour treatment period, carefully collect the cell culture supernatant from each well of the 96-well plate.[16]

    • Add 50-100 µL of supernatant from each sample and standard to a new 96-well plate.[4]

    • Add an equal volume (50-100 µL) of Griess Reagent to each well.[4]

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.[16][17]

    • Measure the absorbance at 540 nm using a microplate reader.[10]

    • Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

Cell Viability Assay (MTT Assay)

It is essential to confirm that the observed reduction in NO is not a result of cytotoxicity.[10]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Active mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized for quantification.[4]

  • Procedure:

    • After collecting the supernatant for the Griess assay, add MTT solution (final concentration 0.5 mg/mL) to the remaining cells in each well.

    • Incubate for 4 hours at 37°C.[4]

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]

    • Measure the absorbance at 540-570 nm.

    • Express cell viability as a percentage relative to the untreated control cells.

Western Blot Analysis for iNOS and COX-2 Protein Expression

This protocol determines the effect of (-)-Vestitol on the protein levels of key inflammatory enzymes.

  • Procedure:

    • After treatment in 6-well plates, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[11][18]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band densities using image analysis software and normalize the expression of target proteins to the loading control.[11]

Analysis of NF-κB and MAPK Signaling Pathways

This protocol assesses the activation state of key signaling pathways by detecting the phosphorylation of their constituent proteins.

  • Procedure:

    • Follow the Western Blot protocol (Protocol 4) using cell lysates from cells treated for shorter time points (e.g., 15-60 minutes) as pathway activation is often rapid.

    • Use primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., phospho-NF-κB p65, phospho-IκBα, phospho-p38, phospho-ERK1/2, phospho-JNK).[19][20]

    • In parallel, run blots for the total (phosphorylated and unphosphorylated) forms of the same proteins to determine the relative level of activation.[19]

    • Normalize the phosphorylated protein levels to the total protein levels to assess the degree of pathway activation.[19]

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of (-)-Vestitol for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of dissolving (-)-Vestitol for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Vestitol and why is its solubility a concern for in vitro assays?

(-)-Vestitol is a methoxyisoflavan, a type of flavonoid compound.[1][2] Like many flavonoids, (-)-Vestitol is a lipophilic molecule with poor aqueous solubility. This low water solubility can lead to precipitation when the compound is introduced into the aqueous environment of cell culture media or assay buffers, making it difficult to achieve accurate and reproducible experimental results.

Q2: What are the primary solvents for dissolving (-)-Vestitol?

Q3: What is the maximum recommended concentration of DMSO in cell culture media?

To minimize cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%. While many cell lines can tolerate up to 1% DMSO without significant toxic effects, it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.[5]

Q4: My (-)-Vestitol precipitates when I add my DMSO stock solution to the aqueous cell culture medium. What can I do?

Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for poorly soluble compounds. This happens when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are several strategies to overcome this:

  • Optimize your dilution technique: Add the DMSO stock to pre-warmed (37°C) media while gently vortexing to ensure rapid and uniform dispersion. Avoid adding a concentrated stock directly to cold media.

  • Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the stock solution.

  • Lower the final concentration: The desired final concentration of (-)-Vestitol may be above its aqueous solubility limit. It may be necessary to work at a lower concentration.

  • Use a co-solvent system: Incorporating other solvents can help maintain solubility.

  • Utilize solubility enhancers: Molecules like cyclodextrins can encapsulate hydrophobic compounds and increase their aqueous solubility.

Troubleshooting Guide: Preventing (-)-Vestitol Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent (-)-Vestitol precipitation in your in vitro assays.

Problem Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The final concentration of (-)-Vestitol exceeds its aqueous solubility.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.
Rapid solvent exchange from DMSO to the aqueous medium.Perform a serial dilution. Add the DMSO stock dropwise to pre-warmed media while gently vortexing.
The temperature of the media is too low, reducing solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
Precipitation During Incubation (-)-Vestitol is unstable in the media over time at 37°C.Reduce the incubation time if possible. Test the stability of (-)-Vestitol in your media over your experimental time course.
The pH of the media changes due to cellular metabolism.Ensure your media has adequate buffering capacity. Monitor the pH of the media during long incubation periods.
Interaction with media components (e.g., proteins in serum).If using serum, try reducing the serum concentration or using a serum-free medium if your cells can tolerate it.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for (-)-Vestitol.

Solvent Solubility Notes
Dimethyl Sulfoxide (B87167) (DMSO) 100 mg/mL (367.24 mM)May require sonication to fully dissolve. It is recommended to use freshly opened, anhydrous DMSO as it is hygroscopic.[3]
Aqueous Solution with Co-solvents ≥ 2.5 mg/mL (9.18 mM)In a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
Aqueous Solution with Cyclodextrin ≥ 2.5 mg/mL (9.18 mM)In a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[3]

Experimental Protocols

Protocol 1: Preparation of a (-)-Vestitol Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of (-)-Vestitol in DMSO.

Materials:

  • (-)-Vestitol powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of (-)-Vestitol powder in a sterile microcentrifuge tube or vial.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[3]

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Diluting (-)-Vestitol Stock Solution into Cell Culture Medium

This protocol provides a method for diluting the DMSO stock solution into an aqueous medium for cell-based assays, minimizing the risk of precipitation.

Materials:

  • (-)-Vestitol stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Thaw an aliquot of the (-)-Vestitol DMSO stock solution at room temperature.

  • Intermediate Dilution (Recommended): To minimize precipitation, perform an intermediate dilution. For example, to prepare a 10 µM working solution from a 100 mM stock:

    • First, dilute the 100 mM stock 1:100 in DMSO to make a 1 mM intermediate stock.

    • Then, add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed cell culture medium to get a final concentration of 10 µM with 1% DMSO.

  • Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be possible. For example, to prepare a 1 µM working solution from a 10 mM stock:

    • Add 1 µL of the 10 mM stock solution to 10 mL of pre-warmed cell culture medium. This results in a final DMSO concentration of 0.01%.

  • Immediately after adding the DMSO stock to the medium, vortex the solution gently to ensure rapid and even mixing.

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 3: Enhancing (-)-Vestitol Solubility with β-Cyclodextrins

This protocol describes the use of sulfobutylether-β-cyclodextrin (SBE-β-CD) to prepare a more water-soluble formulation of (-)-Vestitol.[3] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.[6][7][8]

Materials:

  • (-)-Vestitol stock solution in DMSO (e.g., 25 mg/mL)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile saline solution (0.9% NaCl)

  • Sterile tubes and pipette tips

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • To prepare a 1 mL working solution of (-)-Vestitol, add 100 µL of a 25 mg/mL (-)-Vestitol stock solution in DMSO to 900 µL of the 20% SBE-β-CD solution.

  • Mix the solution thoroughly by vortexing. This will result in a final (-)-Vestitol concentration of 2.5 mg/mL in a solution containing 10% DMSO.

  • This solution can then be further diluted in your cell culture medium to the desired final concentration.

Visualizations

experimental_workflow Experimental Workflow for (-)-Vestitol Solubilization cluster_stock Stock Solution Preparation cluster_dilution Dilution into Aqueous Medium cluster_troubleshooting Troubleshooting cluster_solutions Solutions A Weigh (-)-Vestitol Powder B Dissolve in 100% DMSO A->B C Vortex / Sonicate B->C D High-Concentration Stock (e.g., 100 mg/mL) C->D F Perform Serial Dilution D->F Dilute E Pre-warm Cell Culture Medium (37°C) G Add Stock to Medium while Vortexing E->G F->G H Final Working Solution G->H I Precipitation? H->I J Lower Final Concentration I->J Yes K Use Co-solvents (e.g., PEG300, Tween-80) I->K Yes L Use Cyclodextrins (e.g., SBE-β-CD) I->L Yes M Proceed with In Vitro Assay I->M No

Caption: Workflow for preparing (-)-Vestitol solutions for in vitro assays.

signaling_pathway Solubility Enhancement Mechanism of Cyclodextrins cluster_components Components cluster_interaction Inclusion Complex Formation A (-)-Vestitol (Hydrophobic) D Hydrophobic (-)-Vestitol enters the lipophilic inner cavity of β-Cyclodextrin A->D B β-Cyclodextrin B->D C Water (Aqueous Environment) E Hydrophilic exterior of β-Cyclodextrin interacts with water molecules C->E D->E F Formation of a water-soluble (-)-Vestitol/β-Cyclodextrin Inclusion Complex E->F G Increased Apparent Aqueous Solubility F->G

Caption: Mechanism of solubility enhancement using β-Cyclodextrins.

References

stability of (-)-Vestitol under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of (-)-Vestopol under various experimental and storage conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing (-)-Vestitol?

For optimal stability, solid (-)-Vestitol should be stored in a tightly sealed container in a cool, dark, and dry place. Recommended storage temperature is typically -20°C for long-term storage. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be aliquoted and stored at -20°C for no longer than a few weeks to minimize degradation. Avoid repeated freeze-thaw cycles.

Q2: What are the primary factors that can cause degradation of (-)-Vestitol?

Based on the general behavior of isoflavonoids, the primary factors that can lead to the degradation of (-)-Vestitol are:

  • Temperature: Elevated temperatures can accelerate degradation.[1][2]

  • pH: Both acidic and alkaline conditions can promote hydrolysis and other degradation reactions.

  • Light: Exposure to UV or visible light can induce photolytic degradation.[3]

  • Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.[4]

Q3: What are the potential degradation pathways for (-)-Vestitol?

While specific degradation pathways for (-)-Vestitol have not been extensively reported, isoflavonoids can undergo several types of degradation reactions, including:

  • Hydrolysis: Cleavage of ether linkages.

  • Oxidation: Formation of quinone-type structures or ring-opening products.[4]

  • Isomerization: Conversion to other isomeric forms.

  • Polymerization: Formation of larger molecules.

The heterocyclic ring of isoflavonoids can undergo reduction, ring opening, and ring cleavage.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of (-)-Vestitol stock solution.Prepare fresh stock solutions for each experiment. If using a previously prepared stock, perform a quality control check (e.g., via HPLC) to assess its purity.
Appearance of unknown peaks in chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will help in developing a stability-indicating analytical method.
Loss of biological activity Degradation of the active compound.Review storage and handling procedures. Ensure the compound is protected from light, high temperatures, and reactive chemicals.
Precipitation in stock solution upon thawing Poor solubility or degradation.Ensure the solvent is appropriate and the concentration is within the solubility limit. Gentle warming and vortexing may help, but if precipitation persists, the solution may have degraded.

Hypothetical Stability Data

The following tables represent hypothetical data from a forced degradation study on (-)-Vestitol to illustrate how stability data is typically presented.

Table 1: Stability of (-)-Vestitol in Solution under Different pH and Temperature Conditions

ConditionTime (hours)(-)-Vestitol Remaining (%)Appearance of Degradation Products (Peak Area %)
pH 2 (40°C) 0100.00.0
2492.57.5
4885.114.9
7278.321.7
pH 7 (40°C) 0100.00.0
2499.20.8
4898.51.5
7297.82.2
pH 10 (40°C) 0100.00.0
2488.911.1
4879.820.2
7271.228.8

Table 2: Photostability of (-)-Vestitol in Solution

Light ConditionTime (hours)(-)-Vestitol Remaining (%)Appearance of Degradation Products (Peak Area %)
ICH Option 2 (UV/Vis) 0100.00.0
1291.38.7
2483.716.3
Dark Control 0100.00.0
1299.80.2
2499.60.4

Table 3: Oxidative Stability of (-)-Vestitol in Solution

ConditionTime (hours)(-)-Vestitol Remaining (%)Appearance of Degradation Products (Peak Area %)
3% H₂O₂ 0100.00.0
685.414.6
1272.127.9
2458.941.1
Control (Solvent) 0100.00.0
699.90.1
1299.80.2
2499.70.3

Experimental Protocols

The following are detailed methodologies for conducting a forced degradation study on (-)-Vestitol.

1. Preparation of Stock and Working Solutions

  • Stock Solution: Prepare a stock solution of (-)-Vestitol in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the appropriate stress medium (e.g., acidic, basic, or neutral buffer; water for photostability; or solvent with oxidizing agent) to a final concentration of 100 µg/mL.

2. Forced Degradation (Stress) Studies

Forced degradation studies are essential to understand the chemical behavior of a molecule and to develop stability-indicating analytical methods.[5]

  • Acid Hydrolysis:

    • Mix the (-)-Vestitol working solution with 0.1 N HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 N NaOH.

    • Dilute with the mobile phase to the appropriate concentration for analysis.

  • Base Hydrolysis:

    • Mix the (-)-Vestitol working solution with 0.1 N NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 N HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix the (-)-Vestitol working solution with 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at specified time points.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place the solid (-)-Vestitol in a thermostatically controlled oven at 80°C.

    • Expose the solid to dry heat for a specified period (e.g., 24, 48, 72 hours).

    • At each time point, dissolve a sample of the stressed solid in the solvent and dilute for analysis.

  • Photolytic Degradation:

    • Expose the (-)-Vestitol working solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be protected from light by wrapping the container in aluminum foil.

    • Withdraw aliquots at specified time points for analysis.

3. Analytical Method

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be used to separate and quantify (-)-Vestitol and its degradation products.

  • HPLC-UV Method Example:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV spectrum of (-)-Vestitol (e.g., 280 nm).

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

Visualizations

Stability_Study_Workflow cluster_planning 1. Planning & Preparation cluster_stress 2. Forced Degradation Studies cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation & Reporting prep Prepare (-)-Vestitol Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) prep->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation photo Photolytic Degradation (ICH Q1B) prep->photo method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) analysis Analyze Samples at Time Points by HPLC method_dev->analysis acid->analysis base->analysis oxidation->analysis thermal Thermal Degradation (Solid, 80°C) thermal->analysis photo->analysis quantify Quantify (-)-Vestitol and Degradation Products analysis->quantify pathways Identify Degradation Pathways quantify->pathways report Summarize Data (Tables & Report) pathways->report

Caption: Workflow for a forced degradation study of (-)-Vestitol.

Signaling_Pathway_Placeholder cluster_stress_factors Stress Factors cluster_compound Compound cluster_degradation Degradation Pathways cluster_products Degradation Products Temp Temperature Vestitol (-)-Vestitol Temp->Vestitol accelerates pH pH pH->Vestitol influences Light Light Light->Vestitol induces Oxidant Oxidant Oxidant->Vestitol causes Hydrolysis Hydrolysis Vestitol->Hydrolysis Photolysis Photolysis Vestitol->Photolysis Oxidation Oxidation Vestitol->Oxidation DP1 Degradant 1 Hydrolysis->DP1 DP2 Degradant 2 Photolysis->DP2 DPn Degradant 'n' Oxidation->DPn

Caption: Factors influencing the degradation of (-)-Vestitol.

References

challenges in the purification of (-)-Vestitol from complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (-)-Vestitol Purification. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the isolation and purification of (-)-Vestitol from complex mixtures, such as extracts from Brazilian red propolis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of (-)-Vestitol and what makes its purification challenging?

A1: The primary natural source of (-)-Vestitol is Brazilian red propolis. The main challenge in its purification lies in the complexity of the propolis extract, which contains a multitude of other phenolic compounds with similar physicochemical properties. These include other isoflavonoids, flavonoids, chalcones, and pterocarpans. A significant challenge is the presence of isomers, such as neovestitol (B12646809), which often co-elute with (-)-Vestitol during chromatographic separation.

Q2: What are the initial steps for extracting (-)-Vestitol from its natural source?

A2: A common initial step is the extraction of the raw material (e.g., lyophilized red propolis) with a solvent like ethanol (B145695) (typically around 75-80% v/v).[1] This is often followed by liquid-liquid partitioning using solvents of varying polarities, such as hexane (B92381) and chloroform (B151607), to fractionate the crude extract and remove non-polar compounds.[1]

Q3: My (-)-Vestitol yield is consistently low. What are the potential causes and solutions?

A3: Low yields can result from several factors throughout the purification process:

  • Inefficient Initial Extraction: The choice of solvent and extraction method is crucial. Ensure the solvent polarity is optimized for isoflavonoids. Techniques like ultrasound-assisted or microwave-assisted extraction may improve efficiency.

  • Compound Degradation: Isoflavonoids can be sensitive to high temperatures and extreme pH levels.[2] It is advisable to avoid harsh conditions during extraction and solvent evaporation. Using a rotary evaporator at a controlled temperature is recommended.

  • Sample Loss During Chromatography: Irreversible adsorption onto the stationary phase can be an issue. For silica (B1680970) gel chromatography, deactivation of the silica may be necessary. Alternatively, using different chromatographic techniques like Sephadex LH-20 or High-Speed Counter-Current Chromatography (HSCCC) can mitigate this.

  • Losses During Crystallization: If the final purification step involves crystallization, the choice of solvent is critical to avoid the compound remaining in the mother liquor. Slow cooling and scratching the flask can help induce crystallization.

Q4: I am having trouble separating (-)-Vestitol from its isomer, neovestitol. What strategies can I employ?

A4: Separating isomers like (-)-Vestitol and neovestitol is a common challenge due to their similar structures and polarities. Here are some strategies:

  • Optimize HPLC Conditions: Experiment with different stationary phases. While C18 columns are common, a phenyl-hexyl or a polar-embedded column might offer different selectivity for isoflavonoids.

  • Mobile Phase Modification: The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase can improve peak shape and resolution in reversed-phase HPLC.

  • Orthogonal Chromatographic Techniques: Employing multiple chromatographic methods with different separation principles can be effective. For example, after a polarity-based separation on silica, a size-exclusion step using Sephadex LH-20 can be beneficial.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield After Initial Extraction Inappropriate solvent polarity.Optimize the extraction solvent. A common choice for isoflavonoids is 70-80% aqueous ethanol.
Thermal degradation during solvent evaporation.Use a rotary evaporator at a controlled, moderate temperature (e.g., 40-50°C).
Co-elution of Impurities in Column Chromatography Inadequate stationary phase selectivity.Consider using polyamide or Sephadex LH-20 columns, which are effective for flavonoid purification.
Improper mobile phase polarity.Use a gradient elution, gradually increasing the polarity of the mobile phase to improve separation.
Column overloading.Ensure the sample load is appropriate for the column size (typically 1-5% of the stationary phase weight).
Peak Tailing in HPLC Secondary interactions with the silica backbone of the stationary phase.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol (B1196071) group ionization.
Column contamination.Flush the column with a strong solvent. If the problem persists, the column may need replacement.
Compound Degradation During Purification Exposure to high temperatures.Minimize heat exposure during all steps. Consider performing chromatographic separations at controlled room temperature or even lower if the compound is particularly labile.[4]
pH instability.Maintain a slightly acidic to neutral pH during extraction and purification, as isoflavonoids can be unstable at extreme pH values.[2]
Difficulty with Final Crystallization The chosen solvent is too effective, keeping the compound in solution.Select a solvent system where (-)-Vestitol is soluble at higher temperatures but poorly soluble at cooler temperatures. Anti-solvent crystallization can also be an effective technique.
Presence of impurities inhibiting crystal formation.Further purify the sample using preparative HPLC to remove impurities that may interfere with the crystal lattice formation.

Quantitative Data Summary

The following table presents typical recovery yields for flavonoid purification processes, which can serve as a benchmark for the purification of (-)-Vestitol. Actual yields may vary depending on the source material and the specific methods employed.

Purification StepTechniqueTypical Recovery Yield for Flavonoids
Initial Extraction & Fractionation Solvent Extraction & Liquid-Liquid Partitioning80-90%
Column Chromatography Macroporous Resin / Silica Gel / Sephadex LH-2060-85%
Preparative HPLC Reversed-Phase C1850-70%
Crystallization Solvent/Anti-solvent Crystallization>90% (of the purified amorphous solid)

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of (-)-Vestitol from Red Propolis

  • Extraction:

    • Mix powdered, lyophilized red propolis with 75% aqueous ethanol in a 1:10 (w/v) ratio.[1]

    • Perform the extraction at 70°C for 30 minutes with continuous agitation.[1]

    • Filter the mixture and repeat the extraction on the residue.

    • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Partitioning:

    • Dissolve the concentrated ethanolic extract in a mixture of water and ethanol (e.g., 7:3 v/v).

    • Perform successive extractions with n-hexane to remove non-polar compounds.

    • Subsequently, perform extractions with chloroform to obtain a chloroform fraction enriched with isoflavonoids, including (-)-Vestitol.[1][3]

    • Evaporate the solvents from the chloroform fraction.

Protocol 2: Chromatographic Purification of (-)-Vestitol

  • Silica Gel Column Chromatography (Optional Initial Step):

    • Dissolve the dried chloroform fraction in a minimal amount of a suitable solvent.

    • Load the sample onto a silica gel column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions containing (-)-Vestitol.

  • Sephadex LH-20 Column Chromatography:

    • Dissolve the (-)-Vestitol-enriched fraction in methanol (B129727).

    • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

    • Elute with methanol and collect fractions. This step is effective for separating compounds based on molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: Reversed-phase C18 (e.g., 250 x 20 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) in water with 0.1% formic acid (Solvent A).

    • Gradient Program (Example):

      • 0-5 min: 10% B

      • 5-40 min: 10-50% B

      • 40-45 min: 50-100% B

      • 45-50 min: 100% B

      • 50-55 min: 100-10% B

      • 55-60 min: 10% B

    • Detection: UV detector at a wavelength suitable for isoflavonoids (e.g., 280 nm).

    • Injection and Fraction Collection: Dissolve the sample in the mobile phase, filter, and inject. Collect fractions corresponding to the (-)-Vestitol peak.

Visualizations

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_final Final Product raw_material Red Propolis extraction 75% Ethanol Extraction raw_material->extraction partitioning Liquid-Liquid Partitioning (Hexane/Chloroform) extraction->partitioning column_chrom Column Chromatography (Silica Gel or Sephadex LH-20) partitioning->column_chrom prep_hplc Preparative HPLC (C18 Column) column_chrom->prep_hplc crystallization Crystallization prep_hplc->crystallization final_product Pure (-)-Vestitol crystallization->final_product troubleshooting_logic start Low Purity of (-)-Vestitol after initial chromatography q1 Are there co-eluting peaks with similar UV spectra? start->q1 isomers Likely Isomers (e.g., Neovestitol) or structurally related compounds q1->isomers Yes other_impurities Different classes of impurities q1->other_impurities No solution1 Optimize HPLC: - Change stationary phase (e.g., Phenyl-Hexyl) - Modify mobile phase (add formic acid) - Adjust gradient slope isomers->solution1 solution2 Employ Orthogonal Chromatography: - Size exclusion (Sephadex LH-20) - High-Speed Counter-Current Chromatography isomers->solution2 other_impurities->solution1

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of (-)-Vestitol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving peak tailing issues encountered during the analysis of (-)-Vestitol using High-Performance Liquid Chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of (-)-Vestitol?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3][4] For the analysis of (-)-Vestitol, peak tailing can lead to several issues, including:

  • Inaccurate quantification: Asymmetrical peaks can lead to unreliable and inconsistent peak area calculations, compromising the accuracy and reproducibility of your results.[4]

  • Reduced resolution: Tailing peaks can overlap with nearby peaks, making it difficult to separate and accurately quantify individual components in a mixture.[4]

  • Decreased sensitivity: As the peak broadens, its height diminishes, which can negatively affect the limit of detection and quantification.[4]

Q2: What are the most common causes of peak tailing when analyzing (-)-Vestitol?

A2: Since (-)-Vestitol is an isoflavonoid, a type of phenolic compound, the primary causes of peak tailing are often related to its chemical structure and interactions within the HPLC system.[5] Common causes include:

  • Secondary Silanol (B1196071) Interactions: This is a frequent cause for polar compounds like (-)-Vestitol.[6] Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar functional groups of (-)-Vestitol, causing some molecules to be retained longer and resulting in a tailed peak.[3][4][7][8]

  • Mobile Phase pH: The pH of the mobile phase is critical.[3] If the pH is close to the pKa of (-)-Vestitol's phenolic hydroxyl groups, both ionized and non-ionized forms of the molecule can exist simultaneously, leading to inconsistent retention and peak distortion.[1][4]

  • Column Contamination or Degradation: Over time, HPLC columns can become contaminated with strongly retained sample components or the stationary phase can degrade, creating active sites that cause peak tailing.[9][10]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector can cause band broadening and peak tailing.[1][9]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[9]

Q3: How does the mobile phase pH affect the peak shape of (-)-Vestitol?

A3: The mobile phase pH plays a crucial role in the analysis of ionizable compounds like (-)-Vestitol.[11] Phenolic compounds are generally acidic.[10] At a low pH (typically ≤ 3), the phenolic hydroxyl groups of (-)-Vestitol will be in their non-ionized (protonated) form.[12] This same low pH also suppresses the ionization of the acidic residual silanol groups on the stationary phase.[7][12] By keeping both the analyte and the silanol groups in a neutral state, undesirable secondary ionic interactions are minimized, leading to a more symmetrical peak shape.[7][12]

Q4: Can my sample preparation contribute to peak tailing?

A4: Yes, improper sample preparation can be a significant factor. Using a sample solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase can cause poor peak shape, including tailing.[9][13] It is always recommended to dissolve your sample in the initial mobile phase composition whenever possible. Additionally, inadequate sample cleanup can introduce matrix components that may contaminate the column and lead to peak tailing.[9][13]

Troubleshooting Guide

If you are experiencing peak tailing with (-)-Vestitol, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Evaluate the Mobile Phase

The mobile phase composition is the most common culprit for peak tailing of phenolic compounds.

  • Lower the pH: The most effective way to reduce tailing for phenolic compounds is to lower the pH of the aqueous portion of your mobile phase.[10] Add a small amount of an acidifier like formic acid or acetic acid (typically 0.1-0.5%).[10][14][15] A pH between 2.5 and 3.5 is often ideal to ensure that both the phenolic hydroxyl groups of (-)-Vestitol and the residual silanol groups on the column are protonated, thus minimizing secondary interactions.[10]

  • Increase Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient to control the pH, typically in the range of 10-50 mM.[9][13]

Step 2: Assess the HPLC Column

The column is another critical component to investigate.

  • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," a process that chemically deactivates most of the residual silanol groups.[3][7] Using such a column can significantly reduce peak tailing for polar analytes.[3]

  • Check for Contamination: If the column is old or has been used with complex samples, it may be contaminated. Try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol), following the manufacturer's care instructions.[13]

  • Evaluate Column Age: Columns have a finite lifespan.[13] If the column is old and flushing does not improve the peak shape, it may need to be replaced.[13]

Step 3: Review System and Injection Parameters

If mobile phase and column adjustments do not resolve the issue, examine the HPLC system and your injection method.

  • Reduce Extra-Column Volume: Ensure that all tubing between the injector, column, and detector is as short and narrow in diameter as possible (e.g., 0.005" I.D.).[1][9] Check all fittings to ensure they are properly seated and not contributing to dead volume.[16]

  • Check for Sample Overload: Dilute your sample and inject it again. If the peak shape improves, you may be overloading the column.[9] Also, consider reducing the injection volume.[9]

  • Match Sample Solvent to Mobile Phase: As mentioned in the FAQs, dissolving your sample in a solvent stronger than your mobile phase can cause peak distortion.[9] If possible, dissolve your (-)-Vestitol standard and samples in the initial mobile phase.

Data Presentation

The following table summarizes how different HPLC parameters can be adjusted to mitigate peak tailing for phenolic compounds like (-)-Vestitol.

ParameterRecommended Setting/ActionRationale
Mobile Phase pH Adjust to pH 2.5 - 3.5 using an acidic modifier (e.g., 0.1% formic acid).Suppresses the ionization of both (-)-Vestitol's phenolic groups and the column's residual silanol groups, minimizing secondary ionic interactions.[7][10][12]
Column Type Use a modern, end-capped C18 or similar reversed-phase column.End-capping deactivates a majority of the active silanol sites, reducing the potential for secondary interactions.[3][7]
Buffer Concentration 10-50 mMEnsures stable pH control and can help mask residual silanol interactions.[9][13]
Sample Solvent Dissolve sample in the initial mobile phase composition.Avoids peak distortion caused by a mismatch in solvent strength between the sample and the mobile phase.[9][13]
Injection Volume Reduce if peak shape improves upon lowering the volume.Prevents column overload, which can saturate the stationary phase and cause peak asymmetry.[9]
Connecting Tubing Use short lengths of narrow internal diameter (e.g., 0.005" or 0.12 mm) tubing.Minimizes extra-column volume, which contributes to band broadening and peak tailing.[1][4][9]
Column Temperature Maintain a stable temperature (e.g., 25-30 °C).Temperature fluctuations can affect interactions and retention times.[14][17]

Experimental Protocols

Here is a detailed methodology for a typical HPLC analysis of (-)-Vestitol, designed to produce symmetrical peaks. A validated method for (-)-Vestitol has been reported as part of the analysis of phenolic compounds in Brazilian red propolis.[5]

Objective: To achieve a sharp, symmetrical peak for the quantification of (-)-Vestitol.

1. HPLC System and Column:

  • System: Any standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A high-quality, end-capped C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Solvent A: 0.1% (v/v) Formic Acid in HPLC-grade water.

  • Solvent B: Acetonitrile.

  • Procedure: Filter both solvents through a 0.45 µm membrane filter and degas thoroughly before use.

3. Chromatographic Conditions:

  • Elution Mode: Gradient elution is often used for complex samples, but an isocratic elution can be optimized for a pure standard. For example, a starting condition could be 70% A and 30% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the maximum absorbance for (-)-Vestitol (typically around 285 nm).[15]

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Prepare a stock solution of (-)-Vestitol standard in methanol.

  • Dilute the stock solution with the initial mobile phase (e.g., 70% A, 30% B) to the desired working concentration.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Tailing Factor: The tailing factor for the (-)-Vestitol peak should ideally be between 0.9 and 1.2.[1] Values up to 1.5 may be acceptable for some assays.[7][13]

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of (-)-Vestitol.

HPLC_Troubleshooting_Vestitol start_node Start: Peak Tailing Observed for (-)-Vestitol check_mobile_phase Is Mobile Phase pH between 2.5 and 3.5? start_node->check_mobile_phase decision_node decision_node process_node process_node good_result_node Peak Shape Acceptable (Tf ≤ 1.5) bad_result_node Peak Tailing Persists adjust_ph Adjust pH with 0.1% Formic Acid check_mobile_phase->adjust_ph No check_column Is an End-Capped Column in Use? check_mobile_phase->check_column Yes adjust_ph->check_column use_endcapped Switch to an End-Capped Column check_column->use_endcapped No check_overload Does Diluting Sample Improve Peak Shape? check_column->check_overload Yes use_endcapped->check_overload reduce_concentration Reduce Sample Concentration and/or Injection Volume check_overload->reduce_concentration Yes check_solvent Is Sample Solvent Weaker Than Mobile Phase? check_overload->check_solvent No reduce_concentration->good_result_node change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent No check_system Check for Extra-Column Volume (Tubing, Fittings) check_solvent->check_system Yes change_solvent->check_system replace_column Flush or Replace Column check_system->replace_column replace_column->bad_result_node

Caption: Troubleshooting workflow for (-)-Vestitol peak tailing.

References

Technical Support Center: Analysis of (-)-Vestitol Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Vestitol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying the degradation products of (-)-Vestitol during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for (-)-Vestitol?

A1: Based on the isoflavan (B600510) structure of (-)-Vestitol, the primary degradation pathways are expected to be hydrolysis and oxidation.[1] Forced degradation studies are necessary to identify the specific products formed under various stress conditions.[2][3]

Q2: Which analytical techniques are most suitable for identifying (-)-Vestitol degradation products?

A2: A combination of chromatographic and spectroscopic techniques is recommended. High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) is ideal for separating the degradation products.[4][5] For structural elucidation, liquid chromatography-mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[6][7][8][9][10][11][12][13]

Q3: How can I generate degradation products of (-)-Vestitol in a controlled manner?

A3: Forced degradation studies, also known as stress testing, are used to generate degradation products.[3][14] This involves subjecting (-)-Vestitol to conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to accelerate its breakdown.[1][15][16]

Q4: What is a stability-indicating method and why is it important?

A4: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API), (-)-Vestitol in this case, without interference from its degradation products, impurities, or excipients.[3][4] It is crucial for assessing the stability of a drug substance and ensuring its quality, safety, and efficacy over its shelf life.

Troubleshooting Guides

Issue 1: Poor separation of degradation products in HPLC.
  • Possible Cause: Inappropriate mobile phase composition or gradient.

    • Troubleshooting Tip: Optimize the mobile phase by systematically varying the organic modifier (e.g., acetonitrile, methanol) concentration and the pH of the aqueous phase.[17] A gradient elution is often necessary to resolve complex mixtures of degradation products.

  • Possible Cause: Incorrect column selection.

    • Troubleshooting Tip: A C18 column is a good starting point for reversed-phase chromatography of isoflavonoids.[17] If co-elution persists, consider a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a smaller particle size for higher resolution.

  • Possible Cause: Inadequate flow rate or column temperature.

    • Troubleshooting Tip: Adjust the flow rate to improve peak shape and resolution. Increasing the column temperature can sometimes improve peak symmetry and reduce analysis time, but be mindful of the thermal stability of the analytes.

Issue 2: Difficulty in obtaining clear mass spectra for degradation products.
  • Possible Cause: Low concentration of the degradation product.

    • Troubleshooting Tip: Concentrate the sample or adjust the forced degradation conditions to generate a higher yield of the degradation product. Ensure the ionization source of the mass spectrometer is clean and properly tuned.

  • Possible Cause: Ion suppression from the mobile phase or matrix components.

    • Troubleshooting Tip: Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate.[17] Implement a sample clean-up step, such as solid-phase extraction (SPE), before LC-MS analysis to remove interfering substances.

  • Possible Cause: Unsuitable ionization mode.

    • Troubleshooting Tip: Analyze the samples in both positive and negative electrospray ionization (ESI) modes, as different degradation products may ionize more efficiently in one mode over the other.

Issue 3: Ambiguous structural elucidation from NMR data.
  • Possible Cause: Insufficient sample amount for analysis.

    • Troubleshooting Tip: NMR is less sensitive than MS.[11][18] If possible, scale up the degradation experiment to isolate a larger quantity of the degradation product for NMR analysis.

  • Possible Cause: Overlapping signals in the 1D ¹H NMR spectrum.

    • Troubleshooting Tip: Utilize 2D NMR experiments such as COSY, HSQC, and HMBC to resolve overlapping signals and establish connectivity between protons and carbons, which is crucial for structural determination.[13][18]

  • Possible Cause: Presence of impurities.

    • Troubleshooting Tip: Purify the isolated degradation product using techniques like preparative HPLC before NMR analysis to obtain cleaner spectra.

Experimental Protocols

Protocol 1: Forced Degradation of (-)-Vestitol
  • Acid Hydrolysis: Dissolve (-)-Vestitol in a suitable solvent and add 0.1 M HCl. Heat the solution at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve (-)-Vestitol in a suitable solvent and add 0.1 M NaOH. Keep the solution at room temperature for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve (-)-Vestitol in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

  • Thermal Degradation: Store solid (-)-Vestitol in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of (-)-Vestitol to UV light (254 nm) for 48 hours.

Note: The duration and temperature of the stress conditions may need to be optimized to achieve a target degradation of 5-20%.[2]

Protocol 2: HPLC Method for Separation of Degradation Products
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: Diode-Array Detector (DAD) at 280 nm

  • Injection Volume: 10 µL

Protocol 3: LC-MS/MS Analysis for Identification
  • Utilize the HPLC conditions from Protocol 2.

  • Interface the HPLC system with a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).[8][9]

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Data Acquisition: Perform full scan MS to determine the molecular weights of the degradation products and product ion scans (MS/MS) to obtain fragmentation patterns for structural elucidation.

Data Presentation

Table 1: Hypothetical HPLC-MS Data for (-)-Vestitol and its Degradation Products

PeakRetention Time (min)[M+H]⁺ (m/z)Proposed Modification
(-)-Vestitol15.2273.1121-
DP-112.8289.1070Hydroxylation (+16 Da)
DP-210.5305.1019Dihydroxylation (+32 Da)
DP-318.1257.1172Demethylation (-14 Da)

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results vestitol (-)-Vestitol acid Acid Hydrolysis vestitol->acid base Base Hydrolysis vestitol->base oxidation Oxidation vestitol->oxidation heat Thermal Stress vestitol->heat light Photolytic Stress vestitol->light hplc HPLC-DAD Separation acid->hplc Stressed Samples base->hplc Stressed Samples oxidation->hplc Stressed Samples heat->hplc Stressed Samples light->hplc Stressed Samples lcms LC-MS/MS Identification hplc->lcms Separated Fractions nmr NMR Structure Elucidation lcms->nmr Purified Degradants products Identified Products nmr->products pathway Degradation Pathway products->pathway

Caption: Experimental workflow for the identification of (-)-Vestitol degradation products.

signaling_pathway cluster_degradation Potential Degradation Reactions parent (-)-Vestitol (C16H16O4) hydroxylated Hydroxylated Vestitol (C16H16O5) parent->hydroxylated + [O] demethylated Demethylated Vestitol (C15H14O4) parent->demethylated - CH2 oxidized Oxidized Product (e.g., quinone) hydroxylated->oxidized + [O]

Caption: Potential degradation pathways of (-)-Vestitol.

References

Technical Support Center: Overcoming Low Bioavailability of (-)-Vestitol in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of (-)-Vestitol in animal studies.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of (-)-Vestitol after oral administration in our rat model. What are the likely causes?

A1: Low plasma concentrations of (-)-Vestitol following oral administration are likely attributable to its poor aqueous solubility and potential for significant first-pass metabolism, common characteristics of isoflavonoids. Key factors include:

  • Poor Aqueous Solubility: As a polyphenolic compound, (-)-Vestitol is expected to have low solubility in gastrointestinal fluids, which limits its dissolution and subsequent absorption.

  • First-Pass Metabolism: (-)-Vestitol may be extensively metabolized in the intestines and liver by Phase I and Phase II enzymes before it reaches systemic circulation. This can significantly reduce the amount of active compound available.[1]

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump it back into the intestinal lumen, thereby reducing its net absorption.

Q2: What formulation strategies can we employ to improve the oral bioavailability of (-)-Vestitol?

A2: Several formulation strategies can enhance the oral bioavailability of poorly soluble compounds like (-)-Vestitol. These approaches focus on improving its solubility, dissolution rate, and protecting it from metabolic degradation. Promising strategies include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract.[2][3][4] This keeps the drug in a solubilized state, increasing its absorption.

  • Nanoparticle-Based Formulations: Reducing the particle size of (-)-Vestitol to the nanometer range can significantly increase its surface area, leading to enhanced dissolution and solubility.[5][6][7][8] This can be achieved through methods like nanoprecipitation.[5][7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like isoflavones, forming inclusion complexes with increased aqueous solubility and stability.[9][10][11][12][13]

Q3: How can we determine if our chosen formulation strategy is effective?

A3: The effectiveness of a formulation strategy should be assessed through a combination of in vitro and in vivo studies.

  • In Vitro Dissolution Studies: Compare the dissolution profile of your (-)-Vestitol formulation to the unformulated compound in simulated gastric and intestinal fluids. A successful formulation will show a significantly faster and more complete dissolution.

  • In Vivo Pharmacokinetic Studies: Conduct a pharmacokinetic study in an animal model (e.g., rats) comparing the plasma concentration-time profiles of the formulated and unformulated (-)-Vestitol after oral administration. Key parameters to compare are the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). A significant increase in Cmax and AUC for the formulated product indicates improved bioavailability.

Q4: We are having trouble quantifying (-)-Vestitol in our plasma samples. What analytical methods are recommended?

A4: For the quantification of isoflavonoids like (-)-Vestitol in biological matrices such as plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[14][15][16][17][18][19] Key considerations for method development include:

  • Sample Preparation: A robust sample preparation method is crucial to remove plasma proteins and other interfering substances. Protein precipitation followed by liquid-liquid extraction or solid-phase extraction are common techniques.

  • Chromatographic Separation: A C18 reversed-phase column is typically used for the separation of isoflavonoids.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high specificity and sensitivity.

Quantitative Data: Pharmacokinetics of Isoflavones in Rats

Isoflavone (B191592)Dose (mg/kg)FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Biochanin A5Solution~20~0.5~50<4[14]
Genistein (B1671435)20Suspension~2980~2--[20][21]
Ipriflavone50Spray-dried with PVP~129 (µg·min/mL)--~24[1]
Daidzein (from soy extract)-Soy Isoflavone Extract~11 (µg·min/mL)-340 (µg·min/mL)-[9]
Genistein (from soy extract)-Soy Isoflavone Extract~28 (µg·min/mL)-11 (µg·min/mL)-[9]
Formononetin201% HPMC solution110.03 ± 158.20 (nM)0.5-1368.12 ± 166.13 (ng·h/mL)-[22]

Note: The values presented are approximate and have been extracted from the respective studies. Direct comparison should be made with caution due to differences in experimental conditions.

Experimental Protocols

Protocol 1: Preparation of (-)-Vestitol Loaded Self-Emulsifying Drug Delivery System (SEDDS)

This protocol describes a general method for preparing a liquid SEDDS formulation for an isoflavone like (-)-Vestitol.

Materials:

  • (-)-Vestitol

  • Oil phase (e.g., Capryol 90, Oleic acid)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol P, PEG 400)

Procedure:

  • Screening of Excipients:

    • Determine the solubility of (-)-Vestitol in various oils, surfactants, and co-surfactants.

    • Select the excipients that show the highest solubility for (-)-Vestitol.

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of blank formulations with varying ratios of oil, surfactant, and co-surfactant.

    • Visually observe the self-emulsification process by adding a small amount of each formulation to water under gentle agitation.

    • Identify the region in the phase diagram that forms a stable and clear emulsion.

  • Preparation of (-)-Vestitol-Loaded SEDDS:

    • Select an optimal formulation from the phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to 40°C in a water bath and vortex until a homogenous mixture is formed.

    • Add the pre-weighed (-)-Vestitol to the mixture and vortex until it is completely dissolved.

    • Cool the formulation to room temperature.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo pharmacokinetic study in rats to evaluate the oral bioavailability of a (-)-Vestitol formulation.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats for at least one week before the experiment.

    • Fast the rats overnight (approximately 12 hours) with free access to water before dosing.[23][24]

  • Dosing:

    • Divide the rats into two groups: one receiving unformulated (-)-Vestitol (control) and the other receiving the formulated (-)-Vestitol.

    • Administer the respective formulations to the rats via oral gavage at a predetermined dose.[25][26][27]

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[22][23]

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of (-)-Vestitol in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Animal Study cluster_outcome Outcome F1 Excipient Screening F2 Construct Phase Diagrams F1->F2 F3 Prepare (-)-Vestitol Formulation F2->F3 IV1 Dissolution Testing F3->IV1 A1 Oral Administration to Rats IV1->A1 Proceed if successful A2 Blood Sampling A1->A2 A3 Plasma Preparation A2->A3 A4 LC-MS/MS Analysis A3->A4 A5 Pharmacokinetic Analysis A4->A5 O1 Assess Bioavailability Enhancement A5->O1

Experimental workflow for improving (-)-Vestitol bioavailability.

formulation_strategies cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium compound (-)-Vestitol (Poorly Soluble) formulation Formulation Strategies compound->formulation sedds SEDDS (Forms Micelles) formulation->sedds e.g. nano Nanoparticles (Increased Surface Area) formulation->nano e.g. cyclo Cyclodextrin (B1172386) Complex (Soluble Complex) formulation->cyclo e.g. dissolved Solubilized (-)-Vestitol sedds->dissolved nano->dissolved cyclo->dissolved absorption Increased Absorption into Bloodstream dissolved->absorption

Mechanisms of formulation strategies for enhanced absorption.

signaling_pathway lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 nfkb NF-κB Pathway Activation tlr4->nfkb cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines inflammation Inflammation cytokines->inflammation vestitol (-)-Vestitol vestitol->nfkb Inhibits

Hypothetical anti-inflammatory signaling pathway of (-)-Vestitol.

References

Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of (-)-Vestitol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of (-)-Vestitol.

FAQs: Understanding and Identifying Matrix Effects

Q1: What are matrix effects and how do they impact the analysis of (-)-Vestitol?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine, plant extracts).[1] For (-)-Vestitol, a flavonoid, this can cause ion suppression (decreased signal) or ion enhancement (increased signal).[2] These effects compromise the accuracy, precision, and sensitivity of the analysis, leading to unreliable quantification.[1]

Q2: What are the typical sources of matrix effects when analyzing (-)-Vestitol in biological or botanical samples?

A: In biological matrices like plasma or serum, endogenous phospholipids (B1166683) from cell membranes are a primary cause of matrix effects.[1] Other sources include salts, proteins, and metabolites.[2] In plant extracts, complex mixtures of other flavonoids, lipids, sugars, and pigments can co-elute with (-)-Vestitol and interfere with its ionization.[3][4]

Q3: How can I determine if my (-)-Vestitol analysis is suffering from matrix effects?

A: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify chromatographic regions where ion suppression or enhancement occurs.[1][2] A constant flow of a (-)-Vestitol standard solution is infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected onto the column. Any dip or rise in the steady signal for (-)-Vestitol indicates the retention times at which matrix components are causing interference.[5]

  • Post-Extraction Spike: This is the "gold standard" quantitative method.[6] It involves comparing the MS response of (-)-Vestitol spiked into a clean solvent with its response when spiked at the same concentration into a blank matrix extract (a sample processed through the entire extraction procedure without the analyte). The resulting ratio, known as the Matrix Factor (MF), provides a quantitative measure of the effect.[6]

    • MF < 1 indicates ion suppression.

    • MF > 1 indicates ion enhancement.

    • An MF between 0.8 and 1.2 (or 80% and 120%) is often considered acceptable.[7]

Troubleshooting Guide: Mitigation Strategies

Q4: I've confirmed significant ion suppression for (-)-Vestitol. What are my first troubleshooting steps?

A: Your initial focus should be on improving sample preparation and chromatography. The goal is to separate (-)-Vestitol from the interfering components before they enter the mass spectrometer.

  • Optimize Sample Preparation: A robust sample cleanup is the most effective way to reduce matrix effects.[8][9] Simple protein precipitation (PPT) is often insufficient.[9] Consider more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7][9]

  • Improve Chromatographic Separation: Modify your LC method to resolve (-)-Vestitol from the interfering peaks identified by the post-column infusion experiment.[10][11] This can be achieved by adjusting the gradient, changing the mobile phase pH, or trying a column with a different stationary phase chemistry.[8][9]

  • Sample Dilution: If the analyte concentration is high enough, simply diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact.[11][12]

Q5: Which sample preparation technique is best for minimizing matrix effects for flavonoids like (-)-Vestitol?

A: The choice depends on the matrix complexity and required sensitivity. For flavonoids, solid-phase extraction (SPE) is often superior to LLE or PPT as it provides a more thorough cleanup.[4][13]

Sample Preparation MethodTypical Matrix Effect (%)*AdvantagesDisadvantages
Protein Precipitation (PPT) 40-70% (Suppression)Fast, simple, inexpensiveNon-selective, often results in significant matrix effects.[9]
Liquid-Liquid Extraction (LLE) 20-50% (Suppression)Good for removing salts and polar interferencesCan have low recovery for polar analytes, labor-intensive.[9]
Solid-Phase Extraction (SPE) 5-25% (Suppression)Highly selective, provides the cleanest extractsMore expensive, requires method development.[9][13]
Mixed-Mode SPE <15% (Suppression)Excellent for removing a wide range of interferencesMost complex and costly method development.[9]

Note: Values are illustrative based on typical outcomes for small molecules in complex matrices and can vary significantly.

Q6: My signal for (-)-Vestitol is still inconsistent. How can I compensate for remaining matrix effects?

A: If matrix effects cannot be eliminated, they must be compensated for during quantification. The most effective strategy is the use of a stable isotope-labeled internal standard (SIL-IS).[11][14] A SIL-IS, such as ¹³C- or ²H-labeled (-)-Vestitol, will co-elute and experience nearly identical ionization effects as the analyte, providing a reliable way to correct for signal variations.[14] If a SIL-IS is unavailable, a matrix-matched calibration curve, prepared by spiking known concentrations of (-)-Vestitol into blank matrix extracts, is the next best approach.[12]

Experimental Protocols & Methodologies

Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spike

This protocol describes how to calculate the Matrix Factor (MF) to quantify ion suppression or enhancement.

Objective: To quantitatively determine the extent of matrix effects on the (-)-Vestitol signal.

Procedure:

  • Prepare Set A (Analyte in Solvent): Prepare a solution of (-)-Vestitol in the final mobile phase reconstitution solvent at a known concentration (e.g., 50 ng/mL).

  • Prepare Set B (Analyte in Post-Extracted Matrix): a. Select a representative blank matrix sample (e.g., human plasma, plant extract) that is free of (-)-Vestitol. b. Process this blank sample using your complete sample preparation procedure (e.g., SPE or LLE). c. After the final evaporation step, reconstitute the dried extract with the same (-)-Vestitol solution prepared for Set A. This ensures the final concentration is identical to Set A.

  • LC-MS Analysis: Inject replicates (n=3-5) of both Set A and Set B into the LC-MS system.

  • Calculation: Calculate the Matrix Factor (MF) using the mean peak areas:

    • MF (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • A result of 100% indicates no matrix effect.[7] A value below 100% indicates suppression, while a value above 100% indicates enhancement.[7]

Protocol 2: Generic Solid-Phase Extraction (SPE) for Flavonoid Cleanup

This protocol provides a starting point for developing an SPE method for (-)-Vestitol from a biological matrix like plasma.

Objective: To remove matrix interferences (e.g., phospholipids, salts) prior to LC-MS analysis.

Materials:

  • Reversed-phase (e.g., C18) or mixed-mode SPE cartridges.

  • Pre-treated plasma sample (e.g., with internal standard).

  • Methanol (MeOH), Water (H₂O), Formic Acid (FA).

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of MeOH, followed by 1 mL of H₂O through the sorbent. Do not allow the cartridge to go dry.

  • Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1 mL of a weak solvent solution (e.g., 5% MeOH in 0.1% FA/H₂O) to remove highly polar interferences. This step may require optimization.

  • Elution: Elute (-)-Vestitol with a small volume (e.g., 1 mL) of a strong organic solvent (e.g., 95% MeOH in 0.1% FA/H₂O).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.[8]

Visualized Workflows and Logic

MatrixEffectWorkflow start Method Development Start assess Assess Matrix Effect (Post-Extraction Spike) start->assess is_effect Significant Effect? (e.g., MF < 0.8 or > 1.2) assess->is_effect optimize_sp Optimize Sample Prep (SPE, LLE) is_effect->optimize_sp Yes validate Validate Method is_effect->validate No optimize_sp->assess Re-assess optimize_lc Optimize Chromatography (Gradient, Column) optimize_sp->optimize_lc optimize_lc->assess Re-assess compensate Compensate with IS (SIL-IS or Matrix-Matched Cal) optimize_lc->compensate compensate->validate end Routine Analysis validate->end

Caption: Workflow for identifying and mitigating matrix effects.

TroubleshootingFlowchart start Poor Accuracy or Precision for (-)-Vestitol qual_check Qualitative Check: Post-Column Infusion start->qual_check suppression_zone Suppression Zone Co-elutes with Analyte? qual_check->suppression_zone quant_check Quantitative Check: Post-Extraction Spike suppression_zone->quant_check No change_lc Action: Modify LC Gradient to Separate Peaks suppression_zone->change_lc Yes mf_ok Is Matrix Factor Acceptable? quant_check->mf_ok improve_sp Action: Improve Sample Prep (PPT -> SPE) mf_ok->improve_sp No other_issue Investigate Other Issues (e.g., Instrument, Stability) mf_ok->other_issue Yes re_evaluate Re-evaluate Method change_lc->re_evaluate use_is Action: Use SIL-IS or Matrix-Matched Curve improve_sp->use_is use_is->re_evaluate

Caption: Troubleshooting flowchart for poor LC-MS performance.

References

Technical Support Center: Optimization of Mobile Phase for (-)-Vestitol Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the mobile phase for the chiral separation of (-)-Vestitol. The information is presented in a user-friendly question-and-answer format, including troubleshooting guides and detailed experimental protocols.

Disclaimer: Direct experimental data for the chiral separation of (-)-Vestitol is limited in publicly available literature. The quantitative data and specific conditions provided below are based on methods developed for structurally similar isoflavonoids and should be considered a starting point for method development.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial mobile phases for the chiral separation of (-)-Vestitol using HPLC?

A1: For chiral separation of isoflavonoids like Vestitol on polysaccharide-based chiral stationary phases (CSPs) (e.g., Chiralpak®, Chiralcel®), Normal Phase (NP) or Polar Organic (PO) modes are typically the most successful.[4][5]

  • Normal Phase (NP): A common starting point is a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier. A typical initial screening gradient would be n-hexane with ethanol (B145695) or isopropanol (B130326).[5]

  • Polar Organic (PO) Mode: This mode uses polar organic solvents. A good starting point is 100% methanol (B129727) or 100% acetonitrile.

  • Additives: Small amounts of an acidic or basic additive are often crucial for good peak shape and resolution. For neutral or slightly acidic compounds like Vestitol, an acidic additive like formic acid (FA) or trifluoroacetic acid (TFA) at 0.1% (v/v) is recommended. For basic compounds, an additive like diethylamine (B46881) (DEA) at 0.1% (v/v) is used.[6]

Q2: How can I improve the resolution between the enantiomers of Vestitol?

A2: Improving resolution (Rs) involves optimizing selectivity (α), efficiency (N), and the retention factor (k').[6] Selectivity is often the most impactful parameter in chiral separations.[7]

  • Change the Alcohol Modifier: Switching between methanol, ethanol, and isopropanol can significantly alter selectivity. Isopropanol often provides different selectivity compared to methanol or ethanol.[8]

  • Adjust Modifier Concentration: Systematically vary the percentage of the alcohol modifier in the mobile phase (e.g., in 5% increments). This directly impacts the retention factor and can influence selectivity.

  • Change the Additive: If using an acidic additive, try switching from formic acid to trifluoroacetic acid, or vice-versa. The type and concentration of the additive can affect the interactions between the analyte and the CSP.[7]

  • Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase column efficiency and may improve resolution, although it will increase the analysis time.[6]

  • Adjust the Temperature: Temperature can affect selectivity.[7] Analyze samples at different column temperatures (e.g., 15°C, 25°C, 40°C) to see the effect on resolution.

Q3: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC?

A3: SFC is an excellent alternative to normal-phase HPLC and offers several advantages, particularly for chiral separations.[9][10] Consider switching to SFC when:

  • High Throughput is Needed: SFC methods are typically much faster than HPLC methods.[9]

  • Solvent Consumption is a Concern: SFC primarily uses compressed CO2 as the main mobile phase, significantly reducing organic solvent use.[10]

  • HPLC Resolution is Insufficient: SFC can sometimes provide different and better selectivity compared to HPLC for the same chiral stationary phase.[5]

The mobile phase in SFC consists of supercritical CO2 and an alcohol modifier (e.g., methanol, ethanol), often with an additive.[8]

Q4: What is the role of acidic and basic additives in the mobile phase?

A4: Additives play a crucial role in chiral separations by improving peak shape and enhancing enantioselectivity.

  • Acidic Additives (e.g., Formic Acid, TFA): These are used for acidic and neutral compounds. They can suppress the ionization of residual silanol (B1196071) groups on the silica (B1680970) support of the CSP, which helps to reduce peak tailing.[11]

  • Basic Additives (e.g., Diethylamine, DEA): These are used for basic analytes. They compete with the basic analyte for active sites on the stationary phase, leading to sharper, more symmetrical peaks. Some basic compounds may not elute from the column without a basic additive.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Separation / Co-elution 1. Inappropriate mobile phase composition. 2. Wrong choice of chiral stationary phase (CSP). 3. The compound is not chiral or is a single enantiomer.1. Screen different alcohol modifiers (Methanol, Ethanol, Isopropanol). 2. Screen different mobile phase modes (Normal Phase, Polar Organic, Reversed Phase). 3. Try a different CSP with a different chiral selector (e.g., switch from an amylose-based to a cellulose-based column).[7]
Poor Peak Shape (Tailing) 1. Secondary interactions with the stationary phase support. 2. Sample overload. 3. Inappropriate sample solvent.1. Add or adjust the concentration of an additive (e.g., 0.1% FA or DEA).[11] 2. Reduce the sample concentration or injection volume. 3. Dissolve the sample in the mobile phase or a weaker solvent.
Poor Peak Shape (Fronting) 1. Sample overload. 2. Poor sample solubility in the mobile phase.1. Dilute the sample. 2. Ensure the sample is fully dissolved. Consider changing the sample solvent.
Drifting Retention Times 1. Column not equilibrated. 2. Mobile phase composition changing (e.g., evaporation of a volatile component). 3. Column temperature fluctuations.1. Equilibrate the column with at least 10-20 column volumes of the mobile phase. 2. Prepare fresh mobile phase daily and keep solvent bottles capped. 3. Use a column oven to maintain a constant temperature.
High Backpressure 1. Blockage in the system (e.g., column frit, tubing). 2. Mobile phase viscosity is too high. 3. Precipitated buffer or sample in the system.1. Filter the mobile phase and sample. 2. Reverse-flush the column (check manufacturer's instructions first). 3. Consider using a lower viscosity solvent if the method allows.

Quantitative Data Examples

The following tables summarize typical mobile phase conditions used for the separation of isoflavonoids on polysaccharide CSPs. These should serve as a reference for developing a method for (-)-Vestitol.

Table 1: Example HPLC Conditions for Isoflavonoid Enantioseparation

Analyte ExampleChiral Stationary Phase (CSP)Mobile Phase Composition (v/v)Flow Rate (mL/min)Resolution (Rs)Reference
FlavanoneChiralcel OD-Hn-Hexane / Isopropanol (90:10)1.0> 1.5[3]
NaringeninChiralpak ADn-Hexane / Ethanol / TFA (80:20:0.1)0.82.1[3]
HesperetinChiralpak ADn-Hexane / Isopropanol / TFA (70:30:0.1)1.01.8[3]

Table 2: Example SFC Conditions for Chiral Separations

Analyte TypeChiral Stationary Phase (CSP)Mobile Phase CompositionBack Pressure (bar)Temp (°C)NotesReference
Neutral/AcidicChiralpak AD-HCO2 / Methanol (gradient)10040Fast separation (< 6 min)[9]
BasicChiralpak AS-HCO2 / Methanol with 0.1% DEA15035Additive needed for elution[8]

Experimental Protocols

Protocol: Chiral HPLC Method Development for (-)-Vestitol

This protocol outlines a systematic approach to developing a chiral separation method for (-)-Vestitol using HPLC with a polysaccharide-based CSP.

1. Materials and Instrumentation:

  • HPLC system with a UV detector.

  • Chiral columns: e.g., Chiralpak® IA, IB, IC (immobilized amylose) and Chiralcel® OD, OJ (coated cellulose).

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN).

  • Additives: Formic Acid (FA), Trifluoroacetic Acid (TFA), Diethylamine (DEA).

  • Sample: (-)-Vestitol standard or sample dissolved in mobile phase or a compatible solvent.

2. Initial Screening Strategy:

  • Objective: To find a CSP and mobile phase combination that shows any separation (baseline or partial).

  • Step 1: Prepare stock solutions of your sample (~1 mg/mL) in ethanol or mobile phase.

  • Step 2: Begin with an immobilized amylose (B160209) column (e.g., Chiralpak IA).

  • Step 3: Screen the following mobile phases at a flow rate of 1.0 mL/min and a column temperature of 25°C:

    • Normal Phase: n-Hexane/IPA (90/10, v/v) + 0.1% FA

    • Normal Phase: n-Hexane/EtOH (80/20, v/v) + 0.1% FA

    • Polar Organic: 100% MeOH + 0.1% FA

    • Polar Organic: 100% ACN + 0.1% FA

  • Step 4: If no separation is observed, repeat Step 3 with a cellulose-based column (e.g., Chiralcel OD).

3. Method Optimization:

  • Objective: To achieve baseline resolution (Rs ≥ 1.5) with good peak shape.

  • Step 1: Select the CSP/mobile phase combination that showed the best initial result.

  • Step 2: Optimize the concentration of the alcohol modifier. If using n-Hexane/IPA, test compositions from 95/5 to 70/30.

  • Step 3: Evaluate the effect of different alcohol modifiers (e.g., switch from IPA to EtOH).

  • Step 4: If peak shape is poor, test different additives (e.g., switch FA to TFA) or adjust the additive concentration (0.05% to 0.2%).

  • Step 5: If resolution is still marginal, reduce the flow rate to 0.5-0.8 mL/min.

  • Step 6: Investigate the effect of temperature by running the analysis at 15°C and 40°C.

4. Final Method Validation (Abbreviated):

  • Once optimal conditions are found, confirm the method's robustness by assessing linearity, precision (repeat injections), and accuracy.

Visualizations

Below are diagrams illustrating key workflows and logical relationships in mobile phase optimization.

MobilePhaseOptimization start_node Start: Prepare Sample (~1 mg/mL) A Select Chiral Column (e.g., Immobilized Amylose CSP) start_node->A process_node process_node decision_node decision_node result_node result_node fail_node fail_node B Screen Mobile Phases Hex/IPA Hex/EtOH MeOH ACN A->B C Separation Observed? B->C D Select Different CSP (e.g., Cellulose) C->D No E Resolution > 1.5? C->E Yes D->B F Optimize Modifier % Adjust Additive Change Temp/Flow Rate E->F No G Method Optimized E->G Yes F->E

Caption: Workflow for Chiral Method Development.

TroubleshootingTree problem_node Observed Problem question_node question_node solution_node solution_node start Poor Chromatogram q1 What is the issue? start->q1 p_shape Poor Peak Shape q1->p_shape Peak Shape p_res Poor Resolution q1->p_res Resolution p_ret Incorrect Retention q1->p_ret Retention q_shape Tailing or Fronting? p_shape->q_shape s_tail Add/Adjust Additive (e.g., 0.1% FA/DEA) Reduce Sample Load q_shape->s_tail Tailing s_front Dilute Sample Check Solubility q_shape->s_front Fronting q_res Partial or No Separation? p_res->q_res s_partial Change Modifier Type (IPA/EtOH) Optimize Modifier % Lower Flow Rate/Temp q_res->s_partial Partial s_none Try Different CSP Screen Different Modes (NP, PO, RP) q_res->s_none None q_ret Too Fast or Too Slow? p_ret->q_ret s_fast Decrease % Modifier (more Hexane) q_ret->s_fast Too Fast s_slow Increase % Modifier (more Alcohol) q_ret->s_slow Too Slow

Caption: Troubleshooting Logic for Chiral Separations.

References

preventing oxidation of (-)-Vestitol during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Vestitol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and storage of this isoflavonoid, with a focus on preventing oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of (-)-Vestitol oxidation during extraction?

A1: (-)-Vestitol, like many flavonoids, is susceptible to oxidation primarily due to its phenolic hydroxyl groups. The main factors contributing to its degradation during extraction are:

  • Presence of Oxygen: Exposure to atmospheric oxygen is a key driver of oxidation.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of oxidative reactions.[1]

  • Presence of Metal Ions: Metal ions, such as Cu²⁺ and Fe²⁺, can catalyze oxidative degradation.

  • Light Exposure: UV and visible light can promote photo-oxidation.[2]

  • pH of the Extraction Solvent: Extreme pH values can influence the stability of the molecule. While slightly acidic conditions (pH < 7) have been reported to improve the extraction yield of some flavonoids, the optimal pH for (-)-Vestitol stability needs to be carefully considered.[3]

Q2: How can I minimize oxidation during the extraction process?

A2: To minimize oxidation, a multi-faceted approach is recommended:

  • Use of Antioxidants: The addition of antioxidants to the extraction solvent is a common and effective strategy. Ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT) are frequently used. Synergistic effects can be observed when using a combination of antioxidants, such as ascorbic acid and α-tocopherol (Vitamin E).[1][4]

  • Inert Atmosphere: Performing the extraction under an inert atmosphere, such as nitrogen or argon, can significantly reduce exposure to oxygen.

  • Temperature Control: Maintain a low to moderate extraction temperature. While some protocols for general flavonoid extraction mention temperatures up to 80°C, it is advisable to conduct pilot extractions at lower temperatures to assess the impact on (-)-Vestitol stability.[1]

  • Solvent Degassing: Degassing the extraction solvent prior to use can help remove dissolved oxygen.

  • Metal Chelators: The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that catalyze oxidation.

Q3: What are the optimal storage conditions for (-)-Vestitol to ensure long-term stability?

A3: For long-term storage, it is crucial to protect (-)-Vestitol from factors that promote degradation:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C. If refrigeration at 4°C is the only option, storage duration should be minimized.

  • Light: Protect from light by storing in amber-colored vials or by wrapping the container in aluminum foil.

  • Atmosphere: For highly sensitive samples, consider storing under an inert atmosphere (nitrogen or argon) to displace oxygen.

  • Solvent: If stored in solution, use a high-purity, degassed solvent. For solid samples, ensure they are thoroughly dried to remove residual moisture, which can facilitate degradation.

Q4: How can I detect and quantify the oxidation of (-)-Vestitol in my samples?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the most reliable way to detect and quantify (-)-Vestitol and its degradation products. Key features of such a method include:

  • Chromatographic Separation: The method should be capable of separating the parent (-)-Vestitol peak from all potential degradation products and impurities.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies are essential. This involves intentionally degrading (-)-Vestitol under various stress conditions (acid, base, oxidation, heat, light) to generate its degradation products.[2]

  • Detection: A photodiode array (PDA) detector is useful for initial characterization, while mass spectrometry (MS) is invaluable for identifying the structures of the degradation products.[5][6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of (-)-Vestitol in the extract. 1. Oxidative degradation during extraction. 2. Inefficient extraction solvent or method.1. Incorporate antioxidants (e.g., ascorbic acid, BHT) into the extraction solvent. 2. Work under an inert atmosphere (e.g., nitrogen). 3. Optimize extraction parameters (solvent polarity, temperature, time). Consider modern techniques like ultrasound-assisted or microwave-assisted extraction which can be more efficient at lower temperatures.[7][8]
Appearance of unknown peaks in the HPLC chromatogram of a freshly prepared extract. 1. Oxidation occurred during the extraction or sample preparation process. 2. Presence of impurities in the starting material.1. Review and optimize the extraction protocol to minimize exposure to oxygen, light, and high temperatures. 2. Use a stability-indicating HPLC method to track the appearance of these peaks under controlled stress conditions to confirm if they are degradation products.
Decrease in the concentration of (-)-Vestitol over time during storage. 1. Improper storage conditions (temperature too high, exposure to light or oxygen).1. Store samples at or below -20°C in amber vials. 2. For solutions, use degassed solvents and consider flushing the vial with an inert gas before sealing.
Change in the physical appearance of the sample (e.g., color change). 1. Oxidation often leads to the formation of colored degradation products (e.g., quinones).1. This is a strong indicator of degradation. Analyze the sample immediately using a stability-indicating HPLC method to assess the purity. 2. Discard the sample if significant degradation has occurred and review storage procedures.

Experimental Protocols

Protocol 1: Extraction of (-)-Vestitol from Red Propolis with Oxidation Prevention

This protocol is designed to extract (-)-Vestitol while minimizing oxidative degradation.

Materials:

  • Lyophilized and powdered red propolis

  • Ethanol (B145695) (90%, analytical grade)

  • Ascorbic acid

  • Nitrogen gas

  • Shaker

  • Centrifuge

  • Rotary evaporator

  • Amber glass containers

Procedure:

  • Prepare the extraction solvent by dissolving ascorbic acid in 90% ethanol to a final concentration of 0.1% (w/v). Degas the solvent by sparging with nitrogen gas for 15 minutes.

  • Weigh 10 g of powdered red propolis and place it in an amber glass flask.

  • Add 100 mL of the prepared extraction solvent to the flask.

  • Flush the headspace of the flask with nitrogen gas and seal it tightly.

  • Place the flask on a shaker and extract at room temperature (25°C) for 24 hours in the dark.

  • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant.

  • Carefully decant the supernatant into a clean amber round-bottom flask.

  • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Once the ethanol has been removed, the resulting extract can be lyophilized for storage as a solid or reconstituted in a suitable solvent for immediate analysis.

Protocol 2: Stability-Indicating HPLC Method for (-)-Vestitol

This protocol outlines a general approach for developing an HPLC method to assess the stability of (-)-Vestitol.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and PDA detector. An in-line mass spectrometer is highly recommended for peak identification.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is typically required to separate compounds with a range of polarities. A common mobile phase system consists of:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile or methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the UV absorbance maximum of (-)-Vestitol (to be determined by PDA analysis).

  • Injection Volume: 10 µL

Method Development and Validation:

  • Optimization: Optimize the gradient profile to achieve good resolution between the (-)-Vestitol peak and any degradation products observed in forced degradation samples.

  • Forced Degradation:

    • Acidic: Dissolve (-)-Vestitol in 0.1 M HCl and heat at 60°C.

    • Basic: Dissolve (-)-Vestitol in 0.1 M NaOH at room temperature.

    • Oxidative: Dissolve (-)-Vestitol in a 3% solution of hydrogen peroxide at room temperature.

    • Thermal: Expose solid (-)-Vestitol to 80°C.

    • Photolytic: Expose a solution of (-)-Vestitol to UV light.

  • Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Hypothetical Stability of (-)-Vestitol under Various Storage Conditions Over 6 Months

Storage Condition(-)-Vestitol Purity (%)Appearance of Degradation Products (%)
-80°C, Dark, Inert Atmosphere 99.8 ± 0.1< 0.2
-20°C, Dark, Inert Atmosphere 99.5 ± 0.20.5 ± 0.1
4°C, Dark, Air 95.2 ± 0.54.8 ± 0.4
25°C, Dark, Air 85.1 ± 1.214.9 ± 1.1
25°C, Light, Air 72.4 ± 1.827.6 ± 1.5

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_storage Storage & Analysis Raw Material Raw Material Powdering Powdering Raw Material->Powdering Extraction Maceration/Sonication (Dark, Controlled Temp) Powdering->Extraction Solvent Solvent (e.g., 90% Ethanol) Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Solvent->Antioxidant Inert Gas Degas & Purge (Nitrogen) Antioxidant->Inert Gas Inert Gas->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation (<40°C) Filtration->Concentration Drying Lyophilization Concentration->Drying Storage Store at -20°C or below (Dark, Inert Atmosphere) Drying->Storage Analysis QC Analysis (HPLC-PDA/MS) Storage->Analysis

Caption: Workflow for the extraction of (-)-Vestitol with integrated steps to prevent oxidation.

Signaling_Pathway Vestitol (-)-Vestitol Degradation Oxidative Degradation Vestitol->Degradation susceptible to Oxidants Oxidizing Agents (O₂, Metal Ions, Light) Oxidants->Degradation promote Products Degradation Products (e.g., Quinones) Degradation->Products leads to Antioxidants Antioxidants (Ascorbic Acid, BHT) Antioxidants->Degradation inhibit Inert Inert Atmosphere (Nitrogen, Argon) Inert->Degradation inhibit LowTemp Low Temperature LowTemp->Degradation inhibit

Caption: Factors influencing the oxidative degradation of (-)-Vestitol and preventive measures.

References

Technical Support Center: Enhancing the Resolution of (-)-Vestitol Enantiomers by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of (-)-Vestitol enantiomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating (-)-Vestitol enantiomers?

A1: The primary challenge lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. Therefore, their separation requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP) in HPLC.[1][2][3] The key is to create a scenario where the transient diastereomeric complexes formed between the individual enantiomers and the CSP have different stabilities, leading to different retention times.

Q2: Which type of chiral stationary phase (CSP) is most effective for separating flavonoid enantiomers like Vestitol?

A2: Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used and have demonstrated broad applicability for the separation of a wide range of chiral compounds.[2][4] These are excellent starting points for method development for Vestitol enantiomers. Other phases like macrocyclic glycopeptide, cyclodextrin-based, and protein-based CSPs can also be effective and should be considered during a column screening process if polysaccharide columns do not yield the desired resolution.[1][4][5]

Q3: What are the critical parameters to optimize for improving the resolution of (-)-Vestitol enantiomers?

A3: The critical parameters to optimize are the mobile phase composition (including the type and concentration of the organic modifier and any additives), the stationary phase, column temperature, and flow rate.[5][6] Each of these factors can significantly influence the selectivity and, consequently, the resolution of the enantiomers.

Troubleshooting Guide

Issue 1: Poor or No Resolution of Enantiomers

Symptom: The chromatogram shows a single, broad peak or two overlapping peaks for the Vestitol enantiomers.

Possible Causes & Solutions:

  • Inappropriate Mobile Phase Composition: The polarity and composition of the mobile phase are critical for chiral recognition.

    • Solution 1: Adjust Organic Modifier Content. Systematically vary the percentage of the alcohol modifier (e.g., isopropanol (B130326), ethanol) in the mobile phase (e.g., n-hexane).[7] Small changes can have a significant impact on resolution.

    • Solution 2: Change the Organic Modifier. If adjusting the concentration is ineffective, try a different alcohol (e.g., switch from isopropanol to ethanol). Different alcohols can alter the interactions between the analyte, mobile phase, and stationary phase.[8]

    • Solution 3: Introduce an Additive. For neutral compounds like Vestitol, which can have acidic phenolic hydroxyl groups, adding a small amount of an acidic additive like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) to the mobile phase can improve peak shape and resolution.[9] If Vestitol were basic, a basic additive like diethylamine (B46881) (DEA) would be used.[9]

  • Suboptimal Flow Rate: Most chiral stationary phases exhibit high resistance to mass transfer.[6]

    • Solution: Decrease the flow rate. Operating at a lower flow rate (e.g., 0.5 mL/min) can increase the efficiency of the separation and improve resolution.[6][10]

  • Incorrect Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[5]

    • Solution: Evaluate the effect of temperature on the separation. Try running the analysis at different temperatures (e.g., 10°C, 25°C, 40°C). Lowering the temperature often, but not always, improves resolution.[5][11]

  • Unsuitable Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient chiral recognition for Vestitol.

    • Solution: Screen different types of CSPs. If a polysaccharide-based column (e.g., Chiralpak IA, AD) is not effective, consider trying a different class of CSP, such as a macrocyclic glycopeptide-based column (e.g., Chirobiotic T).[5]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: The peaks for the Vestitol enantiomers are asymmetrical.

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: Unwanted interactions can lead to peak tailing.

    • Solution 1: Add a Mobile Phase Modifier. As mentioned previously, adding a small amount of an acid (like TFA) can suppress undesirable ionic interactions and improve peak shape.[9]

    • Solution 2: Check Sample Solvent. Ensure the sample is dissolved in the mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

Issue 3: Irreproducible Retention Times and Resolution

Symptom: Retention times and resolution vary significantly between runs.

Possible Causes & Solutions:

  • Column Equilibration: Chiral columns, especially when using mobile phases with additives, can require longer equilibration times.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This can sometimes take longer than for achiral columns.[6]

  • Mobile Phase Instability: The mobile phase composition may be changing over time.

    • Solution: Prepare fresh mobile phase daily. If using additives, ensure they are fully dissolved.

  • System Contamination: Traces of previous mobile phases or samples can interfere with the separation.[10]

    • Solution: Dedicate an HPLC system for chiral separations if possible. If not, ensure a rigorous flushing procedure is in place when switching between different mobile phase systems (e.g., from reversed-phase to normal-phase).[10]

Quantitative Data Summary

The following tables provide typical starting parameters and ranges for optimizing the chiral separation of compounds like Vestitol. These are general guidelines and may require further optimization.

Table 1: Typical Mobile Phase Compositions for Polysaccharide-Based CSPs (Normal Phase Mode)

ComponentTypical Concentration RangePurpose
n-Hexane/Heptane80 - 98%Main solvent
Alcohol Modifier (IPA, EtOH)2 - 20%Controls retention and selectivity
Acidic Additive (TFA, Acetic Acid)0.1 - 0.5%Improves peak shape and resolution

Table 2: Typical HPLC Operating Parameters

ParameterTypical Value/RangeRationale
Flow Rate0.5 - 1.0 mL/minLower flow rates often improve resolution on chiral columns.[6]
Column Temperature10 - 40 °CAffects separation thermodynamics; optimization is often required.[5]
Injection Volume5 - 20 µLShould be minimized to prevent column overload.
Detection WavelengthUV (e.g., 280 nm for flavonoids)Based on the analyte's UV absorbance maximum.

Experimental Protocols

Protocol 1: Chiral Method Development and Optimization

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of Vestitol enantiomers.

  • Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or Chiralpak® AD column. These columns have broad selectivity.

  • Initial Mobile Phase Screening:

    • Prepare a mobile phase of n-Hexane:Isopropanol (IPA) (90:10, v/v).

    • If Vestitol is acidic in nature, add 0.1% Trifluoroacetic Acid (TFA) to the mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject a racemic standard of Vestitol.

  • Optimization of Mobile Phase:

    • If no or poor separation is observed, systematically vary the percentage of IPA (e.g., 5%, 15%, 20%).

    • If resolution is still not optimal, substitute IPA with Ethanol (EtOH) and repeat the screening process.

    • Evaluate the effect of the acidic additive concentration (e.g., 0.05%, 0.2%).

  • Optimization of Flow Rate and Temperature:

    • Once partial separation is achieved, investigate the effect of the flow rate. Decrease the flow rate to 0.5 mL/min to see if resolution improves.[6]

    • Investigate the effect of column temperature. Analyze the sample at different temperatures (e.g., 15°C, 25°C, 35°C) to determine the optimal condition.[5]

  • Method Validation (Abbreviated):

    • Once satisfactory separation is achieved (baseline resolution Rs > 1.5), perform multiple injections to confirm the reproducibility of retention times and peak areas.

Visualizations

Experimental_Workflow start Start: Racemic Vestitol Sample col_select Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->col_select mp_screen Initial Mobile Phase Screening (e.g., Hexane/IPA, 90/10) col_select->mp_screen inject Inject Sample mp_screen->inject eval Evaluate Resolution inject->eval optim Optimization eval->optim No success Successful Separation (Rs > 1.5) eval->success Yes fail Try Different CSP eval->fail Still Poor optim_mp Adjust Mobile Phase (% Modifier, Additive) optim->optim_mp optim_flow Adjust Flow Rate optim->optim_flow optim_temp Adjust Temperature optim->optim_temp optim_mp->inject optim_flow->inject optim_temp->inject end End: Method Validation success->end fail->col_select

Caption: Workflow for Chiral HPLC Method Development.

Troubleshooting_Logic problem Problem: Poor Resolution cause1 Check Mobile Phase problem->cause1 cause2 Check Flow Rate problem->cause2 cause3 Check Temperature problem->cause3 cause4 Consider CSP problem->cause4 sol1a Adjust % Modifier cause1->sol1a sol1b Change Modifier Type cause1->sol1b sol1c Add/Adjust Additive cause1->sol1c sol2 Decrease Flow Rate cause2->sol2 sol3 Vary Temperature cause3->sol3 sol4 Screen Different Columns cause4->sol4

References

Technical Support Center: (-)-Vestitol Solubility in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of (-)-Vestitol in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Vestitol and why is its solubility a concern in cell culture experiments?

A1: (-)-Vestitol is a naturally occurring isoflavonoid (B1168493) with potent anti-inflammatory, anti-viral, and antiparasitic activities.[1] Like many flavonoids, (-)-Vestitol is a hydrophobic compound, meaning it has poor solubility in aqueous solutions such as cell culture media.[2] This can lead to precipitation, making it difficult to achieve accurate and reproducible concentrations for in vitro studies and potentially causing cytotoxicity.

Q2: What is the recommended solvent for dissolving (-)-Vestitol for cell culture applications?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for dissolving (-)-Vestitol and other hydrophobic compounds for use in cell culture.[1][3] It is crucial to use a high-purity, anhydrous grade of DMSO to prepare a concentrated stock solution.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The maximum tolerated concentration of DMSO varies significantly between cell types. While many robust cancer cell lines can tolerate up to 0.5% or even 1% DMSO, primary cells and more sensitive cell lines may show signs of toxicity at concentrations as low as 0.1%.[4][5][6][7][8] It is strongly recommended to perform a dose-response experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line before beginning experiments with (-)-Vestitol.

Q4: My (-)-Vestitol precipitated when I added the DMSO stock solution to my cell culture medium. What should I do?

A4: This is a common issue known as "crashing out." It occurs when the hydrophobic compound is rapidly transferred from an organic solvent to an aqueous environment. Please refer to our Troubleshooting Guide for detailed solutions.

Q5: How should I store my (-)-Vestitol stock solution?

A5: (-)-Vestitol powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Troubleshooting Guide: (-)-Vestitol Precipitation in Cell Culture Media

This guide provides a systematic approach to resolving the precipitation of (-)-Vestitol in your cell culture experiments.

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution Solvent Shock: The rapid change in polarity when adding the DMSO stock to the aqueous medium causes the compound to fall out of solution.1. Pre-warm the media: Always use cell culture medium that has been pre-warmed to 37°C. 2. Slow, drop-wise addition: Add the DMSO stock solution to the pre-warmed medium very slowly, drop by drop, while gently vortexing or swirling the tube. 3. Serial Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions in pre-warmed media.
Precipitation Over Time in the Incubator Exceeding Solubility Limit: The final concentration of (-)-Vestitol in the cell culture medium is higher than its maximum solubility in that specific medium.1. Determine Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of (-)-Vestitol that remains in solution in your specific cell culture medium under your experimental conditions. (See Experimental Protocol below). 2. Lower the Working Concentration: Use a final concentration of (-)-Vestitol that is below the determined maximum soluble concentration.
Media Evaporation: Evaporation of the culture medium over time can increase the concentration of (-)-Vestitol, leading to precipitation.1. Ensure Proper Humidification: Maintain optimal humidity levels in your cell culture incubator. 2. Use Sealed Plates: For long-term experiments, consider using sealed culture plates or parafilm to minimize evaporation.
Temperature Fluctuations: Repeatedly removing the culture plates from the incubator can cause temperature changes that affect solubility.Minimize Handling: Reduce the frequency and duration of time that the culture plates are outside the incubator.
Cloudy or Hazy Appearance of Media Formation of Insoluble Complexes: (-)-Vestitol may be interacting with components in the serum or the medium itself.1. Reduce Serum Concentration: If your experiment allows, try reducing the percentage of serum in your culture medium. 2. Test Different Media Formulations: The solubility of (-)-Vestitol may differ between various basal media (e.g., DMEM vs. RPMI-1640).

Experimental Protocols

Protocol 1: Preparation of a (-)-Vestitol Stock Solution in DMSO

Materials:

  • (-)-Vestitol powder

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount: Determine the mass of (-)-Vestitol needed to prepare a stock solution of your desired concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Weigh the (-)-Vestitol: Carefully weigh the calculated amount of (-)-Vestitol powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

  • Dissolve the compound: Vortex the tube vigorously until the (-)-Vestitol is completely dissolved. If necessary, briefly sonicate the tube in a water bath to aid dissolution.

  • Store the stock solution: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration of (-)-Vestitol in Cell Culture Medium

Objective: To determine the highest concentration of (-)-Vestitol that can be achieved in your specific cell culture medium without precipitation.

Materials:

  • (-)-Vestitol DMSO stock solution (from Protocol 1)

  • Your complete cell culture medium (including serum and supplements), pre-warmed to 37°C

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare serial dilutions: In the 96-well plate, prepare a 2-fold serial dilution of your (-)-Vestitol DMSO stock solution in your pre-warmed complete cell culture medium. Start with a high concentration that is likely to precipitate and dilute down to a very low concentration. Include a vehicle control (medium with the same final concentration of DMSO as your highest (-)-Vestitol concentration).

  • Incubate: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection: At various time points (e.g., 0, 2, 6, 24, 48, and 72 hours), visually inspect the wells for any signs of precipitation (cloudiness, crystals, or a visible pellet).

  • Quantitative Measurement (Optional): At the same time points, measure the absorbance of the plate at 600 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Determine the Maximum Soluble Concentration: The highest concentration of (-)-Vestitol that remains clear (no visible precipitate and no significant increase in absorbance) is the maximum soluble concentration for your experimental conditions.

Signaling Pathway and Experimental Workflow Diagrams

(-)-Vestitol's Anti-Inflammatory Mechanism via NF-κB Pathway Inhibition

(-)-Vestitol has been shown to exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.[9][10] In response to stimuli like Lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[9][11] (-)-Vestitol can interfere with this pathway, leading to a reduction in the production of inflammatory mediators.[10]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkBa_NFkB->NFkB IkBa_p P-IκBα IkBa_NFkB->IkBa_p releases NF-κB Vestitol (-)-Vestitol Vestitol->IKK_complex inhibits Degradation Proteasomal Degradation IkBa_p->Degradation DNA DNA NFkB_nuc->DNA binds Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes

Caption: (-)-Vestitol inhibits the LPS-induced NF-κB signaling pathway.

Experimental Workflow for Assessing (-)-Vestitol's Effect on NF-κB Activation

The following workflow outlines the key steps to investigate the inhibitory effect of (-)-Vestitol on NF-κB activation in a cell-based assay.

G cluster_analysis Analysis Options A 1. Cell Seeding Seed cells in appropriate culture plates and allow to adhere overnight. B 2. (-)-Vestitol Pre-treatment Treat cells with various concentrations of (-)-Vestitol (and vehicle control) for a defined period (e.g., 1-2 hours). A->B C 3. LPS Stimulation Stimulate the cells with LPS to induce NF-κB activation. B->C D 4. Cell Lysis Lyse the cells to extract proteins or RNA. C->D E 5. Downstream Analysis Analyze the effect of (-)-Vestitol on NF-κB activation. D->E WesternBlot Western Blot for P-IκBα, IκBα, nuclear p65 E->WesternBlot qPCR qPCR for pro-inflammatory gene expression (e.g., TNF-α, IL-6) E->qPCR ReporterAssay NF-κB Luciferase Reporter Assay E->ReporterAssay

Caption: Workflow for studying (-)-Vestitol's impact on NF-κB activation.

References

strategies to improve the yield of (-)-Vestitol chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of (-)-Vestitol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of (-)-Vestitol in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining (-)-Vestitol?

A1: The main strategies for the synthesis of (-)-Vestitol revolve around the construction of the pterocarpan (B192222) skeleton. Three prominent methods that have been reported are:

  • Intramolecular Wittig Reaction: This approach utilizes an intramolecular Wittig olefination to form a key isoflav-3-ene intermediate, which is then further elaborated to (-)-Vestitol.

  • Sharpless Asymmetric Dihydroxylation: Following the formation of an isoflav-3-ene intermediate, this method introduces the desired stereochemistry at the 6a and 11a positions through an asymmetric dihydroxylation reaction.[1]

  • BBr₃-Promoted Demethylation and Cyclization: This strategy involves the use of boron tribromide (BBr₃) to achieve tandem O-demethylation and cyclization of a suitable isoflavan (B600510) precursor to form the pterocarpan core.

Q2: What are typical overall yields for the synthesis of (-)-Vestitol?

A2: The overall yield of (-)-Vestitol can vary significantly depending on the chosen synthetic route and the number of steps involved. Reported yields range from approximately 5.5% to 30%. For instance, a synthesis involving an intramolecular Wittig reaction and a Sharpless dihydroxylation has been reported with an overall yield of around 12% over 11 steps.[1] Another approach utilizing a Wittig strategy reported a yield of about 30% after eight steps for the racemic mixture (±)-Vestitol.[2]

Q3: How can I purify the final (-)-Vestitol product?

A3: Purification of (-)-Vestitol typically involves standard chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a common method for purifying synthetic peptides and other small molecules and can be adapted for (-)-Vestitol.[3][4][5] The choice of stationary and mobile phases will depend on the specific impurities present in your crude product. Normal-phase or reversed-phase chromatography can be effective. For analytical purposes and to confirm the purity and structure, techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential.

Troubleshooting Guides

Strategy 1: Intramolecular Wittig Reaction for Isoflav-3-ene Intermediate

Q1: My intramolecular Wittig reaction to form the isoflav-3-ene intermediate is giving a low yield. What are the possible causes and solutions?

A1: Low yields in this step can often be attributed to several factors. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Steps
Inefficient Ylide Formation The choice of base is critical for the deprotonation of the phosphonium (B103445) salt to form the ylide. For unstabilized ylides, strong, non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS) are often preferred. Ensure the reaction is performed under strictly anhydrous conditions, as the ylide is moisture-sensitive.
Steric Hindrance The deoxybenzoin (B349326) precursor for (-)-Vestitol synthesis can be sterically hindered, which can slow down the reaction. In such cases, the Horner-Wadsworth-Emmons (HWE) reaction, which uses a more nucleophilic phosphonate-stabilized carbanion, can be a superior alternative.[6]
Side Reactions The presence of a free hydroxyl group on the 2'-position of the deoxybenzoin can interfere with the reaction. Consider protecting this hydroxyl group before the Wittig reaction and deprotecting it in a subsequent step.
Reaction Conditions Optimize the reaction temperature and time. Running the reaction at a slightly elevated temperature might improve the yield, but be cautious of potential side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Experimental Protocol: Intramolecular Wittig Reaction of a 2'-Hydroxydeoxybenzoin Derivative

This is a general protocol and may require optimization for your specific substrate.

  • Phosphonium Salt Formation: React the appropriate 2'-hydroxy-2-(bromomethyl)deoxybenzoin with triphenylphosphine (B44618) in a suitable solvent like toluene (B28343) or acetonitrile (B52724) at reflux to form the corresponding phosphonium salt.

  • Ylide Generation and Cyclization:

    • Dry all glassware and solvents thoroughly.

    • Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C.

    • Add a strong base (e.g., KOtBu or NaH) portion-wise. The formation of the ylide is often indicated by a color change.

    • Allow the reaction to stir at room temperature for several hours or until completion, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude isoflav-3-ene by flash column chromatography on silica (B1680970) gel.

Wittig_Workflow cluster_prep Preparation cluster_reaction Wittig Reaction cluster_analysis Analysis & Purification Start Start Phosphonium_Salt Prepare Phosphonium Salt Start->Phosphonium_Salt Ylide_Formation Generate Ylide (Anhydrous, Inert Atm.) Phosphonium_Salt->Ylide_Formation Cyclization Intramolecular Cyclization Ylide_Formation->Cyclization TLC_Monitoring Monitor by TLC Cyclization->TLC_Monitoring Workup Aqueous Workup TLC_Monitoring->Workup Purification Column Chromatography Workup->Purification End End Purification->End

Caption: Workflow for the intramolecular Wittig reaction.

Strategy 2: Sharpless Asymmetric Dihydroxylation of the Isoflav-3-ene

Q1: The enantiomeric excess (ee) of my diol product from the Sharpless asymmetric dihydroxylation is low. How can I improve it?

A1: Achieving high enantioselectivity in the Sharpless asymmetric dihydroxylation is dependent on several factors.

Potential Cause Troubleshooting Steps
Incorrect Ligand Choice The choice of the chiral ligand (e.g., (DHQ)₂-PHAL for AD-mix-α or (DHQD)₂-PHAL for AD-mix-β) determines the stereochemical outcome. Ensure you are using the correct ligand to obtain the desired enantiomer of the diol.[7][8]
Suboptimal pH The reaction is sensitive to pH. Maintaining a slightly basic pH is crucial for the reaction to proceed efficiently and with high enantioselectivity. The AD-mix formulations contain a buffer for this purpose.[9]
Low Ligand Concentration A low concentration of the chiral ligand can lead to a competing non-enantioselective "second cycle" reaction, which will lower the overall ee.[10] Ensure the recommended amount of AD-mix is used.
Reaction Temperature Lowering the reaction temperature can sometimes improve enantioselectivity. Try running the reaction at 0 °C or even lower if the reaction rate is still acceptable.
Purity of the Isoflav-3-ene Impurities in the starting material can sometimes interfere with the catalyst and lower the enantioselectivity. Ensure your isoflav-3-ene is of high purity.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of an Isoflav-3-ene

This is a general protocol and may require optimization for your specific substrate.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the isoflav-3-ene in a 1:1 mixture of tert-butanol (B103910) and water.

    • Add the appropriate AD-mix (α or β, depending on the desired stereoisomer).

    • Stir the mixture vigorously at room temperature or 0 °C. The reaction is typically complete within 6-24 hours.

  • Work-up:

    • Quench the reaction by adding sodium sulfite (B76179) and stirring for about an hour.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude diol by flash column chromatography on silica gel to isolate the desired product.

Sharpless_Dihydroxylation Start Start Dissolve_Substrate Dissolve Isoflav-3-ene (t-BuOH/H₂O) Start->Dissolve_Substrate Add_AD_Mix Add AD-mix (α or β) Dissolve_Substrate->Add_AD_Mix Reaction Stir at 0°C - RT Add_AD_Mix->Reaction Quench Quench with Na₂SO₃ Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product Diol Product Purification->Final_Product

Caption: Experimental workflow for Sharpless asymmetric dihydroxylation.

Strategy 3: BBr₃-Promoted Demethylation and Cyclization

Q1: The BBr₃-mediated demethylation and cyclization of my isoflavan precursor is resulting in a complex mixture of products. What could be the issue?

A1: BBr₃ is a powerful Lewis acid, and its reactivity needs to be carefully controlled to avoid side reactions.

Potential Cause Troubleshooting Steps
Incorrect Stoichiometry The stoichiometry of BBr₃ is crucial. One equivalent of BBr₃ is required for each methoxy (B1213986) group to be cleaved. Using an excess can lead to undesired side reactions, while an insufficient amount will result in incomplete demethylation.[11][12]
Reaction Temperature The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control its exothermicity and prevent side reactions.[13] Allowing the reaction to warm up too quickly can lead to a complex product mixture.
Presence of Other Sensitive Functional Groups BBr₃ can react with other functional groups besides methyl ethers. If your substrate contains other sensitive groups, they may need to be protected prior to this step.
Incomplete Cyclization After demethylation, the cyclization to form the pterocarpan ring might be incomplete. This can sometimes be promoted by a careful work-up procedure or by the addition of a mild acid.

Experimental Protocol: BBr₃-Mediated Demethylation and Cyclization of a Dimethoxyisoflavan

This is a general protocol and may require optimization for your specific substrate.

  • Reaction Setup:

    • Dissolve the dimethoxyisoflavan precursor in a dry, inert solvent like dichloromethane (B109758) (DCM) under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a solution of BBr₃ in DCM dropwise.

    • Allow the reaction to stir at a low temperature for several hours, monitoring the progress by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of methanol (B129727) at low temperature.

    • Allow the mixture to warm to room temperature.

    • Wash the reaction mixture with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification:

    • Purify the crude (-)-Vestitol by flash column chromatography on silica gel.

BBr3_Cyclization Start Start Dissolve_Substrate Dissolve Isoflavan in dry DCM Start->Dissolve_Substrate Cool Cool to -78°C Dissolve_Substrate->Cool Add_BBr3 Add BBr₃ solution dropwise Cool->Add_BBr3 Stir Stir at low temperature Add_BBr3->Stir Quench Quench with Methanol Stir->Quench Workup Aqueous Workup Quench->Workup Purification Column Chromatography Workup->Purification End (-)-Vestitol Purification->End

Caption: Logical steps for BBr₃-mediated demethylation and cyclization.

Data Presentation

Table 1: Comparison of Reported Yields for Key Steps in (-)-Vestitol Synthesis Strategies

Synthetic Step Strategy Reported Yield Reference
Isoflav-3-ene formationIntramolecular Wittig Reaction~30% (for racemic)[2]
Diol formationSharpless Asymmetric DihydroxylationHigh enantioselectivity[1]
Pterocarpan formationBBr₃-mediated cyclizationVaries with substrate-
Overall Yield Wittig + Sharpless Dihydroxylation ~12% (11 steps) [1]
Overall Yield Wittig Strategy ~30% (8 steps, racemic) [2]
Overall Yield Modified Wittig/Sharpless 5.5% (12 steps, racemic) [1]

Note: Yields can be highly substrate and condition-dependent.

References

troubleshooting inconsistent results in (-)-Vestitol bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Vestitol. Our goal is to help you achieve consistent and reliable results in your bioassays.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Vestitol and where does it come from? A1: (-)-Vestitol is an isoflavonoid, a type of flavonoid compound. It is primarily isolated from Brazilian red propolis, a resinous substance produced by bees, and can also be found in plants from the Leguminosae family.[1][2][3]

Q2: What are the primary reported bioactivities of (-)-Vestitol? A2: (-)-Vestitol has demonstrated a range of biological activities, most notably anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][4] It has also been studied for its potential in preventing dental caries and for its activity against the parasite Trypanosoma cruzi.[5][6]

Q3: What is the primary mechanism of action for (-)-Vestitol's anti-inflammatory effects? A3: The anti-inflammatory effects of (-)-Vestitol are primarily attributed to its ability to modulate key signaling pathways. It has been shown to inhibit the activation of NF-κB and Erk 1/2 pathways, which are critical for the production of pro-inflammatory mediators.[7] This leads to a decrease in pro-inflammatory cytokines like TNF-α and IL-6, a reduction in nitric oxide (NO) production, and an increase in the anti-inflammatory cytokine IL-10 in certain cell types.[1][7]

Q4: Can (-)-Vestitol be cytotoxic? A4: Yes, like many bioactive compounds, (-)-Vestitol can exhibit cytotoxicity at higher concentrations.[1] Studies have shown reduced cell viability in various cell lines, including MRC-5 fibroblasts and H9C2 cardiomyocytes, at concentrations above 15-30 µg/mL.[8][9] It is crucial to determine the non-toxic concentration range for your specific cell model using a viability assay (e.g., MTT, CCK-8) before conducting functional bioassays.

Troubleshooting Guide

This guide addresses specific issues that may lead to inconsistent results in your (-)-Vestitol experiments.

Q1: Why am I observing high variability between my experimental replicates? A1: High variability can stem from several sources.

  • Pipetting and Dilution Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of (-)-Vestitol. Use calibrated pipettes.

  • Inconsistent Cell Seeding: Uneven cell density across wells is a common cause of variability. Ensure your cell suspension is homogenous before and during plating.

  • Compound Solubility: (-)-Vestitol may not be fully solubilized, especially in stock solutions or at higher concentrations in aqueous media. Briefly vortex or sonicate your dilutions before adding them to the cells.

  • Edge Effects in Plates: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. Avoid using the outermost wells for critical measurements or fill them with a buffer to maintain humidity.

Q2: My results for IL-10 production are the opposite of what is reported in some literature. What is the cause? A2: This is a known point of discrepancy and is likely due to the biological differences between cell models. One study reported that (-)-Vestitol increased IL-10 release in the RAW 264.7 macrophage cell line, while another study using primary peritoneal macrophages from mice found that it decreased IL-10 levels.[1] This highlights the importance of cell context in interpreting results. Always consider the specific cell type you are using and compare your results to literature that employs a similar model.

Q3: I'm observing significant cell death in my assay, even at concentrations reported to be safe. How can I fix this? A3: Unexpected cytotoxicity can be multifactorial.

  • Confirm Non-Toxic Range: Always run a dose-response cell viability assay (e.g., MTT) with your specific cells, passage number, and experimental conditions to establish the appropriate concentration range for (-)-Vestitol.

  • Vehicle Control Toxicity: The solvent used to dissolve (-)-Vestitol, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of your vehicle is consistent across all wells (including the untreated control) and is below the toxic threshold for your cells (usually <0.5%).

  • Compound Purity: Impurities in your (-)-Vestitol sample could be contributing to toxicity. If possible, verify the purity of your compound.

  • Incubation Time: Extended exposure can lead to toxicity. Consider running a time-course experiment to find the optimal incubation period where you can observe the desired biological effect without significant cell death.

Q4: The inhibitory effect of (-)-Vestitol is not dose-dependent or weakens at higher concentrations. Why is this happening? A4: This phenomenon is often observed with flavonoids and can be attributed to compound aggregation. At higher concentrations, flavonoid molecules can form aggregates, which may lead to non-specific inhibition or reduce the effective concentration of the monomeric, active compound.[10] To mitigate this:

  • Work within the optimal concentration range determined by your dose-response curves.

  • Ensure complete solubilization of your compound.

  • Consider including a non-ionic detergent like Triton X-100 (at a very low, non-toxic concentration) in biochemical assays to disrupt aggregate formation, though this may not be suitable for cell-based assays.[10]

Q5: My colorimetric or fluorescence-based assays (e.g., MTT, Griess, protein assays) are giving inconsistent readings. What could be the issue? A5: Flavonoids are known to interfere with certain types of assays.

  • Colorimetric Interference: As colored compounds, flavonoids can absorb light at the same wavelength as the assay readout, leading to artificially high or low values.[11] Always run a "compound-only" control ((-)-Vestitol in media without cells) to measure its intrinsic absorbance and subtract this value from your experimental readings.

  • Redox Activity: Flavonoids can have redox-active properties, which may interfere with assays that rely on redox reactions, such as the MTT assay.[12] Consider using an alternative viability assay that does not depend on mitochondrial reductase activity, like a CyQUANT assay or trypan blue exclusion.

  • Protein Assay Interference: Flavonoids can interfere with common colorimetric protein assays, leading to an overestimation of protein concentration.[11] If you need to quantify protein from cell lysates treated with (-)-Vestitol, consider a protein precipitation step with acetone (B3395972) to remove the interfering flavonoid before quantification.[11]

Data Presentation

Table 1: Summary of (-)-Vestitol's Anti-inflammatory Effects on Macrophages

Cell TypeStimulant(-)-Vestitol Conc.Effect on NO ProductionEffect on CytokinesReference
RAW 264.7LPS0.55 µM83% inhibition↓ GM-CSF, IL-6, TNF-α, IL-4, TGF-β; ↑ IL-10[7]
PeritonealLPS0.55 µM60% inhibition↓ IL-1β, IL-1α, G-CSF, GM-CSF, IL-10[1]

Table 2: Effective Concentrations of (-)-Vestitol in Different Bioassays

BioassayModel SystemEffective ConcentrationObserved EffectReference
Neutrophil MigrationIn vivo (mice)10 mg/kgInhibition of neutrophil migration[4]
Chemotaxis AssayIn vitro (mouse neutrophils)3 - 10 µMReduction of CXCL2/MIP-2 or LTB4-induced chemotaxis[3]
Antimicrobial (MIC)S. mutans, S. aureus25-100 µg/mLInhibition of bacterial growth[4]
Anti-biofilmIn vitro (S. mutans)800 µg/mL (as part of a fraction)Reduced biofilm accumulation and EPS synthesis[5]
Anti-trypanosomalIn vitro (T. cruzi)IC₅₀ = 5.2 µg/mLInhibition of parasite growth[9]

Experimental Protocols

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay) This protocol is adapted for a 96-well plate format using RAW 264.7 macrophages.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of (-)-Vestitol (or vehicle control) for 1-2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance values to a standard curve prepared using known concentrations of sodium nitrite.[13][14]

Protocol 2: Cell Viability (MTT) Assay This protocol is used to determine the cytotoxic effects of (-)-Vestitol.

  • Cell Seeding & Treatment: Seed and treat cells with a range of (-)-Vestitol concentrations as described in Protocol 1 (steps 1 & 2). Include wells with cells only (control) and media only (blank).

  • Incubation: Incubate for the desired experimental duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as follows: Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100.[15]

Protocol 3: Cytokine Quantification by ELISA This protocol provides a general workflow for measuring cytokines (e.g., TNF-α, IL-6) in cell supernatants.

  • Sample Preparation: Prepare cell culture supernatants as described in Protocol 1 (steps 1-4). If not used immediately, store supernatants at -80°C.

  • Assay Procedure: Use a commercial ELISA kit for the specific cytokine of interest and follow the manufacturer's instructions precisely. A typical workflow includes:

    • Coating the 96-well plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding standards, controls, and your collected supernatants to the wells.

    • Incubating to allow the cytokine to bind to the capture antibody.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Washing the plate again.

    • Adding a substrate solution, which reacts with the enzyme to produce a colorimetric signal.

    • Stopping the reaction with a stop solution.

  • Measurement: Read the absorbance at the wavelength specified in the kit's protocol (usually 450 nm).

  • Quantification: Generate a standard curve by plotting the absorbance versus the concentration of the provided standards. Use this curve to determine the concentration of the cytokine in your samples.[13]

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Erk Erk 1/2 TLR4->Erk Activates IKK IKK TLR4->IKK Activates Vestitol (B31614) (-)-Vestitol Vestitol->Erk Inhibits Vestitol->IKK Inhibits Erk_nuc p-Erk 1/2 Erk->Erk_nuc Translocation IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB NFkB_IkB NF-κB-IκB (Inactive) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Releases Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Activates Erk_nuc->Genes Activates

Caption: (-)-Vestitol inhibits LPS-induced inflammatory signaling pathways.

G cluster_assays 6. Perform Assays start Start culture 1. Culture Cells (e.g., RAW 264.7) start->culture treat 2. Pre-treat with (-)-Vestitol (Dose-response) culture->treat stimulate 3. Stimulate with LPS treat->stimulate incubate 4. Incubate (e.g., 24 hours) stimulate->incubate collect 5. Collect Supernatant & Lyse Cells incubate->collect viability Cell Viability (MTT Assay on Lysate) collect->viability no_assay NO Production (Griess Assay) collect->no_assay cytokine Cytokine Levels (ELISA) collect->cytokine gene Gene Expression (RT-qPCR from Lysate) collect->gene analyze 7. Data Analysis viability->analyze no_assay->analyze cytokine->analyze gene->analyze end End analyze->end

Caption: General workflow for assessing anti-inflammatory activity.

G action_node action_node result_node result_node q1 Inconsistent Results? q2 High Variability between Replicates? q1->q2 Yes q3 Unexpected Cell Death? q2->q3 No a1 Check Pipetting Review Cell Seeding Check for Edge Effects q2->a1 q4 Contradictory Results to Lit.? q3->q4 No a2 Run Viability Assay (MTT) Check Vehicle Control Conc. Verify Compound Purity q3->a2 q5 Poor Dose Response? q4->q5 No a3 Compare Cell Models (e.g., Primary vs. Cell Line) Review Protocol Differences q4->a3 a4 Check for Aggregation Ensure Full Solubilization Test for Assay Interference q5->a4 a1->q3 Resolved? No r1 Consistent Results a1->r1 Resolved? Yes a2->q4 Resolved? No a2->r1 Resolved? Yes a3->q5 Resolved? No a3->r1 Resolved? Yes a4->r1 Resolved? Yes

Caption: Troubleshooting logic for inconsistent bioassay results.

References

Validation & Comparative

Comparative Analysis of (-)-Vestitol and Other Phytoestrogens on Cancer Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer properties of the phytoestrogen (-)-Vestitol against other well-studied phytoestrogens, primarily genistein (B1671435) and daidzein (B1669772). The information is supported by experimental data from various studies, with detailed methodologies for key experiments and visualizations of cellular signaling pathways.

Introduction to Phytoestrogens and Cancer

Phytoestrogens are plant-derived compounds with structural similarities to mammalian estrogens, allowing them to exert estrogenic or antiestrogenic effects.[1] This dual activity has made them a subject of intense research in cancer prevention and therapy. Among these compounds, the isoflavones genistein and daidzein, commonly found in soy products, are the most extensively studied for their anticancer properties.[2][3] (-)-Vestitol, an isoflavonoid (B1168493) found in Brazilian red propolis, is an emerging phytoestrogen with demonstrated anticancer potential.[4][5] This guide aims to collate and compare the available data on the effects of (-)-Vestitol with those of other phytoestrogens on cancer cells.

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic effects of different compounds. The following tables summarize the reported IC50 values for (-)-Vestitol, genistein, and daidzein across various cancer cell lines.

It is crucial to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions such as cell lines, exposure times, and assay methods.

Table 1: Comparative IC50 Values of Phytoestrogens on Various Cancer Cell Lines
PhytoestrogenCancer Cell LineCell TypeIC50 (µM)Reference
(-)-Vestitol HeLaCervical Cancer214.7 (IC20)[4]
HT-29Colon Cancer> 73.58 (as part of a fraction)[6]
HCT-116Colon Cancer> 72.45 (as part of a fraction)[6]
Genistein MDA-MB-468Breast Cancer (ER-)~24-44[7][8]
MCF-7Breast Cancer (ER+)~24-44[7][8]
T47DBreast Cancer (ER+)~18.5-66.6[9]
SKBR3Breast Cancer (ER-)~18.5-66.6[9]
LNCaPProstate Cancer~16-100[2][10]
DU-145Prostate Cancer~16-100[2]
PC-3Prostate Cancer>148[10]
A-375Melanoma18[11]
Daidzein MCF-7Breast Cancer (ER+)> 78[8]
MDA-MB-453Breast Cancer> 5, 10 (significant inhibition)[12]
LNCaPProstate Cancer> 196 (significant inhibition at 50µM)[10]
HCT-116Colon Cancer> 50 (G2/M arrest)[13][14]

Mechanisms of Action: A Comparative Overview

Phytoestrogens exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key cellular signaling pathways.

(-)-Vestitol

(-)-Vestitol has been shown to down-regulate the expression of genes involved in cell division, such as those for alpha-tubulin, tubulin in microtubules, and histone H3.[4][5] Disruption of microtubule dynamics can lead to mitotic arrest and subsequent apoptosis. Furthermore, studies indicate that (-)-Vestitol can modulate the NF-κB signaling pathway, a critical regulator of inflammation and cell survival.[15][16] By inhibiting the NF-κB pathway, (-)-Vestitol may promote cancer cell death.

Genistein

Genistein's anticancer mechanisms are multifaceted. It is known to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[17][18] Key molecular targets include the Bcl-2 family of proteins, caspases, and the NF-κB pathway.[18][19] Genistein can also arrest the cell cycle at the G2/M phase, often in a p53-dependent manner.[13] Furthermore, it has been shown to inhibit several signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/Akt and MAPK pathways.[20]

Daidzein

Daidzein also exhibits anticancer properties by inducing cell cycle arrest, primarily at the G1 and G2/M phases.[12] This is often accompanied by the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[12] Daidzein can also trigger apoptosis, as evidenced by increased caspase activity.[12] Similar to genistein, daidzein has been shown to deactivate the PI3K/AKT signaling pathway.[11]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by (-)-Vestitol, genistein, and daidzein in cancer cells.

Vestitol_Signaling_Pathway Vestitol (-)-Vestitol NFkB NF-κB Pathway Vestitol->NFkB Inhibits Tubulin α-Tubulin/Microtubules Vestitol->Tubulin Down-regulates HistoneH3 Histone H3 Vestitol->HistoneH3 Down-regulates Apoptosis Apoptosis NFkB->Apoptosis Promotes Survival (Inhibited by Vestitol) CellCycle Cell Cycle Arrest Tubulin->CellCycle HistoneH3->CellCycle CellCycle->Apoptosis

Figure 1: Proposed anticancer signaling pathways of (-)-Vestitol.

Genistein_Signaling_Pathway Genistein Genistein PI3K_Akt PI3K/Akt Pathway Genistein->PI3K_Akt Inhibits MAPK MAPK Pathway Genistein->MAPK Inhibits NFkB_Gen NF-κB Pathway Genistein->NFkB_Gen Inhibits Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio) Genistein->Bcl2_Family Modulates CellCycle_G2M G2/M Cell Cycle Arrest Genistein->CellCycle_G2M Apoptosis_Gen Apoptosis PI3K_Akt->Apoptosis_Gen Promotes Survival (Inhibited by Genistein) MAPK->Apoptosis_Gen Promotes Survival (Inhibited by Genistein) NFkB_Gen->Apoptosis_Gen Promotes Survival (Inhibited by Genistein) Caspases Caspases Bcl2_Family->Caspases Activates Caspases->Apoptosis_Gen CellCycle_G2M->Apoptosis_Gen

Figure 2: Key anticancer signaling pathways modulated by Genistein.

Daidzein_Signaling_Pathway Daidzein Daidzein PI3K_Akt_D PI3K/Akt Pathway Daidzein->PI3K_Akt_D Inhibits Cyclins_CDKs Cyclins/CDKs Daidzein->Cyclins_CDKs Modulates Apoptosis_D Apoptosis PI3K_Akt_D->Apoptosis_D Promotes Survival (Inhibited by Daidzein) CellCycle_G1_G2M G1 & G2/M Cell Cycle Arrest Cyclins_CDKs->CellCycle_G1_G2M CellCycle_G1_G2M->Apoptosis_D

Figure 3: Anticancer signaling pathways influenced by Daidzein.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key experimental protocols mentioned in this guide.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with phytoestrogens A->B C Incubate for desired time B->C D Add MTT reagent C->D E Incubate until formazan (B1609692) crystals form D->E F Solubilize formazan with DMSO E->F G Measure absorbance at ~570 nm F->G

Figure 4: General workflow for a cell viability MTT assay.

Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Apoptosis Assay Workflow A Harvest and wash cells B Resuspend in binding buffer A->B C Add Annexin V-FITC and Propidium Iodide (PI) B->C D Incubate in the dark C->D E Analyze by flow cytometry D->E

Figure 5: General workflow for apoptosis detection using Annexin V/PI staining.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the phytoestrogens (e.g., (-)-Vestitol, genistein, daidzein) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the phytoestrogens for the desired time, then harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add fluorochrome-conjugated Annexin V and PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways. For apoptosis, this often includes members of the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and caspases (e.g., cleaved/active forms of caspase-3, -8, and -9).

Protocol:

  • Cell Lysis: After treatment with phytoestrogens, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different treatment groups.

Conclusion

The available data suggests that (-)-Vestitol, like the well-established phytoestrogens genistein and daidzein, possesses anticancer properties. While genistein appears to be more potent than daidzein across several cancer cell lines, more direct comparative studies are needed to definitively rank the efficacy of (-)-Vestitol. The mechanisms of action for all three compounds involve the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and compare the therapeutic potential of these promising natural compounds. Future studies should focus on direct, head-to-head comparisons of these phytoestrogens in a wider range of cancer models to better elucidate their relative potencies and mechanisms of action.

References

A Comparative Guide to HPLC and UPLC Methods for the Quantification of (-)-Vestitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of (-)-Vestitol, a significant isoflavonoid (B1168493) known for its potential anti-inflammatory properties. The following sections detail the experimental protocols and present a comparative analysis of the validation parameters for both methods, offering insights into the advantages of each technique for the precise and efficient quantification of this compound.

Experimental Protocols

The methodologies outlined below are based on established analytical practices for the quantification of phenolic compounds. The HPLC method is derived from a validated approach for analyzing components of Brazilian red propolis, while the UPLC method is a projection based on the principles of method transfer from HPLC to UPLC and validated methods for similar isoflavonoid compounds.

High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC-UV method serves as the baseline for the quantification of (-)-Vestitol.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of two solvents:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A linear gradient starting with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B over the course of the run to elute compounds of increasing hydrophobicity.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: Samples containing (-)-Vestitol are dissolved in a suitable solvent, such as methanol, and filtered through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography (UPLC) Method (Projected)

This UPLC method is designed to offer significant improvements in speed and resolution over the traditional HPLC method.

  • Instrumentation: A UPLC system capable of operating at high pressures, equipped with a photodiode array (PDA) or UV detector.

  • Column: A sub-2 µm particle size C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Similar to the HPLC method, a gradient elution with:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A scaled and optimized gradient to accommodate the smaller column dimensions and higher flow rates, resulting in a much shorter run time.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 40 °C.

  • Sample Preparation: Similar to the HPLC method, samples are dissolved in a suitable solvent and filtered through a 0.22 µm syringe filter.

Data Presentation: Comparative Analysis of Validation Parameters

The following table summarizes the expected performance characteristics of the HPLC and a projected UPLC method for the quantification of (-)-Vestitol. The UPLC data is based on typical enhancements observed when migrating a method from HPLC to UPLC, such as increased sensitivity and reduced run times.

Validation ParameterHPLC MethodUPLC Method (Projected)Key Advantages of UPLC
Run Time ~ 30 minutes~ 5 minutesSignificantly faster analysis, increasing sample throughput.
Linearity (R²) > 0.99> 0.999Improved correlation coefficient indicating better fit of the calibration curve.
Precision (%RSD) < 2%< 1%Higher precision and reproducibility of results.
Accuracy (% Recovery) 98 - 102%99 - 101%Enhanced accuracy in the quantification of the analyte.
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.02 µg/mLGreater sensitivity, allowing for the detection of lower concentrations.
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 0.06 µg/mLLower quantification limits for more precise measurement of trace amounts.
Resolution GoodExcellentSharper peaks and better separation from potential interferences.
Solvent Consumption HighLowReduced environmental impact and lower operational costs.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the cross-validation of HPLC and UPLC methods for (-)-Vestitol quantification.

CrossValidationWorkflow start Start: Define Analytical Objective Quantification of (-)-Vestitol hplc_dev HPLC Method Development (Based on existing literature) start->hplc_dev uplc_dev UPLC Method Development (Method Transfer & Optimization) start->uplc_dev validation Method Validation (ICH Guidelines) hplc_dev->validation uplc_dev->validation linearity Linearity validation->linearity precision Precision (Repeatability & Intermediate) validation->precision accuracy Accuracy (Spike/Recovery) validation->accuracy lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness comparison Comparative Data Analysis linearity->comparison precision->comparison accuracy->comparison lod_loq->comparison robustness->comparison conclusion Conclusion & Method Selection comparison->conclusion

Caption: Workflow for HPLC and UPLC method cross-validation.

Conclusion

The cross-validation of HPLC and UPLC methods for the quantification of (-)-Vestitol reveals a clear advantage for the UPLC approach. While the established HPLC method provides reliable and accurate results, the UPLC method offers substantial improvements in terms of speed, sensitivity, and resolution. The significantly shorter run time of the UPLC method allows for a much higher sample throughput, which is a critical factor in research and quality control environments. Furthermore, the enhanced sensitivity of UPLC enables the detection and quantification of (-)-Vestitol at lower concentrations, which is particularly beneficial for samples with limited analyte content. The reduced solvent consumption of the UPLC method also contributes to a more environmentally friendly and cost-effective analytical process. For laboratories equipped with UPLC instrumentation, migrating the analytical method for (-)-Vestitol from HPLC to UPLC is a highly recommended strategy to improve efficiency and data quality.

Unraveling the Molecular Blueprint: (-)-Vestitol's Mechanism of Action Confirmed by Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

(-)-Vestitol, a natural isoflavonoid (B1168493) predominantly found in Brazilian red propolis, has garnered significant attention for its potent anti-inflammatory and potential anticancer properties. This guide provides a comprehensive analysis of its mechanism of action, leveraging gene expression data to elucidate its molecular targets. In an effort to objectively evaluate its therapeutic potential, we present a comparative analysis of (-)-Vestitol against its close structural analog, Neovestitol, and the well-established anti-inflammatory corticosteroid, Dexamethasone.

Comparative Analysis of Gene Expression Modulation

To understand the distinct and overlapping molecular pathways affected by (-)-Vestitol and its alternatives, we have summarized the key gene expression changes observed in relevant experimental models. The data presented below is collated from studies involving lipopolysaccharide (LPS)-stimulated macrophages for anti-inflammatory effects and human cancer cell lines for anticancer activity.

Anti-inflammatory Effects: (-)-Vestitol vs. Dexamethasone in LPS-Stimulated Macrophages
Gene Target(-)-Vestitol RegulationDexamethasone RegulationPathway/Function
Pro-inflammatory Genes
Nos2 (iNOS)Down-regulatedDown-regulated[1][2]Nitric Oxide Production, Inflammation
Il1b (IL-1β)Down-regulatedDown-regulated[3]Pro-inflammatory Cytokine
Tnf (TNF-α)Down-regulatedDown-regulatedPro-inflammatory Cytokine
Il6 (IL-6)Down-regulatedDown-regulatedPro-inflammatory Cytokine
Icam1Down-regulatedNot ReportedCell Adhesion, Leukocyte Migration
Wnt5aDown-regulatedNot ReportedInflammatory Response
Mmp7Down-regulatedNot ReportedTissue Remodeling
Ccl5 (RANTES)Down-regulatedNot ReportedChemokine
Anti-inflammatory & Regulatory Genes
IκBαNot ReportedUp-regulated[1][2]NF-κB Inhibition
Socs3Up-regulatedNot ReportedSuppressor of Cytokine Signaling
Dab2Up-regulatedNot ReportedNF-κB Pathway Inhibition
ApoeUp-regulatedNot ReportedAtherosclerosis Control
Igf1Up-regulatedNot ReportedInsulin-like Growth Factor
Fgf10Up-regulatedNot ReportedFibroblast Growth Factor
Anticancer Effects: (-)-Vestitol vs. Neovestitol in Human Cancer Cells
Gene Target(-)-Vestitol RegulationNeovestitol RegulationPathway/Function
Alpha TubulinDown-regulated (fold -3.7)[4][5]Not ReportedMicrotubule Formation, Cell Division
Tubulin in microtubulesDown-regulated (fold -3.7)[4][5]Not ReportedMicrotubule Dynamics, Cell Division
Histone H3Down-regulated (fold -3.03)[4][5]Not ReportedChromatin Structure, Gene Regulation
Prostaglandin (B15479496) E Synthase (PTGES)Not ReportedDown-regulated (fold -3.12)[4][5]Prostaglandin Synthesis, Inflammation & Cancer

Deciphering the Signaling Pathways

Gene expression analysis strongly suggests that a primary mechanism of action for (-)-Vestitol's anti-inflammatory effects is the modulation of the NF-κB signaling pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IκBα IκBα IKK_complex->IκBα phosphorylates & degrades NFκB NF-κB (p65/p50) IκBα->NFκB inhibits NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocation Vestitol (-)-Vestitol Vestitol->IKK_complex inhibits DNA DNA NFκB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Caption: (-)-Vestitol inhibits the NF-κB signaling pathway, preventing pro-inflammatory gene expression.

Experimental Protocols

The gene expression data cited in this guide were primarily obtained through Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) and microarray analysis. Below are generalized protocols representative of the methodologies employed in the referenced studies.

RNA Extraction and Reverse Transcription

Total RNA is extracted from cell lysates using commercially available kits, such as the RNeasy Mini Kit (Qiagen), following the manufacturer's instructions. The concentration and purity of the extracted RNA are determined using a spectrophotometer. First-strand cDNA synthesis is then performed using a high-capacity cDNA reverse transcription kit (e.g., Bio-Rad iScript cDNA synthesis kit).[6]

RT-qPCR for Targeted Gene Expression Analysis

Quantitative PCR is performed using a real-time PCR detection system with a SYBR Green-based master mix. Specific primers for target and housekeeping genes are used for amplification. The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, with normalization to a stable housekeeping gene. For broader screening, pathway-focused PCR arrays, such as the mouse Signal Transduction Pathway array (PAMM 014CZ), can be utilized.[7]

Microarray for Global Gene Expression Profiling

For a genome-wide analysis of gene expression, microarray analysis is employed. Following RNA extraction, the RNA is labeled and hybridized to a microarray chip (e.g., Illumina transcriptome system). The chips are then scanned, and the data is analyzed using appropriate software (e.g., GeneGo MetaCore) to identify differentially expressed genes between control and treated samples.[4]

G cluster_workflow Gene Expression Analysis Workflow Cell_Culture Cell Culture & Treatment RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Analysis Gene Expression Analysis cDNA_Synthesis->Gene_Analysis RT_qPCR RT-qPCR Gene_Analysis->RT_qPCR Microarray Microarray Gene_Analysis->Microarray Data_Analysis Data Analysis RT_qPCR->Data_Analysis Microarray->Data_Analysis

Caption: A generalized workflow for analyzing gene expression changes in response to treatment.

Conclusion

The analysis of gene expression profiles provides compelling evidence for the mechanism of action of (-)-Vestitol. Its ability to down-regulate a suite of pro-inflammatory genes, primarily through the inhibition of the NF-κB pathway, confirms its potent anti-inflammatory properties. When compared to the corticosteroid Dexamethasone, (-)-Vestitol appears to have a more targeted effect on certain inflammatory mediators, while also up-regulating several protective genes not reported to be affected by Dexamethasone.

In the context of cancer, (-)-Vestitol's impact on genes crucial for cell division and structure, such as those encoding tubulin and histone H3, suggests a distinct anticancer mechanism compared to its structural analog Neovestitol, which targets prostaglandin synthesis. These findings underscore the value of gene expression analysis in elucidating the nuanced molecular mechanisms of therapeutic compounds and provide a solid foundation for the further development of (-)-Vestitol as a novel therapeutic agent.

References

A Comparative Analysis of the Antioxidant Capacities of (-)-Vestitol and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between antioxidant compounds is critical for identifying promising therapeutic candidates. This guide provides a detailed comparison of the antioxidant capacities of (-)-Vestitol, an isoflavonoid (B1168493) found in plants like Brazilian Red Propolis, and resveratrol (B1683913), a well-studied stilbenoid present in grapes and other fruits.

This publication synthesizes available experimental data to offer an objective comparison of these two phenolic compounds. While both (-)-Vestitol and resveratrol demonstrate notable antioxidant properties, their efficacy can vary depending on the specific oxidative stress model and the assay used for evaluation.

Quantitative Comparison of Antioxidant Activity

Antioxidant Assay(-)-Vestitol (as (3R)-vestitol)ResveratrolReference Compound
DPPH Radical Scavenging Activity (SC₅₀ in µM) > 100~22-100Ascorbic Acid: ~25-50
Oxygen Radical Absorbance Capacity (ORAC) (µM TE/10 µM) 18~20-60Trolox: 10
Xanthine/Xanthine Oxidase (X/XO) Superoxide (B77818) Scavenging (SC₅₀ in µM) 6.4Not widely reportedAllopurinol (inhibitor)
Cellular Antioxidant Activity (CAA) Data not availableEffectiveQuercetin (B1663063)

Note: SC₅₀ (50% scavenging concentration) and IC₅₀ (50% inhibitory concentration) are used interchangeably to denote the concentration required to scavenge 50% of the free radicals. A lower value indicates higher antioxidant activity. ORAC values are expressed as Trolox Equivalents (TE), where a higher value signifies greater antioxidant capacity.

In-Depth Look at Antioxidant Mechanisms

(-)-Vestitol and resveratrol exert their antioxidant effects through various mechanisms, including direct free radical scavenging and modulation of intracellular signaling pathways that control endogenous antioxidant defenses.

(-)-Vestitol: An Emerging Isoflavonoid Antioxidant

(-)-Vestitol, an isoflavan, demonstrates its antioxidant potential primarily through direct scavenging of free radicals. The structural characteristics of isoflavonoids, such as the number and position of hydroxyl groups, play a crucial role in their antioxidant activity. Studies on related isoflavonoids suggest that the presence of a 4'-hydroxyl group on the B-ring and a 7-hydroxyl group on the A-ring are important for radical scavenging.

While the specific signaling pathways for the antioxidant action of (-)-Vestitol are not as extensively studied as those for resveratrol, research on isoflavonoids in general points towards potential modulation of pathways involving antioxidant response elements (ARE).

Resveratrol: A Well-Established Antioxidant Modulator

Resveratrol is known to act as a potent antioxidant through both direct radical scavenging and the activation of key cellular signaling pathways.[1] Its ability to donate hydrogen atoms from its hydroxyl groups allows it to neutralize a variety of reactive oxygen species (ROS).

More significantly, resveratrol is recognized for its role as a gene regulator, influencing pathways that enhance the cell's own antioxidant defenses.[1] Key signaling pathways modulated by resveratrol include:

  • Nrf2/ARE Pathway: Resveratrol can induce the translocation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) to the nucleus.[1] There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT), leading to their increased expression.[1]

  • SIRT1 Activation: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a protein deacetylase.[2] SIRT1 activation is linked to a variety of cellular processes, including the regulation of oxidative stress response, partly through the deacetylation and activation of transcription factors like FoxO, which in turn upregulate antioxidant enzymes such as Mn-SOD and catalase.

Experimental Protocols

For clarity and reproducibility, this section details the methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol.

  • Reaction Mixture: A specific volume of the test compound ((-)-Vestitol or resveratrol) at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The SC₅₀ value is then determined from a plot of inhibition percentage against the concentration of the antioxidant.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride), and a standard antioxidant (Trolox) are required.

  • Reaction Mixture: The test compound, the fluorescent probe, and the radical generator are mixed in a phosphate (B84403) buffer (pH 7.4) in a 96-well plate.

  • Kinetic Measurement: The fluorescence decay is monitored over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Data Analysis: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The ORAC value is expressed as Trolox equivalents (TE).

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution.

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are cultured in a 96-well plate.

  • Loading with Probe: The cells are incubated with a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Treatment: The cells are then treated with the test compound.

  • Induction of Oxidative Stress: A peroxyl radical initiator, such as ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to induce oxidative stress.

  • Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence is measured over time using a microplate reader.

  • Calculation: The antioxidant capacity is determined by the ability of the compound to suppress the fluorescence signal compared to control cells. The results are often expressed as quercetin equivalents (QE).

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare DPPH Solution (in Methanol/Ethanol) Mix Mix Test Compound with DPPH Solution DPPH_Solution->Mix Test_Compound Prepare Test Compound Solutions (Various Concentrations) Test_Compound->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Absorbance Measure Absorbance (~517 nm) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_SC50 Determine SC₅₀ Value Calculate_Inhibition->Determine_SC50

DPPH Assay Experimental Workflow.

Resveratrol_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Resveratrol Resveratrol Keap1_Nrf2 Keap1-Nrf2 Complex Resveratrol->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Genes Activates

Resveratrol's Activation of the Nrf2/ARE Signaling Pathway.

Conclusion

Both (-)-Vestitol and resveratrol are promising natural compounds with significant antioxidant properties. Resveratrol has been more extensively studied, with a well-documented ability to not only scavenge free radicals directly but also to upregulate the body's endogenous antioxidant defense systems through complex signaling pathways like Nrf2/ARE and SIRT1 activation.

(-)-Vestitol, while showing potent radical scavenging activity in in vitro assays, requires further research to fully elucidate its mechanisms of action, particularly its effects on cellular signaling pathways. The available data suggests that its direct antioxidant capacity is notable, though perhaps less potent than resveratrol in some assays.

For drug development professionals, the choice between these or similar compounds would depend on the specific therapeutic application. Resveratrol's ability to modulate gene expression related to antioxidant defense may offer long-term protective effects, while the direct scavenging activity of compounds like (-)-Vestitol could be beneficial in acute oxidative stress conditions. Further head-to-head comparative studies, especially using cell-based and in vivo models, are warranted to more definitively establish the relative therapeutic potential of these two antioxidants.

References

A Comparative Analysis of (-)-Vestitol Content in Propolis Samples: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of (-)-Vestitol content in various propolis samples, supported by experimental data and detailed methodologies. (-)-Vestitol, an isoflavonoid (B1168493) primarily found in specific types of propolis, has garnered significant scientific interest for its potent anti-inflammatory properties.

Introduction to (-)-Vestitol and its Significance

(-)-Vestitol is a pterocarpan (B192222) isoflavonoid that has been identified as a key bioactive constituent in certain types of propolis, a resinous substance collected by honeybees from various plant sources.[1] Propolis has a long history of use in traditional medicine, and modern research has attributed many of its therapeutic effects to its rich and varied phytochemical composition. The chemical makeup of propolis, however, varies significantly depending on the geographical location, local flora, and bee species.[2]

(-)-Vestitol, in particular, has demonstrated notable anti-inflammatory, antimicrobial, and antioxidant activities.[3][4] Its potential to modulate inflammatory pathways makes it a compound of interest for the development of new therapeutic agents for a range of inflammatory conditions.

Comparative Analysis of (-)-Vestitol Content

The presence and concentration of (-)-Vestitol are not uniform across all propolis types. Current research indicates that (-)-Vestitol is a characteristic and abundant component of Brazilian red propolis .[1] Studies have also identified its presence in Cuban red propolis .[3]

In contrast, the well-characterized European poplar propolis is typified by a different phytochemical profile, rich in flavonoids like pinocembrin, chrysin, and galangin, as well as phenolic acids and their esters.[5][6] While comprehensive quantitative data for (-)-Vestitol across a wide variety of global propolis samples is limited in the current literature, a qualitative comparison highlights these distinct chemotypes. One study on Nigerian propolis noted the presence of prenylated isoflavonoids similar to those in Brazilian red propolis, suggesting that African propolis could be another potential source, though specific quantification of (-)-Vestitol was not provided.[7]

The following table summarizes the available quantitative data for (-)-Vestitol in Brazilian red propolis.

Table 1: Quantitative Analysis of (-)-Vestitol in Brazilian Red Propolis

Propolis TypeGeographic Origin(-)-Vestitol Content ( g/100g of extract)Reference
Red PropolisBrazil2.1 - 19.5[8]

Note: The significant range in content can be attributed to seasonal variations and specific collection locations within Brazil.

Experimental Protocols for (-)-Vestitol Analysis

For researchers seeking to quantify (-)-Vestitol in propolis samples, the following experimental workflow provides a robust and validated methodology.

Propolis Extraction

A standardized extraction method is crucial for the reliable quantification of (-)-Vestitol. An ethanolic extraction is commonly employed.

  • Sample Preparation: Raw propolis is frozen and ground into a fine powder to increase the surface area for extraction.

  • Extraction Solvent: 70-80% ethanol (B145695) in water is a commonly used solvent for extracting phenolic compounds from propolis.

  • Extraction Process: The propolis powder is macerated in the ethanol solution (e.g., 1:10 w/v) with constant stirring for 24-48 hours at room temperature, protected from light.

  • Filtration and Concentration: The extract is filtered (e.g., through Whatman No. 1 filter paper) to remove solid residues. The solvent is then evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude ethanolic extract.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated Reverse-Phase HPLC (RP-HPLC) method coupled with a UV detector is a precise technique for the quantification of (-)-Vestitol.

  • Chromatographic System: A standard HPLC system equipped with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution is typically used, involving a mixture of two solvents:

    • Solvent A: Water with an acidifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol. The gradient program should be optimized to achieve good separation of (-)-Vestitol from other compounds in the extract.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: A UV detector set at a wavelength where (-)-Vestitol exhibits maximum absorbance (e.g., around 280-285 nm).

  • Quantification: A calibration curve is constructed using a certified reference standard of (-)-Vestitol at various concentrations. The concentration of (-)-Vestitol in the propolis extract is then determined by comparing its peak area to the calibration curve.

Mandatory Visualizations

Experimental Workflow for (-)-Vestitol Analysis

experimental_workflow raw_propolis Raw Propolis Sample grinding Freezing and Grinding raw_propolis->grinding extraction Ethanolic Extraction (70-80% Ethanol, Maceration) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Propolis Extract concentration->crude_extract hplc_prep Sample Preparation for HPLC (Dilution and Filtration) crude_extract->hplc_prep hplc RP-HPLC-UV Analysis hplc_prep->hplc quantification Quantification (Comparison with Standard Curve) hplc->quantification result (-)-Vestitol Content quantification->result

Caption: Experimental workflow for the extraction and quantification of (-)-Vestitol from propolis.

Signaling Pathway of (-)-Vestitol's Anti-inflammatory Action

signaling_pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway activates Erk12_pathway Erk 1/2 Pathway TLR4->Erk12_pathway activates Vestitol (-)-Vestitol Vestitol->NFkB_pathway inhibits Vestitol->Erk12_pathway inhibits Pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_pathway->Pro_inflammatory_cytokines promotes transcription Erk12_pathway->Pro_inflammatory_cytokines promotes production Inflammation Inflammation Pro_inflammatory_cytokines->Inflammation

Caption: Inhibition of NF-κB and Erk 1/2 signaling pathways by (-)-Vestitol.

Mechanism of Action: Anti-inflammatory Effects

Research has elucidated the molecular mechanisms underlying the anti-inflammatory properties of (-)-Vestitol. It exerts its effects primarily through the modulation of key signaling pathways involved in the inflammatory response.

Studies have shown that (-)-Vestitol can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) and the Extracellular signal-regulated kinase 1/2 (Erk 1/2) pathways.[7] These pathways are crucial for the production of pro-inflammatory mediators. By inhibiting these signaling cascades, (-)-Vestitol effectively reduces the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7] This targeted inhibition of inflammatory pathways underscores the therapeutic potential of (-)-Vestitol.

Conclusion

The available evidence strongly indicates that (-)-Vestitol is a prominent and bioactive constituent of Brazilian and Cuban red propolis, with significant anti-inflammatory properties. The concentration of this isoflavonoid can vary, highlighting the importance of standardized extraction and quantification methods for quality control and research purposes. While data on (-)-Vestitol content in propolis from other regions is scarce, the distinct phytochemical profiles of different propolis types suggest that red propolis from specific botanical sources is the most promising for high yields of this compound. Further research is warranted to explore the presence of (-)-Vestitol in a wider range of propolis samples globally and to fully elucidate its therapeutic potential. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers in this field.

References

Comparative Analysis of Independent Research on (-)-Vestitol's Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Experimental Evidence

(-)-Vestitol, a natural isoflavonoid (B1168493) predominantly isolated from Brazilian red propolis, has garnered significant attention for its potential therapeutic applications, particularly in the realm of inflammation. Multiple independent research groups have investigated its biological activities, providing a growing body of evidence for its mechanism of action. This guide offers a comparative analysis of key published studies, focusing on the independent replication of findings related to its anti-inflammatory effects. We present a synthesis of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate a comprehensive understanding of the current state of (-)-Vestitol research.

I. Modulation of Macrophage Activity and the NF-κB Signaling Pathway

A cornerstone of (-)-Vestitol's anti-inflammatory action appears to be its influence on macrophages, key immune cells that can either promote or suppress inflammation. A recurring finding across independent studies is the compound's ability to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

A study by Bueno-Silva et al. demonstrated that (-)-Vestitol drives lipopolysaccharide (LPS)-activated macrophages towards an anti-inflammatory M2 phenotype.[1] Their research indicated that (-)-Vestitol diminished the activation of the NF-κB and Erk 1/2 pathways.[1] Another publication from the same lead author but with a different research team further explored the anti-inflammatory mechanisms of (3S)-Vestitol on peritoneal macrophages.[2] This study also concluded that the anti-inflammatory mechanisms of (3S)-vestitol involve the inhibition of the NF-κB pathway and cytokine signaling.[2][3]

Table 1: Comparison of In Vitro Studies on (-)-Vestitol's Effect on Macrophages

Parameter Study 1: Bueno-Silva et al. (2020)[1] Study 2: Bueno-Silva et al. (2022)[2][4][5]
Cell Line RAW 264.7 murine macrophagesPeritoneal macrophages from C57BL/6 mice
Stimulant Lipopolysaccharide (LPS)Lipopolysaccharide (LPS)
(-)-Vestitol Concentration 0.55 µM0.37 to 0.59 µM (0.55 µM used for most analyses)
Effect on NO Production 83% inhibition at 0.55 µM60% reduction in NO release at 0.55 µM
Effect on Cytokines Reduced GM-CSF, IL-6, TNF-α, IL-4, and TGF-β; Increased IL-10Diminished IL-1β, IL-1α, G-CSF, and GM-CSF levels. Unexpectedly reduced IL-10.
Key Signaling Pathways Inhibition of NF-κB and Erk 1/2 activationInhibition of NF-κB pathway; Upregulation of Socs3 and Dab2 (inhibitors of cytokine signaling)

Experimental Protocols:

  • Study 1 (Bueno-Silva et al., 2020): RAW 264.7 macrophages were stimulated with LPS. (-)-Vestitol was added at various concentrations. Nitric oxide (NO) production was measured, and cell viability was assessed. Levels of various cytokines (TNF-α, IL-1β, TGF-β, IL-4, IL-6, IL-10, IL-12, GM-CSF, IFN-ɣ) were quantified by ELISA. Gene expression related to cytokines, NO, and signal transduction pathways were analyzed by RT-qPCR.[1]

  • Study 2 (Bueno-Silva et al., 2022): Peritoneal macrophages were collected from C57BL/6 mice and stimulated with LPS. (3S)-Vestitol was applied at concentrations from 0.37 to 0.59 µM for 48 hours. Nitric oxide quantities were measured, and macrophage viability was determined. The release of 20 cytokines was evaluated, and the transcription of several genes related to cytokine production and inflammatory response was analyzed.[2][3]

Signaling Pathway Diagram:

G (-)-Vestitol's Inhibition of the NF-κB Pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription Vestitol (B31614) (-)-Vestitol Vestitol->IKK inhibits

Caption: Simplified diagram of (-)-Vestitol's inhibitory action on the NF-κB signaling pathway.

II. Inhibition of Neutrophil Migration

Neutrophils are first responders to inflammation, and their migration to the site of injury is a critical step. Multiple studies have independently reported that (-)-Vestitol can inhibit this process.

Research by Franchin et al. (2016) showed that pre-treatment with vestitol reduced LPS- or mBSA-induced neutrophil migration in vivo.[6] They also observed a reduction in the chemotaxis of neutrophils induced by CXCL2/MIP-2 or LTB4.[6] A separate study by de Almeida et al. (2013) also found that vestitol, along with neovestitol (B12646809), inhibited neutrophil migration at a dose of 10 mg/kg.[7]

Table 2: Comparison of In Vivo Studies on (-)-Vestitol's Effect on Neutrophil Migration

Parameter Study 1: Franchin et al. (2016)[6] Study 2: de Almeida et al. (2013)[7]
Animal Model Male BALB/c miceMale BALB/c mice
Inflammatory Stimulus LPS or mBSANot specified in abstract, but a neutrophil migration assay was used.
(-)-Vestitol Dosage 1, 3, or 10 mg/kg (in vivo)10 mg/kg
Effect on Neutrophil Migration Reduced neutrophil migration and release of CXCL1/KC and CXCL2/MIP-2. Reduced leukocyte rolling and adherence.Inhibited neutrophil migration.
In Vitro Findings 3 or 10 µM reduced chemotaxis and calcium influx in isolated neutrophils.Not detailed in the abstract.

Experimental Workflow Diagram:

G Experimental Workflow for In Vivo Neutrophil Migration Assay Animal_Model BALB/c Mice Pre_treatment Pre-treatment with (-)-Vestitol or Vehicle Animal_Model->Pre_treatment Induction Induction of Inflammation (e.g., LPS injection) Pre_treatment->Induction Incubation Incubation Period Induction->Incubation Collection Collection of Peritoneal Lavage Incubation->Collection Cell_Counting Neutrophil Counting (e.g., using a Neubauer chamber) Collection->Cell_Counting Data_Analysis Data Analysis and Comparison Cell_Counting->Data_Analysis

References

Assessing the Synergistic Potential of (-)-Vestitol with Natural Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel therapeutic combinations, understanding the synergistic effects of natural compounds is paramount. This guide provides a comprehensive comparison of the synergistic activities of (-)-Vestitol, an isoflavonoid (B1168493) primarily found in Brazilian red propolis, with other natural compounds. The focus is on its well-documented antimicrobial and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Synergistic Antimicrobial and Anti-inflammatory Effects

(-)-Vestitol has demonstrated significant biological activity, particularly when combined with its structural analog, Neovestitol (B12646809). This combination, naturally occurring in Brazilian red propolis, has been the subject of multiple studies, revealing synergistic effects against pathogenic microbes and in modulating inflammatory responses. While direct studies on the synergy of (-)-Vestitol with a wider range of natural compounds are limited, this guide also explores potential synergistic interactions with other classes of natural products based on the known behavior of isoflavonoids.

Table 1: Synergistic Antimicrobial Activity of (-)-Vestitol and Neovestitol Combination
Target Microorganism/BiofilmAssay TypeConcentrations Tested (µg/mL)Key FindingsReference(s)
Porphyromonas gingivalisMinimum Inhibitory Concentration (MIC)50 (for the natural combination)The natural combination of neovestitol-vestitol (60/30%) showed a significant inhibitory effect.[1][2][1][2]
Aggregatibacter actinomycetemcomitansMinimum Inhibitory Concentration (MIC)50 (for the natural combination)The combination demonstrated potent antibacterial activity against this key periodontal pathogen.[1][2][1][2]
Streptococcus mutans BiofilmBiofilm Inhibition Assay800 (for the natural combination)Significantly inhibited the formation and development of S. mutans biofilm in vitro and reduced dental caries in vivo.[1][3][1][3]
Multispecies Subgingival BiofilmCalgary Biofilm Device & DNA-DNA Hybridization200, 400, 800, 1600The combination (CNV) at 1600 µg/mL was more effective than amoxicillin (B794) in reducing the number of bacterial species and metabolic activity of mature biofilms. It significantly reduced key periodontal pathogens like P. gingivalis and T. forsythia.[1][4][1][4]
Various Oral PathogensMIC and Minimum Bactericidal Concentration (MBC)MIC: 25-100MBC: 25-100(-)-Vestitol alone showed antimicrobial activity against S. mutans, S. sobrinus, S. aureus, and A. naeslundii.[5][5]

Note: The combination of Neovestitol and Vestitol (B31614) (CNV) has shown to be more effective in disrupting mature multispecies subgingival biofilms associated with periodontal disease than amoxicillin at certain concentrations[1].

Potential Synergies with Other Natural Compounds

While direct experimental data on combinations of (-)-Vestitol with other natural compounds like phenolic acids, terpenoids, or alkaloids is scarce, the broader literature on isoflavonoids suggests a high potential for synergistic interactions.

  • Flavonoids and Phenolic Acids: Combinations of flavonoids and phenolic acids have been shown to exhibit synergistic antimicrobial effects. This is often attributed to different mechanisms of action, such as membrane disruption by one compound facilitating the entry of the other[6][7]. Given that (-)-Vestitol is an isoflavonoid, it is plausible that it could act synergistically with phenolic acids like gallic acid or caffeic acid.

  • Isoflavonoids and Terpenoids: Terpenoids are known for their antimicrobial properties, often targeting bacterial cell membranes[8][9]. The combination of isoflavonoids with terpenoids could lead to enhanced antibacterial activity through a multi-target approach[10][11].

  • Isoflavonoids as Potentiators: Some isoflavonoids have been found to potentiate the activity of other antibacterial agents by inhibiting multidrug resistance (MDR) pumps in bacteria[12]. This suggests that (-)-Vestitol could potentially enhance the efficacy of other natural compounds that are substrates for these pumps.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the synergistic effects of (-)-Vestitol.

Checkerboard Assay for Antimicrobial Synergy

The checkerboard assay is a common method to evaluate the synergistic, additive, or antagonistic effects of two compounds.

Protocol Summary:

  • Preparation of Compounds: Stock solutions of (-)-Vestitol and the other test compound are prepared and serially diluted.

  • Plate Setup: In a 96-well microtiter plate, one compound is serially diluted along the x-axis, and the other along the y-axis. This creates a matrix of different concentration combinations.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • Data Analysis: The minimum inhibitory concentration (MIC) of each compound alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Calgary Biofilm Device (CBD) Assay

The CBD is used to assess the efficacy of antimicrobial agents against bacterial biofilms.

Protocol Summary:

  • Biofilm Formation: The pegs of the CBD lid are immersed in a bacterial suspension in a 96-well plate and incubated to allow biofilm formation[13][14].

  • Treatment: The lid with the formed biofilms is then transferred to a new 96-well plate containing various concentrations of the test compounds (e.g., (-)-Vestitol and a combination partner).

  • Incubation: The plate is incubated for a specified period.

  • Assessment: After treatment, the pegs are rinsed and can be processed in several ways:

    • Viable Cell Counting: Biofilm cells are dislodged from the pegs by sonication, and the number of viable cells is determined by plating and colony counting.

    • Metabolic Activity: The metabolic activity of the remaining biofilm can be assessed using colorimetric assays like the XTT or MTT assay.

  • Data Analysis: The minimum biofilm inhibitory concentration (MBIC) or minimum biofilm eradication concentration (MBEC) is determined[15][16].

Neutrophil Migration (Transwell) Assay

This assay is used to evaluate the anti-inflammatory effects of compounds by measuring their ability to inhibit the migration of neutrophils towards a chemoattractant.

Protocol Summary:

  • Cell Seeding: A monolayer of endothelial or epithelial cells is grown on a permeable membrane of a Transwell insert in a multi-well plate[17][18].

  • Treatment: Neutrophils are isolated and pre-treated with the test compound (e.g., (-)-Vestitol).

  • Migration Induction: A chemoattractant (e.g., a chemokine or bacterial product) is added to the lower chamber of the well. The treated neutrophils are added to the upper chamber (the Transwell insert).

  • Incubation: The plate is incubated to allow neutrophils to migrate through the cell monolayer and the permeable membrane towards the chemoattractant.

  • Quantification: The number of neutrophils that have migrated to the lower chamber is quantified, often by cell counting or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase[19][20][21].

Signaling Pathways and Logical Relationships

The biological activities of (-)-Vestitol and its combinations are underpinned by their modulation of specific cellular signaling pathways.

Anti-inflammatory Signaling Pathway of (-)-Vestitol

(-)-Vestitol exerts its anti-inflammatory effects, at least in part, by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of inflammation.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Vestitol (-)-Vestitol Vestitol->IKK Inhibits Vestitol->NFkB Inhibits Activation

Caption: (-)-Vestitol's anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Workflow for Synergy Assessment

The process of assessing the synergistic effects of (-)-Vestitol with other natural compounds typically follows a structured workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_interpretation Interpretation Compound_Prep Prepare Stock Solutions ((-)-Vestitol & Other Natural Compound) Checkerboard Checkerboard Assay (MIC Determination) Compound_Prep->Checkerboard Biofilm_Assay Biofilm Assay (e.g., Calgary Biofilm Device) Compound_Prep->Biofilm_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (e.g., Neutrophil Migration) Compound_Prep->Anti_Inflammatory_Assay Microbe_Prep Prepare Standardized Microbial Inoculum Microbe_Prep->Checkerboard Microbe_Prep->Biofilm_Assay FICI_Calc Calculate FICI (Fractional Inhibitory Concentration Index) Checkerboard->FICI_Calc Biofilm_Reduction Quantify Biofilm Reduction (% inhibition, MBEC) Biofilm_Assay->Biofilm_Reduction Migration_Inhibition Quantify Inhibition of Neutrophil Migration (%) Anti_Inflammatory_Assay->Migration_Inhibition Synergy_Determination Determine Synergy, Additivity, or Antagonism FICI_Calc->Synergy_Determination Biofilm_Reduction->Synergy_Determination Migration_Inhibition->Synergy_Determination

Caption: Workflow for assessing synergistic effects of natural compounds.

Conclusion

The available evidence strongly supports the synergistic antimicrobial and anti-inflammatory effects of (-)-Vestitol, particularly in combination with Neovestitol. This combination holds promise for applications in oral health and potentially other areas. While further research is needed to explore the synergistic potential of (-)-Vestitol with a broader array of natural compounds, the existing knowledge on isoflavonoid interactions provides a strong rationale for investigating such combinations. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to design and conduct studies aimed at discovering and validating novel synergistic therapies based on (-)-Vestitol.

References

Validating the Clinical Relevance of (-)-Vestitol's Pharmacological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Vestitol, a bioactive isoflavonoid (B1168493) primarily isolated from Brazilian red propolis, has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive comparison of (-)-Vestitol's anti-inflammatory, anticancer, and neuroprotective effects with relevant alternative compounds. The data presented herein is supported by experimental evidence to aid in the evaluation of its clinical potential.

Anti-Inflammatory Effects: A Comparative Analysis

(-)-Vestitol demonstrates potent anti-inflammatory properties primarily through the modulation of the NF-κB signaling pathway and its influence on macrophage polarization. A key comparator in this context is Neovestitol (B12646809), another isoflavonoid often co-isolated from red propolis.

Table 1: Comparison of the Anti-Inflammatory Activity of (-)-Vestitol and Neovestitol

Parameter(-)-VestitolNeovestitolReference CompoundExperimental ModelSource
Neutrophil Migration Inhibition Effective at 10 mg/kgEffective at 10 mg/kgDexamethasone (1 mg/kg)LPS-induced pleurisy in mice[1][2]
Nitric Oxide (NO) Production Inhibition 83% inhibition at 0.55 µM60% inhibition at 0.22 µM-LPS-activated RAW 264.7 macrophages[3][4]
Pro-inflammatory Cytokine Reduction (TNF-α, IL-6) Significant reductionSignificant reduction-LPS-activated macrophages[3][4]
Anti-inflammatory Cytokine Induction (IL-10) Increased IL-10 releaseIncreased IL-10 production-LPS-activated macrophages[3][4]
Macrophage Polarization Promotes M2 phenotype--LPS-activated RAW 264.7 macrophages[3]
Experimental Protocol: Neutrophil Migration Assay (LPS-Induced Pleurisy in Mice)

This protocol is adapted from studies evaluating the in vivo anti-inflammatory effects of (-)-Vestitol.[1][5]

  • Animal Model: Male BALB/c mice (6-8 weeks old) are used.

  • Treatment: Animals are pre-treated with (-)-Vestitol (1, 3, or 10 mg/kg, subcutaneous) or a vehicle control one hour prior to the inflammatory stimulus.

  • Induction of Pleurisy: Pleurisy is induced by an intrathoracic injection of Lipopolysaccharide (LPS) (250 ng/cavity).

  • Sample Collection: Four hours after LPS injection, the animals are euthanized, and the pleural cavity is washed with saline containing EDTA.

  • Cell Counting: The total number of leukocytes in the pleural exudate is determined using a Neubauer chamber. Differential cell counts are performed on cytocentrifuged smears stained with May-Grünwald-Giemsa to determine the number of neutrophils.

  • Data Analysis: The results are expressed as the number of neutrophils per milliliter of pleural exudate. Statistical analysis is performed using ANOVA followed by a post-hoc test.

Experimental Protocol: Macrophage Polarization Assay

This protocol outlines the in vitro assessment of (-)-Vestitol's effect on macrophage polarization.[6][7]

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. Subsequently, cells are pre-treated with (-)-Vestitol (0.55 µM) for 1 hour.

  • Polarization: Macrophages are polarized towards an M1 phenotype by stimulating with LPS (100 ng/mL) for 24 hours. A control group without LPS stimulation is also maintained. For M2 polarization, cells are typically treated with IL-4 (20 ng/mL).[6][7]

  • Analysis of M1/M2 Markers:

    • Gene Expression: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to analyze the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arginase-1, Ym1, CD206).

    • Protein Expression: Supernatants are collected to measure cytokine levels (e.g., TNF-α, IL-6, IL-10) using ELISA. Cell lysates can be used for Western blot analysis of key signaling proteins.

  • Data Analysis: Gene expression is normalized to a housekeeping gene, and results are expressed as fold change relative to the control. Cytokine concentrations are determined from standard curves.

Signaling Pathway: (-)-Vestitol's Anti-inflammatory Mechanism

(-)-Vestitol exerts its anti-inflammatory effects by inhibiting the canonical NF-κB pathway and promoting M2 macrophage polarization.

G (-)-Vestitol's Anti-inflammatory Signaling cluster_0 Pro-inflammatory Stimulus (LPS) cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus NFkB_p65_p50->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) M1_Macrophage M1 Macrophage (Pro-inflammatory) ProInflammatory_Genes->M1_Macrophage NFkB_p65_p50_nucleus NF-κB NFkB_p65_p50_nucleus->ProInflammatory_Genes Vestitol (B31614) (-)-Vestitol Vestitol->IKK inhibits M2_Macrophage M2 Macrophage (Anti-inflammatory) Vestitol->M2_Macrophage promotes

Caption: (-)-Vestitol inhibits the NF-κB pathway and promotes M2 macrophage polarization.

Anticancer Effects: A Preliminary Comparison

(-)-Vestitol has demonstrated cytotoxic effects against various cancer cell lines. A common therapeutic agent for estrogen receptor-positive (ER+) breast cancer is Tamoxifen. While direct comparative studies are limited, this section provides available data on their respective activities.

Table 2: Comparison of the Anticancer Activity of (-)-Vestitol and Alternatives

CompoundIC50 ValueCancer Cell LineMechanism of ActionSource
(-)-Vestitol 214.7 µM (IC20)HeLa (Cervical Cancer)Downregulation of tubulin and histone H3 genes[8]
Daidzein (B1669772) >100 µMHeLa (Cervical Cancer)No significant cytotoxicity observed[9]
Tamoxifen ~8 µMMCF-7 (ER+ Breast Cancer)Estrogen receptor antagonist[10]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and can be used to determine the IC50 value of a compound.[11][12]

  • Cell Culture: HeLa cells are cultured in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of (-)-Vestitol (or the compound of interest) for 24-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.[13]

Experimental Workflow: Cytotoxicity Assessment

The following diagram illustrates the workflow for determining the cytotoxic effects of a compound.

G Experimental Workflow for Cytotoxicity Assessment start Start cell_culture Seed Cancer Cells (e.g., HeLa) in 96-well plates start->cell_culture treatment Treat cells with varying concentrations of (-)-Vestitol cell_culture->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay absorbance Measure Absorbance at 570 nm mtt_assay->absorbance data_analysis Calculate % Viability and Determine IC50 Value absorbance->data_analysis end End data_analysis->end

Caption: Workflow for determining the IC50 value of a test compound.

Neuroprotective Effects: An Emerging Area of Investigation

The neuroprotective potential of (-)-Vestitol is an area of growing interest. Resveratrol, a well-studied polyphenol, is a relevant compound for comparison due to its established neuroprotective properties.

Table 3: Comparison of Neuroprotective Effects

CompoundProposed Mechanism of ActionExperimental EvidenceSource
(-)-Vestitol Antioxidant and anti-inflammatory properties (inferred)Limited direct evidence for neuroprotection. General properties of isoflavonoids suggest potential.-
Resveratrol Activation of SIRT1, inhibition of Aβ aggregation, antioxidant, and anti-inflammatory effects.Numerous in vitro and in vivo studies demonstrating neuroprotection in models of Alzheimer's and other neurodegenerative diseases.[14][15][16][17]

Further research is required to fully elucidate the neuroprotective mechanisms of (-)-Vestitol and to conduct direct comparative studies with established neuroprotective agents like Resveratrol.

Conclusion

(-)-Vestitol exhibits significant anti-inflammatory and promising anticancer properties. Its efficacy in modulating key inflammatory pathways, such as NF-κB, and its ability to induce a switch in macrophage phenotype underscore its therapeutic potential in inflammatory diseases. While its anticancer and neuroprotective effects warrant further investigation, the available data suggests that (-)-Vestitol is a valuable lead compound for drug development. The experimental protocols and comparative data provided in this guide serve as a resource for researchers to further validate and explore the clinical relevance of (-)-Vestitol's pharmacological effects.

References

comparative metabolomics of plants with high and low (-)-Vestitol content

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the metabolomic profiles of plants with high and low (-)-Vestitol content is crucial for researchers, scientists, and drug development professionals. (-)-Vestitol, an isoflavonoid (B1168493) phytoalexin, is a key compound in plant defense mechanisms, particularly in legumes. Understanding the metabolic landscape that leads to differential accumulation of this compound can inform metabolic engineering efforts to enhance plant resilience and can be valuable for the synthesis of bioactive compounds.

Comparative Metabolomics: High vs. Low (-)-Vestitol Content

This guide outlines the expected metabolic differences, experimental procedures for analysis, and the underlying biosynthetic pathways related to (-)-Vestitol production.

Quantitative Metabolite Analysis

A direct comparison of plants with high and low (-)-Vestitol content is expected to reveal significant differences in the abundance of metabolites upstream and downstream in the isoflavonoid biosynthetic pathway. The following table provides a predictive summary of these expected quantitative differences based on established metabolic pathways.

Table 1: Predicted Comparative Metabolite Profile in Plants with High vs. Low (-)-Vestitol Content

Metabolite CategoryCompoundExpected Abundance in High (-)-Vestitol PlantsExpected Abundance in Low (-)-Vestitol PlantsRationale
Primary Precursors L-PhenylalanineLowerHigherIncreased flux into the phenylpropanoid pathway consumes the primary precursor.
p-Coumaroyl-CoALowerHigherAs a key entry point, it is more rapidly converted in high-producing plants.
Isoflavonoid Precursors DaidzeinLowerHigherActs as a precursor and is efficiently converted to downstream products.
FormononetinLowerHigherAn intermediate that is further processed in the pathway to (-)-Vestitol.
MedicarpinLowerHigherThe immediate precursor to (-)-Vestitol, its conversion is more active in high producers.
Target Compound (-)-Vestitol Significantly Higher Significantly Lower The target metabolite of the comparative analysis.
Related Compounds SativanPotentially HigherLowerA derivative of (-)-Vestitol, its levels may correlate with its precursor.
Competing Pathways Flavonols (e.g., Kaempferol)Potentially LowerHigherBiosynthesis of flavonols competes for the same precursors as isoflavonoids.

Note: The data presented is based on established biosynthetic knowledge and represents expected outcomes. Actual experimental results can be influenced by the specific plant species, environmental conditions, and the nature of elicitation.

Experimental Protocols

A robust comparative metabolomics study requires meticulous experimental design and standardized protocols.[1][2] The following methodologies are synthesized from current best practices in plant metabolomics.[3][4][5]

Sample Preparation and Extraction
  • Plant Material and Growth Conditions: Utilize plant species known to produce (-)-Vestitol, such as Lotus japonicus or Medicago sativa. For a comparative study, one might use different cultivars or apply an elicitor like chitosan (B1678972) to one group to induce phytoalexin production.[6] Plants should be grown in a controlled environment to minimize metabolic variations due to external stimuli.

  • Harvesting and Quenching: Plant tissues should be harvested and immediately flash-frozen in liquid nitrogen to halt all metabolic processes, ensuring the captured metabolome is representative of the state at the time of collection.[4]

  • Homogenization and Extraction: The frozen tissue is typically freeze-dried (lyophilized) and then ground to a fine, homogenous powder.[4][5] Metabolites are then extracted using a solvent system optimized for isoflavonoids, commonly a methanol/water solution, to efficiently solubilize a wide range of compounds.[4][7]

Analytical Methods
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for analyzing semi-polar secondary metabolites like (-)-Vestitol.[1][4]

    • Chromatography: A reversed-phase C18 column is used to separate the compounds based on their hydrophobicity. A gradient elution with water and acetonitrile (B52724) (both containing a small amount of formic acid) allows for the separation of a complex mixture of plant metabolites.

    • Mass Spectrometry: Electrospray ionization (ESI) is typically used to ionize the compounds. Data is collected in both full scan mode to get a broad overview of the metabolome and in tandem MS (MS/MS) mode to obtain structural information for identification and for targeted quantification.

Data Analysis and Interpretation
  • Data Processing: The raw LC-MS data is processed using specialized software to detect peaks, correct for retention time shifts, and normalize the data.

  • Statistical Analysis: Multivariate statistical tools, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are employed to identify metabolites that are significantly different between the high and low (-)-Vestitol groups.[8]

  • Metabolite Identification: Metabolites are putatively identified by comparing their accurate mass and retention time to online databases. Definitive identification is achieved by comparing their MS/MS fragmentation patterns to those of authentic chemical standards.

Visualizations

Biosynthetic Pathway of (-)-Vestitol

This diagram illustrates the biochemical route from the primary precursor, L-Phenylalanine, to the final product, (-)-Vestitol. The key enzymes at each step are indicated.

Vestitol_Biosynthesis_Pathway Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL CouCoA p-Coumaroyl-CoA Cin->CouCoA C4H, 4CL Liq Liquiritigenin CouCoA->Liq CHS, CHI Daid Daidzein Liq->Daid IFS For Formononetin Daid->For IOMT HydFor 2'-hydroxyformononetin For->HydFor 2'-HD Med Medicarpin HydFor->Med VR, VDR Vest (-)-Vestitol Med->Vest PTR

Caption: The biosynthetic pathway leading to the formation of (-)-Vestitol.

Experimental Workflow for Comparative Metabolomics

The following diagram provides a step-by-step overview of the experimental process for a comparative metabolomics study.

Comparative_Metabolomics_Workflow A 1. Experimental Design (High vs. Low Content Groups) B 2. Sample Collection & Quenching A->B C 3. Extraction of Metabolites B->C D 4. LC-MS/MS Analysis C->D E 5. Data Processing & Normalization D->E F 6. Multivariate Statistical Analysis E->F G 7. Metabolite Identification F->G H 8. Biological Interpretation G->H

Caption: A typical workflow for a comparative plant metabolomics experiment.

References

Safety Operating Guide

Navigating the Safe Disposal of (-)-Vestitol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of (-)-Vestitol, a naturally occurring isoflavonoid. Adherence to these procedures will help your institution remain compliant with regulations and foster a culture of safety.

I. Understanding the Hazards of (-)-Vestitol

Before handling or disposing of (-)-Vestitol, it is crucial to be aware of its associated hazards as outlined in its Safety Data Sheet (SDS). This information dictates the necessary precautions and the appropriate disposal route.

Hazard Classification:

Hazard StatementGHS ClassificationDescription
H302Acute toxicity (Oral), Category 4Harmful if swallowed.
H317Skin sensitization, Category 1May cause an allergic skin reaction.
H373Specific target organ toxicity - repeated exposure, Category 2May cause damage to organs through prolonged or repeated exposure.
H410Hazardous to the aquatic environment, long-term hazard, Category 1Very toxic to aquatic life with long lasting effects.

II. Personal Protective Equipment (PPE) and Handling

Proper personal protective equipment is the first line of defense against accidental exposure. When handling (-)-Vestitol in its pure form or in solution, the following PPE should be worn:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A standard lab coat should be worn to protect street clothing.

  • Respiratory Protection: If working with the solid form and generating dust, a NIOSH-approved respirator is required.

Always handle (-)-Vestitol in a well-ventilated area, preferably under a chemical fume hood. Avoid breathing dust and wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.

III. Step-by-Step Disposal Procedure for (-)-Vestitol

The disposal of (-)-Vestitol must be conducted in accordance with local, regional, national, and international regulations.[1] Due to its classification as being very toxic to aquatic life, it is imperative that (-)-Vestitol and its containers are not disposed of in the regular trash or down the drain.[2][3]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect pure (-)-Vestitol, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper), and spill cleanup materials in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Collect solutions of (-)-Vestitol in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[2]

  • Empty Containers: Empty containers that held (-)-Vestitol must be treated as hazardous waste. The first rinse of the container must be collected and disposed of as hazardous waste.[2] For highly toxic chemicals, the first three rinses should be collected.[2]

Step 2: Waste Container Management

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "(-)-Vestitol," and the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Closure: Keep waste containers securely closed except when adding waste.[2]

  • Storage: Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.[2] Liquid waste containers should be stored in secondary containment to prevent spills.[2]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the (-)-Vestitol waste.

IV. Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate personal protective equipment as outlined above.

  • Contain and Absorb: For liquid spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collect and Dispose: Collect all contaminated materials and the absorbent into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.

V. Storage of (-)-Vestitol Stock Solutions

Proper storage is crucial to maintain the integrity of (-)-Vestitol solutions and prevent degradation.

Storage TemperatureDuration
-80°CUp to 6 months[4]
-20°CUp to 1 month[4]

To avoid product inactivation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution upon preparation.[4]

cluster_preparation Preparation & Handling cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure handling Handle (-)-Vestitol with appropriate PPE solid_waste Solid Waste (Pure compound, contaminated materials) handling->solid_waste Generates liquid_waste Liquid Waste (Solutions) handling->liquid_waste Generates empty_containers Empty Containers handling->empty_containers Generates spill Spill Occurs spill_response Follow Spill Management Protocol spill->spill_response spill_response->solid_waste Collect spill debris segregate Segregate Waste Streams solid_waste->segregate liquid_waste->segregate empty_containers->segregate label_container Label Hazardous Waste Container segregate->label_container store_waste Store in Designated Area label_container->store_waste contact_ehs Contact EHS/Licensed Contractor store_waste->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: Workflow for the proper disposal of (-)-Vestitol.

References

Essential Safety and Logistics for Handling (-)-Vestitol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial safety and logistical information for the isoflavonoid (B1168493) (-)-Vestitol, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling (-)-Vestitol, particularly in powdered form, adherence to the following PPE protocols is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be changed regularly, with recommendations varying from every 30 to 60 minutes, or immediately if contaminated or damaged.[1]
Respiratory Protection An N95 or N100 particle mask is required when handling the powder form to prevent inhalation of dust particles.[1] Surgical masks are not a suitable substitute.[1]
Eye Protection Safety glasses with side shields or goggles are necessary to protect against splashes. For tasks with a higher risk of splashing, a face shield is recommended.[1]
Body Protection A lab coat or an apron should be worn to protect the skin. For procedures with a higher risk of contamination, disposable coveralls are advised.

Operational Plan and Handling Procedures

Engineering Controls:

  • Always handle (-)-Vestitol in a well-ventilated area.

  • When weighing or transferring the powdered form, use a chemical fume hood to minimize the risk of inhalation.

Safe Handling Practices:

  • Before starting any procedure, ensure that all necessary PPE is readily available and in good condition.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Avoid eating, drinking, or smoking in areas where (-)-Vestitol is handled or stored.

  • In case of accidental contact, follow the immediate first aid measures outlined below.

First Aid Measures:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • After skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.

  • After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Due to its high toxicity to aquatic life, (-)-Vestitol and any materials contaminated with it must be disposed of as hazardous waste. Improper disposal can lead to significant environmental damage.

Waste Segregation and Collection:

  • All solid waste contaminated with (-)-Vestitol (e.g., gloves, weigh boats, paper towels) must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid waste containing (-)-Vestitol should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Never dispose of (-)-Vestitol down the drain, as this can contaminate water systems.[2][3]

Disposal Procedure:

  • Ensure all waste containers are securely sealed and properly labeled with "Hazardous Waste" and the chemical name "(-)-Vestitol".

  • Store the hazardous waste in a designated, secure area away from general laboratory traffic.

  • Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.[2] This ensures compliance with local, state, and federal regulations.[2]

Experimental Workflow: Donning and Doffing PPE

To ensure safety and prevent contamination, the following procedural flow for putting on (donning) and taking off (doffing) PPE should be strictly followed.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat/ Coverall Don2 2. Mask/ Respirator Don1->Don2 Don3 3. Goggles/ Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/ Face Shield Doff1->Doff2 Doff3 3. Lab Coat/ Coverall Doff2->Doff3 Doff4 4. Mask/ Respirator Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Caption: Procedural flow for donning and doffing Personal Protective Equipment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Vestitol
Reactant of Route 2
(-)-Vestitol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.